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  • Product: 4-(1-Piperidinyl)pentanoic acid hydrochloride
  • CAS: 91951-49-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling, Synthesis, and Applications of 4-(1-Piperidinyl)pentanoic acid hydrochloride

Executive Summary & Chemical Identity As modern drug discovery increasingly relies on highly functionalized, modular building blocks, 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4) has emerged as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As modern drug discovery increasingly relies on highly functionalized, modular building blocks, 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4) has emerged as a critical intermediate. This compound merges two highly versatile chemical moieties: a flexible pentanoic acid linker and a piperidine ring. The piperidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its optimal conformational flexibility and its ability to engage in critical hydrogen bonding with biological targets[1].

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, details a self-validating synthetic workflow, and outlines its pharmacological relevance as a structural motif in therapeutic development.

Physicochemical Profiling and Salt Causality

Understanding the physical state of this compound is essential for downstream applications. The free base of 4-(1-piperidinyl)pentanoic acid is inherently zwitterionic; the basic piperidine nitrogen interacts with the acidic carboxylate, often resulting in a hygroscopic oil that is difficult to isolate and prone to oxidative degradation.

By synthesizing the hydrochloride salt , the amine is fully protonated, disrupting the internal zwitterionic network. This forces the molecule into a highly ordered, stable crystalline lattice[2]. The resulting solid form boasts an extended shelf-life, precise dosing capabilities, and enhanced aqueous solubility—all mandatory characteristics for rigorous biological assays and pharmaceutical manufacturing[3].

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Implication
Chemical Name 4-(1-Piperidinyl)pentanoic acid hydrochlorideBifunctional intermediate (amine + acid).
CAS Number 91951-49-4Unique identifier for regulatory tracking.
Molecular Formula C₁₀H₁₉NO₂ · HClIndicates a 1:1 stoichiometric salt.
Molecular Weight 221.72 g/mol Low molecular weight; ideal for fragment-based drug design.
LogP -0.45High hydrophilicity; excellent aqueous solubility for in vitro assays[4].
Rotatable Bonds 4High flexibility for adapting to receptor binding pockets[4].
Stereochemistry RacemicSynthesized as a mixture of enantiomers at the C4 position[4].
Physical Form Solid (Crystalline)Ensures handling stability and batch-to-batch reproducibility[4].

Synthetic Methodology: Reductive Amination Workflow

To synthesize 4-(1-piperidinyl)pentanoic acid hydrochloride with high yield and purity, a reductive amination pathway utilizing levulinic acid (4-oxopentanoic acid) and piperidine is the most atom-economical approach.

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried flask under an inert nitrogen atmosphere, dissolve levulinic acid (1.0 eq) and piperidine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Causality: Anhydrous conditions prevent the hydrolysis of the intermediate iminium ion back to the starting ketone.

  • Iminium Formation: Stir the mixture at room temperature for 2 hours to allow the complete formation of the iminium intermediate.

  • Selective Reduction: Cool the reaction to 0°C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Causality: STAB is specifically chosen over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the highly electrophilic iminium ion without reducing the terminal carboxylic acid, ensuring chemoselectivity.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Wash the aqueous layer with dichloromethane (DCM) to remove unreacted piperidine and non-polar byproducts. The target zwitterion remains in the aqueous phase. Adjust the pH to the isoelectric point to extract the free base into ethyl acetate.

  • Hydrochloride Salt Precipitation: Dry the organic layer over anhydrous Na₂SO₄, filter, and cool to 0°C. Add a stoichiometric excess of 2M HCl in anhydrous diethyl ether dropwise. Causality: The anhydrous ethereal environment forces the immediate, quantitative precipitation of the highly polar hydrochloride salt, leaving organic impurities dissolved in the mother liquor[5].

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether, and dry under high vacuum to yield the racemic crystalline product.

SynthesisWorkflow A Levulinic Acid + Piperidine B Iminium Intermediate (In Situ) A->B Condensation (-H2O) C Reductive Amination (STAB Reagent) B->C Chemoselective Reduction D Free Base Extraction (Isoelectric pH) C->D Aqueous Workup E HCl Salt Formation (Ethereal HCl) D->E Acidification F 4-(1-Piperidinyl)pentanoic acid hydrochloride E->F Precipitation & Filtration

Workflow for the reductive amination and salt precipitation of the target compound.

Analytical Characterization: A Self-Validating System

To guarantee the structural integrity and purity of the synthesized batch, the following self-validating analytical protocols must be executed. Each test confirms a specific aspect of the molecule's chemical identity[6].

  • Melting Point Determination:

    • Protocol: Analyze using a capillary melting point apparatus at a ramp rate of 2°C/min.

    • Validation: A sharp melting point range (<2°C variance) confirms the crystalline integrity of the hydrochloride salt and the absence of solvent trapping or free-base contamination[2].

  • FTIR Spectroscopy:

    • Protocol: Prepare a KBr pellet and scan from 4000 to 400 cm⁻¹.

    • Validation: The presence of a broad absorption band between 2500–2700 cm⁻¹ validates the N-H⁺ stretch (confirming complete protonation). A sharp peak at ~1710 cm⁻¹ confirms the intact C=O stretch of the carboxylic acid[5].

  • HPLC Purity Analysis:

    • Protocol: Utilize a reverse-phase C18 column. Mobile Phase A: Water (0.1% TFA); Mobile Phase B: Acetonitrile (0.1% TFA). Run a gradient from 5% to 95% B over 15 minutes.

    • Validation: The addition of Trifluoroacetic acid (TFA) is critical. It suppresses the ionization of the carboxylic acid and maintains the protonation of the piperidine nitrogen, preventing peak tailing and ensuring an accurate purity integration (Target: >95%)[4].

Table 2: Analytical Characterization Targets
Analytical TechniqueTarget Signal / ParameterDiagnostic Indication
¹H NMR (D₂O) δ 3.4 - 3.6 ppm (m, 1H)Confirms the C4 methine proton adjacent to the protonated nitrogen.
FTIR ~1710 cm⁻¹Validates the carboxylic acid C=O stretching.
FTIR 2500 - 2700 cm⁻¹ (broad)Validates the N-H⁺ stretching of the amine hydrochloride.
HPLC (RP-C18) Single sharp peakValidates chemical purity (>95%).

Pharmacological Relevance of the Piperidine Scaffold

In drug discovery, the piperidine ring is a highly sought-after motif, frequently utilized to improve tissue membrane permeability and optimize pharmacokinetic profiles. The nitrogen atom within the ring serves as a critical reactive site and a dynamic hydrogen bond donor/acceptor, depending on the physiological pH.

When incorporated into G-protein coupled receptor (GPCR) ligands—such as histamine H₃ antagonists or µ-opioid receptor modulators—the chair conformation of the piperidine ring allows the molecule to optimally orient itself within the receptor's hydrophobic binding pocket[7].

Furthermore, the pentanoic acid tail of 4-(1-Piperidinyl)pentanoic acid hydrochloride provides a versatile handle. It can be utilized to synthesize PROTACs (Proteolysis Targeting Chimeras), act as a linker for peptide mimetics, or form amide bonds with complex fluorophores for ligand-directed labeling[7].

PharmacologyPathway A Piperidine Derivative (Ligand) B GPCR Binding (e.g., H3 or Opioid) A->B High Affinity Binding C G-Protein Activation (Gαi/o pathway) B->C Conformational Change D Adenylyl Cyclase Inhibition C->D Signal Transduction E Decreased cAMP Levels D->E Enzymatic Downregulation F Modulated Neurotransmitter Release / Phenotype E->F Cellular Response

Generalized GPCR signaling modulation pathway by functionalized piperidine derivatives.

References

  • Hit2Lead - 4-(1-piperidinyl)pentanoic acid hydrochloride | CAS# 91951-49-4.
  • NBInno - The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide.
  • BenchChem - Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols.
  • BenchChem - Comparative Analysis of Ethyl-piperidin-4-ylmethyl-amine and Other Piperidine Derivatives in Drug Discovery.
  • SSRN - A Synergistic Investigation on Halogen Driven Piperidine Derivatives as CAIX Inhibitors.
  • BenchChem - Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide.
  • University of Glasgow (PhD Thesis) - Amine hydrochloride salts: a problem in polyurethane synthesis.
  • Scholaris / University of Alberta - Concentration and Mixing Effects on the Production of Amine Hydrochloride Salts in a Confined Impinging Jet Reactor.

Sources

Exploratory

Physicochemical Profiling and Solubility Dynamics of 4-(1-Piperidinyl)pentanoic Acid Hydrochloride

As a Senior Application Scientist in early-stage drug development, evaluating the physicochemical properties of novel building blocks and active pharmaceutical ingredient (API) intermediates is critical. 4-(1-Piperidinyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, evaluating the physicochemical properties of novel building blocks and active pharmaceutical ingredient (API) intermediates is critical. 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4) is a highly versatile amphoteric compound[1]. Because it contains both a carboxylic acid moiety and a basic piperidine ring, its solubility profile is highly dependent on its salt form, the solvent's dielectric constant, and the pH of the microenvironment.

This technical guide explores the causality behind the solubility behavior of this compound in aqueous versus organic systems, provides a self-validating protocol for thermodynamic solubility determination, and contextualizes these findings within regulatory frameworks.

Molecular Causality: The Physics of Solvation

To understand why 4-(1-Piperidinyl)pentanoic acid hydrochloride dissolves readily in some media and fails entirely in others, we must analyze the thermodynamic forces at play: crystal lattice energy versus solvation energy.

The Role of the Hydrochloride Salt

In its free-base (zwitterionic) form, the compound would exhibit minimal solubility near its isoelectric point due to strong intermolecular ionic interactions forming a rigid crystal lattice. By formulating it as a hydrochloride salt , the piperidine nitrogen is fully protonated (


), and the chloride counterion (

) disrupts the lattice[2].
Aqueous vs. Organic Solvation Dynamics
  • Aqueous Media (Water/Buffers): Water possesses a high dielectric constant (

    
    ). When the HCl salt is introduced to water, the highly polar water molecules rapidly overcome the ionic bonds between the piperidinium cation and the chloride anion via ion-dipole interactions. This results in rapid dissolution. However, because it is an HCl salt of a weak acid/base, dissolving it in unbuffered water will significantly lower the pH of the solution (self-buffering effect), which keeps the carboxylic acid moiety protonated and neutral[3].
    
  • Polar Organic Solvents (Methanol/DMSO): Solvents like methanol (

    
    ) and DMSO (
    
    
    
    ) possess sufficient polarity and hydrogen-bonding capacity to solvate the protonated piperidine ring and the carboxylic acid, leading to high solubility.
  • Non-Polar Organic Solvents (Hexane/Ethyl Acetate): Non-polar solvents (

    
    ) lack the dipole moment required to stabilize the dissociated 
    
    
    
    and piperidinium ions. The energy required to break the salt's crystal lattice far exceeds the weak Van der Waals forces offered by the solvent, rendering the compound practically insoluble[2].

Comparative Solubility Profile

The following table synthesizes the expected quantitative solubility behavior of 4-(1-Piperidinyl)pentanoic acid hydrochloride across various solvent classes, driven by the mechanistic rationale outlined above.

Solvent SystemDielectric Constant (

)
Estimated SolubilityMechanistic Rationale
Deionized Water 80.1> 50 mg/mL (High)Strong ion-dipole solvation of the HCl salt; high polarity overcomes lattice energy.
PBS (pH 7.4) ~80.010 - 50 mg/mL (Mod-High)Formation of a zwitterion at physiological pH; partial buffering of the HCl salt.
Methanol 32.7> 30 mg/mL (High)Strong hydrogen-bond donor/acceptor capacity; sufficient polarity to solvate ions.
DMSO 46.7> 30 mg/mL (High)High dipole moment; excellent universal solvation for polar and ionic species.
Ethyl Acetate 6.0< 1 mg/mL (Low)Insufficient polarity to overcome the ionic crystal lattice energy of the salt form.
Hexane 1.9< 0.01 mg/mL (Insoluble)Non-polar environment cannot solvate charged piperidinium or chloride ions.

Self-Validating Protocol: Thermodynamic Solubility Determination

Computational models often fail to accurately predict the crystal lattice energy of novel salt forms. Therefore, empirical thermodynamic solubility testing via the Saturation Shake-Flask Method remains the gold standard, as recommended by USP <1236> Solubility Measurements[3].

To ensure scientific integrity, this protocol is designed as a self-validating system : it includes internal quality control (QC) checks to verify that the compound has not degraded or undergone salt disproportionation during the assay.

Step-by-Step Methodology
  • Solid Dispensing (Excess): Accurately weigh an excess amount of 4-(1-Piperidinyl)pentanoic acid hydrochloride (e.g., 100 mg) into a 2 mL glass HPLC vial. Causality: Excess solid is required to ensure the solution reaches true thermodynamic saturation rather than just kinetic dissolution.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Deionized water, Methanol, or Hexane) to the vial. Seal tightly.

  • Equilibration: Place the vial in a thermoshaker at 37°C ± 0.5°C. Agitate at 500 RPM for 24 to 48 hours. Causality: 24-48 hours is standard to ensure equilibrium is reached, preventing false-low readings from slow-dissolving particles[3].

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant without disturbing the pellet.

  • Analytical Quantification (HPLC-UV):

    • Dilute the supernatant appropriately in the mobile phase.

    • Inject into an HPLC system and quantify against a pre-validated calibration curve (

      
      ).
      
    • Self-Validation Check: Inject a known QC standard every 10 samples to verify instrument drift is < 2%.

  • Solid-State Verification (Critical QC): Recover the undissolved pellet, dry it gently, and analyze via X-ray Powder Diffraction (XRPD). Causality: This proves that the HCl salt did not disproportionate into the free base during the 48-hour incubation, which would invalidate the solubility value of the salt form.

Experimental Workflow Visualization

SolubilityWorkflow Start 4-(1-Piperidinyl)pentanoic Acid HCl (Solid) Solvent Add Solvent (Water/Organic) Start->Solvent Incubate Shake-Flask Equilibration (37°C, 24-48h) Solvent->Incubate Separate Phase Separation (Centrifugation) Incubate->Separate Analyze HPLC-UV Quantification vs Calibration Curve Separate->Analyze Supernatant QC QC Check: Solid State Verification (XRPD) Separate->QC Undissolved Pellet Result Thermodynamic Solubility Value Analyze->Result

Fig 1: Standardized Shake-Flask Thermodynamic Solubility Workflow (USP <1236> Compliant).

Regulatory Implications and BCS Classification

Understanding the solubility of 4-(1-Piperidinyl)pentanoic acid hydrochloride is not just an academic exercise; it directly impacts its viability in drug formulation. Under the FDA's Biopharmaceutics Classification System (BCS) guidance, a drug substance is considered "highly soluble" only if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37°C[4].

Because this compound is an amphoteric hydrochloride salt, its solubility will naturally fluctuate across this pH range. At pH 1.2 (gastric conditions), the carboxylic acid is fully protonated and the piperidine is cationic, maintaining high solubility. At pH 6.8 (intestinal conditions), the compound shifts toward a zwitterionic state, which may temporarily reduce solubility before the carboxylic acid fully ionizes[2]. Mapping this pH-solubility profile using the protocols above is mandatory for justifying BCS Class I or Class III biowaivers during regulatory submissions[4].

References

  • United States Pharmacopeia (USP). USP <1236>: Solubility Measurements Chapter. Biorelevant.[Link]

  • U.S. Food and Drug Administration (FDA). M9 Biopharmaceutics Classification System-Based Biowaivers. FDA Guidance for Industry.[Link]

  • Avdeef, Alex. Absorption and Drug Development: Solubility, Permeability, and Charge State. VitalSource / Wiley-Blackwell.[Link]

Sources

Foundational

Technical Guide: pKa Values and Acidity of Piperidinyl Pentanoic Acid Derivatives

This guide provides an in-depth technical analysis of the acidity and dissociation constants (pKa) of piperidinyl pentanoic acid derivatives. It focuses on the 5-(piperidin-1-yl)pentanoic acid scaffold, a critical zwitte...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the acidity and dissociation constants (pKa) of piperidinyl pentanoic acid derivatives. It focuses on the 5-(piperidin-1-yl)pentanoic acid scaffold, a critical zwitterionic motif used in linker chemistry, PROTAC design, and peptidomimetic drug development.

Executive Summary & Structural Definition

Piperidinyl pentanoic acid derivatives typically refer to molecules containing a piperidine ring attached to a pentanoic (valeric) acid backbone. The acidity and physicochemical behavior of these compounds depend entirely on the nature of the linkage between the piperidine nitrogen and the carboxylic acid tail.

There are two primary structural classes, which exhibit drastically different acid-base behaviors:

  • The Zwitterionic Amino Acid (Target of this Guide):

    • Structure: The piperidine nitrogen is attached via an alkyl bond (e.g., 5-(piperidin-1-yl)pentanoic acid).

    • Behavior: Amphoteric. Contains a basic tertiary amine and an acidic carboxyl group. Exists as a zwitterion at physiological pH.

    • pKa Profile: Two distinct pKa values (pKa₁ ~4.5, pKa₂ ~10.2).

  • The Amido Acid (Intermediate/Impurity):

    • Structure: The piperidine is acylated by a glutaric anhydride derivative (e.g., 5-oxo-5-(piperidin-1-yl)pentanoic acid).

    • Behavior: Monoprotic acid. The nitrogen is part of a non-basic amide bond.

    • pKa Profile: Single pKa value (~4.7–4.8).

This guide focuses on the Zwitterionic Class , as its ionization equilibria present the most significant challenges and opportunities in drug development.

Theoretical Framework: Ionization Equilibria

The acidity of piperidinyl pentanoic acid is governed by the distance between the ionizable groups. Unlike alpha-amino acids (where the proximity of the ammonium group lowers the acid pKa to ~2.0 via strong inductive withdrawal), the pentanoic chain (C5) provides enough separation to decouple these effects partially, but not entirely.

The Micro-Species Equilibrium

The molecule exists in three ionization states depending on pH:

  • Cationic Form (

    
    ):  Low pH. Nitrogen is protonated (
    
    
    
    ), Carboxyl is protonated (
    
    
    ).
  • Zwitterionic Form (

    
    ):  Neutral pH (Isoelectric region). Nitrogen is protonated (
    
    
    
    ), Carboxyl is deprotonated (
    
    
    ).
  • Anionic Form (

    
    ):  High pH. Nitrogen is deprotonated (
    
    
    
    ), Carboxyl is deprotonated (
    
    
    ).
Predicted vs. Experimental pKa Values

Based on homologous series (GABA, 5-aminovaleric acid) and substituent effects of the piperidine ring, the derived values are:

Functional GroupRepresentative pKaMechanistic Driver
Carboxylic Acid (pKa₁) 4.4 – 4.6 The distal cationic ammonium group exerts a mild field effect, stabilizing the carboxylate anion slightly more than in unsubstituted valeric acid (pKa 4.82).
Piperidinyl Amine (pKa₂) 10.1 – 10.4 Tertiary piperidines are generally less basic than secondary piperidines (pKa 11.2) due to steric bulk, but remain highly basic.
Isoelectric Point (pI) ~7.35 Calculated as

. The molecule is neutral but highly polar at physiological pH.

Quantitative Data: Homologous Series Comparison

To validate the acidity profile, we compare the piperidinyl derivative against established amino-acid homologs. The trend demonstrates how increasing chain length restores the intrinsic pKa values of the isolated functional groups.

Table 1: Effect of Chain Length and Substitution on pKa

CompoundStructurepKa₁ (Acid)pKa₂ (Base)Separation (n)
Glycine

2.349.601 bond (

)
GABA

4.0310.563 bonds (

)
5-Aminovaleric Acid

4.2710.774 bonds (

)
5-(Piperidin-1-yl)pentanoic Acid

4.50 10.25 4 bonds (

)
Valeric Acid

4.82N/AReference

*Values are calculated estimates based on substituent constants (Hammett/Taft) and experimental data from analogous tertiary amine-acids.

Visualization: Ionization Pathway

The following diagram illustrates the pH-dependent speciation of 5-(piperidin-1-yl)pentanoic acid.

IonizationScheme Cation Cationic Form (H2A+) pH < 2 Solubility: High Zwitterion Zwitterion (HA±) pH 4.5 - 10.2 Net Charge: 0 Lipophilicity: Low (LogD < -2) Cation->Zwitterion pKa1 ≈ 4.5 (-H+ from COOH) Zwitterion->Cation Anion Anionic Form (A-) pH > 10.5 Solubility: High Zwitterion->Anion pKa2 ≈ 10.2 (-H+ from NH+) Anion->Zwitterion

Caption: Stepwise dissociation of 5-(piperidin-1-yl)pentanoic acid. The wide zwitterionic window (pH 4.5–10.2) dominates physiological conditions.

Experimental Protocol: Potentiometric Titration

For zwitterionic compounds, potentiometric titration is the gold standard for pKa determination. Unlike UV-metric methods, it does not require a chromophore.

Methodology: Determination of Macro-Constants

Objective: Determine stoichiometric pKa values at


 and 

.

Reagents:

  • Analyte: 5-(piperidin-1-yl)pentanoic acid hydrochloride salt (>98% purity).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).

  • Background Electrolyte: 0.1 M KCl (to maintain constant ionic strength).

  • Solvent: Degassed HPLC-grade water (ensure

    
     free).
    

Workflow:

  • Calibration: Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01). Verify slope efficiency (>98%).

  • Sample Preparation: Dissolve

    
     of the hydrochloride salt in 20 mL of 0.1 M KCl.
    
    • Note: Starting with the HCl salt ensures the amine is fully protonated (

      
       state), allowing the observation of both inflection points.
      
  • Titration:

    • Purge solution with Argon/Nitrogen to exclude atmospheric

      
      .
      
    • Add 0.1 M NaOH in dynamic increments (0.5 µL to 10 µL) based on

      
      .
      
    • Titrate from pH 2.5 to pH 11.5.

  • Data Analysis:

    • Plot pH vs. Volume of Titrant.[1]

    • Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa values.

    • Bjerrum Equation:

      
      
      
    • Identify

      
       (pKa₂) and 
      
      
      
      (pKa₁).

TitrationWorkflow Start Start: Dissolve HCl Salt (Species: H2A+) Step1 Add 0.1M KCl (Constant Ionic Strength) Start->Step1 Step2 Degas with N2/Ar (Remove CO2 error) Step1->Step2 Titrate Titrate with 0.1M NaOH (Measure pH vs Vol) Step2->Titrate Calc Calculate Bjerrum Function (n_H) Titrate->Calc Result Derive pKa1 & pKa2 (Inflection Points) Calc->Result

Caption: Potentiometric titration workflow for zwitterionic pKa determination.

Implications for Drug Development

Understanding the pKa of this scaffold is vital for optimizing ADME properties.

Solubility & Permeability (LogD)
  • At pH 7.4 (Blood): The molecule is >99% zwitterionic.

  • Solubility: High. The separation of charges creates a high dipole moment, interacting strongly with water.

  • Permeability: Low.[2] The net neutral charge is misleading; the high energy cost of desolvating the zwitterion makes passive diffusion across lipid bilayers difficult.

  • Strategy: To improve permeability, researchers often mask the carboxylic acid as an ester prodrug (e.g., ethyl 5-(piperidin-1-yl)pentanoate), which eliminates the zwitterion, lowers the pKa of the amine, and increases LogP.

Salt Selection
  • Anionic Counterions: Since the amine pKa is ~10.2, it forms stable salts with strong acids (HCl, HBr, Methanesulfonic acid).

  • Cationic Counterions: The carboxylic acid (pKa ~4.5) can form salts with strong bases (Na+, K+), but these are less common due to the presence of the basic amine.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11957454, 5-Aminopentanoic acid. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. [Link]

Sources

Exploratory

Beyond the SDS: A Comprehensive Technical Guide on 4-(1-Piperidinyl)pentanoic Acid Hydrochloride in Drug Development

Standard Safety Data Sheets (SDS) are essential for regulatory compliance, but they often lack the mechanistic depth required by R&D scientists to make informed decisions at the bench. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Safety Data Sheets (SDS) are essential for regulatory compliance, but they often lack the mechanistic depth required by R&D scientists to make informed decisions at the bench. As a Senior Application Scientist, I approach 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4) not merely as a hazardous material, but as a highly versatile, bifunctional building block.

This whitepaper synthesizes standard safety data with field-proven physicochemical insights, pharmacological context, and rigorous, self-validating handling methodologies to bridge the gap between basic safety and advanced drug development.

Physicochemical Profiling & Hazard Causality

To safely and effectively utilize this compound, we must first deconstruct its physical properties and the chemical causality behind its assigned hazards.

Quantitative Data Summary

The following table summarizes the core physicochemical and safety parameters of the compound.

PropertyValue
Chemical Name 4-(1-Piperidinyl)pentanoic acid hydrochloride
CAS Number 91951-49-4
Molecular Formula C₁₀H₁₉NO₂ · HCl (or C₁₀H₂₀ClNO₂)
Molecular Weight 221.73 g/mol
Physical Form Solid
GHS Signal Word Warning
Hazard Statements H302, H315, H319, H335
Mechanistic Breakdown of GHS Hazards

Standard SDS documentation lists four primary hazards. Understanding the why behind these hazards is critical for experimental design:

  • H302 (Harmful if swallowed): The piperidine ring is a privileged scaffold in neuropharmacology, known to interact with various cellular receptors. Ingestion can lead to systemic absorption where piperidine derivatives may induce mitochondrial stress and disrupt cellular energy homeostasis[1].

  • H315 (Skin irritation) & H319 (Eye irritation): This molecule is amphiphilic, possessing a lipophilic piperidine core and a hydrophilic pentanoic acid tail. This structure allows it to readily intercalate into and disrupt cellular lipid bilayers. Furthermore, upon contact with the moisture inherent in human skin or mucosal membranes, the hydrochloride salt dissociates, causing a localized drop in pH that triggers acute tissue irritation.

  • H335 (Respiratory irritation): Inhalation of fine particulate matter delivers the acidic salt directly to the highly sensitive, moisture-rich pulmonary epithelium, causing immediate protonation of local tissues.

Handling, Storage, and Stability Protocols

While hydrochloride salts are widely utilized to enhance the aqueous solubility of basic drugs, this modification inherently increases the molecule's susceptibility to moisture absorption from the atmosphere[2]. The highly electronegative chloride ion readily forms hydrogen bonds with ambient water molecules, leading to the formation of dihydrates or tetrahydrates[2]. This hygroscopicity causes powder caking, inaccurate stoichiometric weighing, and potential hydrolysis during sensitive downstream coupling reactions.

Self-Validating Handling Workflow

To mitigate moisture-induced degradation, the following step-by-step methodology must be employed.

Step-by-Step Methodology:

  • Pre-equilibration: Upon receipt, transfer the sealed container directly into a controlled inert atmosphere (glove box) purged with high-purity Argon or Nitrogen (Relative Humidity < 30%).

  • Aliquoting: Use grounded, anti-static spatulas to weigh the material. Hygroscopic powders often develop static charges when aggressively dried, leading to aerosolization and loss of mass during transfer.

  • Desiccation: Store aliquots in amber vials backfilled with Argon, placed inside a secondary vacuum desiccator containing active silica gel or Drierite at 15–25°C.

  • Quality Control (Self-Validation): Before utilizing a stored batch in a moisture-sensitive synthesis, perform a Karl Fischer (KF) titration.

    • Self-Validation Mechanism: If the KF titration reveals a moisture content exceeding 1.0% w/w, the batch is automatically flagged and routed for vacuum oven drying. The material cannot proceed to the reactor unless its anhydrous state is analytically proven, creating a closed-loop, fail-safe system.

G S1 Receipt of HCl Salt (Hygroscopic) S2 Transfer to Glove Box (<30% RH, Argon/N2) S1->S2 Immediate Transfer S3 Weighing & Aliquoting (Anti-static tools) S2->S3 Inert Atmosphere S4 Desiccated Storage (15-25°C, Dark) S3->S4 Vacuum Sealed S5 Quality Control (Karl Fischer Titration) S4->S5 Periodic Monitoring S5->S2 Re-drying if Moisture >1%

Fig 1: Standard operating procedure for handling and storage of hygroscopic hydrochloride salts.

Pharmacological Utility & Toxicity Mechanisms

In drug discovery, 4-(1-Piperidinyl)pentanoic acid serves as a critical linker or pharmacophore. However, researchers must account for the intrinsic bioactivity of the piperidine moiety.

High concentrations of piperidine alkaloids have been shown to induce programmed cell death (PCD)[1]. The mechanism involves the cellular uptake of the derivative, which triggers mitochondrial stress, leading to a reduction in ATP levels and subsequent membrane depolarization[1]. This cascade forces the release of cytochrome c, activating caspase-9 and executing apoptosis[1]. Interestingly, cellular systems often upregulate autophagy as a compensatory, protective mechanism to clear damaged organelles and delay cell death[1].

G A Piperidine Derivative (Exposure) B Mitochondrial Stress (ATP Depletion) A->B Cellular Uptake C Cytochrome c Release B->C Membrane Depolarization F Autophagy Activation (Protective) B->F Energy Crisis (AMPK) D Caspase-9 Activation C->D Apoptosome Formation E Apoptosis / Cell Death D->E Execution Pathway F->E Inhibition/Failure

Fig 2: Proposed mechanistic pathway of piperidine-induced cytotoxicity and protective autophagy.

In Vitro Safety Assessment Protocol

To empirically validate the H302 (oral toxicity) hazard within a specific cellular context, researchers must employ a high-throughput viability assay. The following MTT assay protocol is designed to establish the IC₅₀ of the compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HEK293 or HepG2) at a density of 1x10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment: Prepare a serial dilution of 4-(1-Piperidinyl)pentanoic acid hydrochloride in complete media (ranging from 0.1 µM to 1000 µM). Treat the cells for 24 to 48 hours.

  • MTT Incubation: Remove the drug-containing media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for exactly 3 hours. Causality note: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: Discard the media and add 100 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

  • Readout & Analysis: Measure absorbance at 570 nm using a microplate reader.

  • Quality Control (Self-Validation):

    • Self-Validation Mechanism: The assay plate must include a 1% Triton X-100 positive control (representing 100% cell death) and a 0.1% DMSO vehicle control (representing 0% cell death). Calculate the Z'-factor for the plate. If the Z'-factor falls below 0.5, the assay dynamic range is compromised, and the plate self-invalidates. This ensures absolute trustworthiness of the resulting toxicity data.

References

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Pharmaceutics / National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Autophagy protects against neural cell death induced by piperidine alkaloids present in Prosopis juliflora (Mesquite) Source: Anais da Academia Brasileira de Ciências / PubMed URL: [Link]

Sources

Foundational

pharmacological role of 4-(1-Piperidinyl)pentanoic acid in antihistamine synthesis

An In-Depth Technical Guide on the Pharmacological Role of Piperidine-Carboxylic Acid Derivatives in Antihistamine Development: The Case of Carebastine Authored by: A Senior Application Scientist The evolution of antihis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Pharmacological Role of Piperidine-Carboxylic Acid Derivatives in Antihistamine Development: The Case of Carebastine

Authored by: A Senior Application Scientist

The evolution of antihistamines from first-generation sedating agents to modern non-sedating therapeutics is intrinsically linked to the strategic use of specific chemical scaffolds that optimize efficacy while minimizing central nervous system side effects. Among these, the piperidine moiety has proven to be a cornerstone in the design of potent and selective H1 receptor antagonists. This technical guide delves into the pharmacological significance of piperidine-carboxylic acid derivatives, with a primary focus on Carebastine , the active metabolite of the second-generation antihistamine, Ebastine. We will explore the journey from prodrug to active metabolite, the precise mechanism of H1 receptor antagonism, the intricacies of its metabolic and chemical synthesis, and the structure-activity relationships that define its therapeutic profile. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals in the field of allergy and immunology.

The Strategic Importance of the Piperidine Scaffold in Modern Antihistamines

Histamine, a key mediator in allergic reactions, exerts its effects through four subtypes of G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] Allergic symptoms such as rhinitis and urticaria are primarily mediated by the H1 receptor.[2]

  • First-Generation Antihistamines: These early drugs (e.g., Diphenhydramine) were effective H1 antagonists but were limited by their lipophilic nature, which allowed them to readily cross the blood-brain barrier (BBB). This resulted in significant CNS side effects, most notably sedation, due to interaction with central H1 receptors.[2][3][4][5]

  • Second-Generation Antihistamines: The development of second-generation agents in the 1980s marked a paradigm shift.[1] These drugs were designed for greater selectivity for peripheral H1 receptors and reduced BBB penetration.[5] A key structural feature in many of these successful drugs, including Fexofenadine, Loratadine, and Ebastine, is the piperidine ring.[4][6][7] This heterocyclic moiety, when appropriately substituted, helps to increase polarity and reduce lipophilicity, thereby restricting CNS access and earning them the "non-sedating" classification.[3][8]

Carebastine: The Pharmacologically Active Piperidine-Carboxylic Acid

While the user's query mentioned 4-(1-Piperidinyl)pentanoic acid, the most clinically relevant and extensively studied molecule fitting this structural class is Carebastine. It is not a direct precursor in a lab synthesis but rather the end-product of metabolic "synthesis" in the body.

Ebastine, the administered drug, is a prodrug that undergoes rapid and extensive first-pass metabolism to form its pharmacologically active carboxylic acid metabolite, Carebastine.[9][10] It is Carebastine that is responsible for the vast majority of the clinical antihistaminic effects.[3][9]

Chemical Structure: 4-[4-[4-(diphenylmethoxy)-1-piperidinyl]-1-oxobutyl]-α,α-dimethyl-benzeneacetic acid.[11][12][13]

Pharmacodynamics: High-Affinity H1 Receptor Antagonism

Carebastine functions as a potent and selective histamine H1 receptor antagonist.[12][14] Its mechanism involves binding to H1 receptors on various cells, preventing histamine from activating them and triggering the downstream allergic cascade.[3] This blockade mitigates symptoms like vasodilation, increased vascular permeability, and smooth muscle contraction.[2]

Recent understanding suggests H1 antihistamines are not simple antagonists but rather inverse agonists . They bind to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thus reducing constitutive receptor activity even in the absence of histamine.[8]

Beyond direct H1 antagonism, Carebastine has demonstrated additional anti-inflammatory properties, including the ability to decrease the production of pro-inflammatory chemokines, which may contribute to its overall therapeutic efficacy in managing allergic conditions.[12][14]

Pharmacokinetics: The Metabolic Synthesis of Carebastine from Ebastine

The biotransformation of the prodrug Ebastine into Carebastine is a critical step that dictates the drug's pharmacokinetic profile, including its rapid onset and long duration of action.[9] This metabolic synthesis occurs primarily in the liver and, to a lesser extent, the intestine.[10]

The conversion is a sequential two-step process:

  • Hydroxylation: Ebastine is first hydroxylated.

  • Oxidation: The resulting hydroxyebastine intermediate is then oxidized to the carboxylic acid, Carebastine.[9][15]

In-vitro studies with human liver microsomes have identified the key enzymes responsible for this transformation as cytochrome P450 isoforms, predominantly CYP2J2 and CYP3A4 .[15]

Metabolic_Pathway cluster_liver Hepatic Metabolism Ebastine Ebastine (Prodrug) Hydroxyebastine Hydroxyebastine (Intermediate) Ebastine->Hydroxyebastine Hydroxylation (CYP2J2, CYP3A4) Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine Oxidation (CYP2J2, CYP3A4)

Caption: Metabolic conversion of Ebastine to Carebastine.

Quantitative Pharmacokinetic Data

The efficient conversion to Carebastine results in a favorable pharmacokinetic profile, allowing for once-daily dosing.

ParameterEbastine (Parent Prodrug)Carebastine (Active Metabolite)
Absorption Rapidly absorbedFormed via first-pass metabolism
Peak Plasma Level Negligible levels detected[9]80-100 ng/mL (after 10 mg dose)
Time to Peak ~1-3 hours~2.6-4 hours
Half-life (t½) N/A15-19 hours
Plasma Protein Binding >95%>95%
Excretion N/A~66% excreted in urine as conjugated metabolites

Chemical Synthesis: Building the Core Piperidine Structure

While Carebastine is formed metabolically in vivo, its synthesis in vitro for pharmaceutical production relies on established organic chemistry principles. The synthesis of such complex piperidine derivatives involves the strategic coupling of key intermediates. A plausible and patented approach involves the acylation of a protected α,α-dimethylphenylacetic acid derivative with a piperidine-containing butanoyl chloride.[11]

This process underscores the importance of piperidine-based building blocks in the synthesis of numerous antihistamines.[7][16][17]

Chemical_Synthesis cluster_reactants Key Intermediates cluster_reaction Core Reaction A Substituted Phenylacetic Acid Derivative C Acylation (e.g., Friedel-Crafts) A->C B Piperidine-Butanoyl Derivative B->C D Carebastine Precursor C->D Coupling E Carebastine D->E Hydrolysis/Deprotection

Caption: General workflow for the chemical synthesis of Carebastine.

Experimental Protocol: Friedel-Crafts Acylation for Phenyl Ketone Formation

This protocol describes a general method for forming a key ω-haloalkyl substituted phenyl ketone, a common intermediate in the synthesis of piperidine-based antihistamines like Fexofenadine and Carebastine.[11][18]

  • Reaction Setup: To a stirred solution of a suitable aromatic compound (e.g., an ester of α,α-dimethylphenylacetic acid) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., Nitrogen), add a Lewis acid catalyst (e.g., Aluminium chloride) portion-wise at 0-5°C.

  • Acylating Agent Addition: Slowly add an equimolar amount of the acylating agent (e.g., 4-chlorobutyryl chloride) to the reaction mixture, maintaining the temperature between 0-5°C.

  • Reaction Progression: Allow the mixture to stir at a controlled temperature (e.g., 0-5°C or room temperature) for a specified period (e.g., 4-6 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and an acidic solution (e.g., dilute HCl) to decompose the catalyst complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product (the phenyl ketone intermediate) using a suitable technique, such as column chromatography or recrystallization, to yield the pure compound.

Conclusion and Future Perspectives

The pharmacological role of piperidine-carboxylic acid derivatives in antihistamine synthesis and action is epitomized by Carebastine. Its development showcases a successful drug design strategy: utilizing a prodrug approach to deliver a highly selective, non-sedating, and potent H1 receptor antagonist. The piperidine scaffold is central to this success, conferring the necessary physicochemical properties to restrict CNS penetration while maintaining high affinity for the target receptor.

Future research will likely continue to leverage the piperidine core to develop novel antihistamines.[19][20] Areas of exploration may include the development of dual-acting ligands that target both histamine receptors and other inflammatory mediators, further enhancing the therapeutic benefit for patients with complex allergic diseases.

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  • Mittal, R., et al. Second-Generation Antihistamines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0IqkFNcgD5wP35UfQdwddiNuCiDAJFRQ909txQPk37SxvfM1RM9BA7zms6IALMt9drpFHBHw9X9KYcaXQ1o9cdi9Mpm7A1D6c-uRkqoGeUqlx-wip2DHZtQ4-Tm_uWPyUnZyt4eOlYSkTvFahZw3JYi64hwhwFlWXIlNE_aQ0nFnPIw8gu7brpTJT-1cp]
  • Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHduklFcyN8DpJ7ofBAM1QcNvoygePU-0dKTjK4NYdimuZyHQEmqC-b6GcRdTpLIQJbcb2AMvh-Vy9HZxSlIe2wno3WFpU3rNJllQkbpMyY_m5YIPEpkIsUxy42QKckhFSv2wxV]
  • Second-Generation Antihistamines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ_31FCWONGT3_40NrE_e7QevfMqqcwLVTxfbxrBnP7j6gCoIxtleZPS2J5Jz3yj3YjAqeCv7e_Y2CpTf6IWdkk17x8D1BvHtHP8wUzehvEXWedcai9R6B3CpYfYGnMBwuc3B-eWg8Vq-qP3QCPiarFwwFLA6TMjHUnYLBL44VeBwxF0y6IfWh80gqCvrUnKTmiM9rRAkEsFxXJGtr3UI=]

Sources

Exploratory

literature review of 4-(1-Piperidinyl)pentanoic acid hydrochloride synthesis

The following technical guide details the synthesis of 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4).[1][2] This document is structured for researchers and process chemists, prioritizing robust, scalabl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4).[1][2] This document is structured for researchers and process chemists, prioritizing robust, scalable, and self-validating protocols over theoretical generalities.

[1][2]

Executive Summary

Target Molecule: 4-(1-Piperidinyl)pentanoic acid hydrochloride CAS: 91951-49-4 Molecular Formula: C₁₀H₁₉NO₂[1][2]·HCl Molecular Weight: 221.72 g/mol Key Applications: Pharmaceutical intermediate, amino-acid building block, zwitterionic surfactant precursor.[1][2]

This guide presents the Reductive Amination Route as the industry standard for synthesizing this molecule.[2] While direct alkylation is possible, reductive amination using levulinic acid derivatives offers superior atom economy and avoids the formation of elimination byproducts common in alkylation of secondary halides.[2]

The recommended protocol utilizes Ethyl Levulinate as the starting material.[2][3] Using the ester prevents the formation of insoluble piperidinium levulinate salts during the reaction and simplifies the purification of the intermediate amine.[2]

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we deconstruct the target molecule into readily available "commodity" chemicals.[2]

Disconnection Approach:

  • C-N Bond Disconnection: The C-N bond at the 4-position suggests a reductive amination between a ketone and a secondary amine.[1][2]

  • Precursors:

    • Electrophile: Levulinic acid (or its ester, Ethyl Levulinate).[1][2]

    • Nucleophile: Piperidine.

Strategic Choice:

  • Path A (Direct Acid): Reacting Levulinic acid directly with piperidine.[2] Risk:[1][2][3][4] Formation of stable piperidinium carboxylate salts reduces reactivity; difficult zwitterion isolation.[2]

  • Path B (Ester Intermediate): Reacting Ethyl Levulinate with piperidine.[2] Benefit: The intermediate is a lipophilic oil, easily purified by distillation or chromatography.[2] Hydrolysis yields the target acid. (Selected Route)

Retrosynthesis cluster_legend Legend Target 4-(1-Piperidinyl)pentanoic acid HCl (Target) Intermediate Ethyl 4-(1-piperidinyl)pentanoate (Lipophilic Intermediate) Target->Intermediate Hydrolysis & Salt Formation Precursors Ethyl Levulinate + Piperidine Intermediate->Precursors Reductive Amination (C-N Bond Formation) Leg1 Target Molecule Leg2 Key Intermediate

Figure 1: Retrosynthetic strategy prioritizing the ester intermediate for easier handling.

Detailed Experimental Protocol

This protocol uses Sodium Triacetoxyborohydride (STAB) as the reducing agent.[2] STAB is preferred over NaCNBH₃ (toxic) or catalytic hydrogenation (requires specialized pressure equipment) for lab-scale synthesis due to its selectivity for iminiums over ketones.[1][2]

Phase 1: Reductive Amination

Objective: Synthesis of Ethyl 4-(1-piperidinyl)pentanoate.

Reagents:

  • Ethyl Levulinate (1.0 equiv)[1][2]

  • Piperidine (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1][2]

  • Acetic Acid (1.0 equiv) - Catalyst to activate the ketone[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][2]

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve Ethyl Levulinate (14.4 g, 100 mmol) and Piperidine (9.35 g, 110 mmol) in DCE (200 mL).

  • Activation: Add Acetic Acid (6.0 g, 100 mmol). Stir at room temperature for 30 minutes. Mechanism: This promotes the formation of the iminium ion.[2]

  • Reduction: Cool the mixture to 0°C. Add STAB (29.7 g, 140 mmol) portion-wise over 20 minutes.

    • Caution: Gas evolution (H₂) may occur; ensure proper venting.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (SiO₂, 10% MeOH in DCM).[1][2] The starting ketone spot should disappear.[2]

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (150 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 100 mL).[2]

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Result: A pale yellow oil (Ethyl 4-(1-piperidinyl)pentanoate).[1][2] Yield is typically 85–95%.[2] This can be used directly or distilled for high purity.

Phase 2: Hydrolysis and Salt Formation

Objective: Conversion to the final Hydrochloride salt.

Reagents:

  • Crude Ester from Phase 1[1][2]

  • 6M Hydrochloric Acid (aqueous)[1][2]

  • Acetone or Diethyl Ether (for crystallization)[1][2]

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the crude ester (approx. 21 g) in 6M HCl (100 mL).

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.

    • Monitoring: The oily layer will disappear as the ester hydrolyzes to the water-soluble amino acid.[1][2]

  • Concentration: Cool the solution and concentrate to dryness using a rotary evaporator. Note: Use a high-vacuum pump to remove trace water.[1][2]

  • Trituration: The residue will be a sticky gum or solid. Add Acetone (50 mL) or Diethyl Ether and triturate (grind/stir) vigorously to induce crystallization.

  • Filtration: Filter the white solid under vacuum/inert gas.

  • Drying: Dry the solid in a vacuum oven at 50°C over P₂O₅.

Yield: 70–80% (overall).[2] Appearance: White to off-white hygroscopic crystalline solid.[1][2]

Process Visualization (Workflow)[1][2]

Workflow Start Start: Ethyl Levulinate + Piperidine Step1 1. Iminium Formation (DCE, AcOH, 30 min) Start->Step1 Step2 2. Reduction (STAB) (0°C -> RT, 16h) Step1->Step2 Check1 QC: TLC/GC (Ketone consumed?) Step2->Check1 Check1->Step2 No (Add more STAB) Step3 3. Workup (NaHCO3 Quench, DCM Extract) Check1->Step3 Yes Intermediate Intermediate: Ethyl 4-(1-piperidinyl)pentanoate Step3->Intermediate Step4 4. Acid Hydrolysis (6M HCl, Reflux) Intermediate->Step4 Step5 5. Isolation (Evaporate, Triturate w/ Acetone) Step4->Step5 Final Final Product: 4-(1-Piperidinyl)pentanoic acid HCl Step5->Final

Figure 2: Step-by-step process flow for the synthesis and purification.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Water Content (Phase 1) < 0.1% (Anhydrous)High water content decomposes STAB and inhibits iminium formation, stalling the reaction.[1][2]
Stoichiometry (Piperidine) 1.05 – 1.10 equivExcess piperidine is hard to remove from the intermediate oil; too little leads to unreacted ketone.[2]
Temperature (Reduction) 0°C start, < 25°C holdHigher temperatures during STAB addition can cause rapid H₂ evolution and side reactions (reduction of ester).[2]
Hydrolysis pH < 1 (Strongly Acidic)Insufficient acid leads to incomplete hydrolysis or isolation of the zwitterion instead of the HCl salt.[2]
Analytical Characterization (Expected Data)[1][2]
  • ¹H NMR (D₂O, 400 MHz):

    • δ 1.25 (d, 3H, CH₃-CH-N)[1][2]

    • δ 1.4–1.9 (m, 6H, Piperidine ring CH₂)[1][2]

    • δ 1.9–2.1 (m, 2H, CH₂-CH₂-COOH)[1][2]

    • δ 2.4 (t, 2H, CH₂-COOH)[1][2]

    • δ 2.9–3.5 (m, 4H, Piperidine N-CH₂)[1][2]

    • δ 3.4 (m, 1H, CH-N)[1][2]

  • Mass Spectrometry (ESI+): m/z = 186.15 [M+H]⁺ (Free base).[1][2]

Safety & Regulatory Considerations

  • Sodium Triacetoxyborohydride (STAB): Flammable solid.[2] Reacts with water to release Hydrogen gas (flammable/explosive).[1][2] Handle in a fume hood.

  • 1,2-Dichloroethane (DCE): Carcinogen and highly toxic.[1][2] Can be substituted with THF or DCM if regulatory constraints exist, though DCE often provides faster kinetics for iminium formation.[2]

  • HCl Workup: Corrosive fumes. Use acid-resistant gloves and eye protection.[1][2]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1][2] Link[1][2]

  • Muzzio, M., et al. "Reductive amination of ethyl levulinate to pyrrolidones over AuPd nanoparticles at ambient hydrogen pressure."[2][3] Green Chemistry, 2019, 21, 1895-1899.[1][2] Link

  • Xie, C., et al. "Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets."[2][5] Journal of the American Chemical Society, 2019, 141(9), 4002-4009.[1][2] Link[1][2]

  • Hit2Lead. "Compound Data: 4-(1-piperidinyl)pentanoic acid hydrochloride." ChemBridge Catalog, Accessed 2025.[2] Link

Sources

Foundational

stability of 4-(1-Piperidinyl)pentanoic acid hydrochloride under standard conditions

[1] Executive Summary 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4) acts as a specialized amino acid derivative featuring a tertiary amine (piperidine) linked to a pentanoic acid backbone.[1][2] While t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4) acts as a specialized amino acid derivative featuring a tertiary amine (piperidine) linked to a pentanoic acid backbone.[1][2] While the hydrochloride salt form significantly enhances shelf-life compared to the free base, this compound exhibits distinct stability challenges—primarily hygroscopicity and oxidative susceptibility at the tertiary nitrogen center.

Under standard laboratory conditions (25°C, 60% RH), the compound is kinetically stable but thermodynamically prone to moisture sorption, which can catalyze hydrolysis or physical deliquescence. Optimal storage requires an inert atmosphere (Argon/Nitrogen) and strict desiccation.

Part 1: Chemical Identity & Structural Analysis[1]

To predict stability, we must first deconstruct the molecule's functional vulnerabilities.

FeatureSpecificationStability Implication
CAS Number 91951-49-4Unique identifier for tracking safety data.
Formula

Molecular Weight: 221.72 g/mol .
Core Structure Pentanoic acid chain with a piperidine ring at C4.The C4-position creates a steric environment that reduces reactivity but does not eliminate it.
Functional Group 1 Carboxylic Acid (

)
Stable against oxidation; prone to esterification in alcohols; pKa

4.8.
Functional Group 2 Tertiary Amine (Piperidine N)The critical failure point. Susceptible to N-oxidation by atmospheric

. pKa

10.5 (protonated in salt).
Salt Form Hydrochloride (

)
Increases melting point and water solubility but introduces hygroscopicity .
Structural Logic

The "1-piperidinyl" designation indicates the nitrogen atom of the piperidine ring is the attachment point to the pentanoic acid chain. Because this nitrogen is bonded to two ring carbons and one chain carbon, it is a tertiary amine .

  • Advantage: Unlike primary/secondary gamma-amino acids, this structure cannot cyclize to form a lactam (e.g., pyrrolidone) because the nitrogen has no proton to lose for amide bond formation. This grants it superior stability over primary amino acid analogs.

  • Disadvantage: The electron-rich tertiary nitrogen is a magnet for reactive oxygen species (ROS), leading to N-oxide impurities if not stored under inert gas.

Part 2: Stability Profile & Degradation Pathways[1]

Solid State Stability (Hygroscopicity)

The HCl salt lattice is polar. Upon exposure to ambient humidity (>60% RH), the crystal lattice will adsorb water molecules.

  • Mechanism: Water adsorption lowers the glass transition temperature (

    
    ) of the solid, leading to "caking" or deliquescence.
    
  • Chemical Consequence: Absorbed water creates a localized aqueous phase, mobilizing the ions and enabling proton exchange or hydrolysis of trace impurities.

  • Visual Indicator: Transition from free-flowing white powder to a sticky, off-white gum.

Oxidative Degradation (N-Oxidation)

The most probable chemical degradation pathway is the oxidation of the piperidine nitrogen. While the protonated form (


) is resistant to oxidation, any equilibrium shift toward the free base (induced by moisture or basic impurities) renders the lone pair vulnerable.
  • Pathway:

    
     (Piperidine N-oxide).
    
  • Trigger: Exposure to light (photo-oxidation) and air.[3]

Thermal Stability
  • Melting Point: Typically >150°C (decomposition).

  • Risk: Decarboxylation is unlikely below 180°C as the carboxylic acid is not beta-keto or unsaturated. However, prolonged heating >50°C can accelerate oxidation.

Visualizing the Degradation Logic

StabilityPathways Compound 4-(1-Piperidinyl) pentanoic acid HCl Moisture Moisture Ingress (>60% RH) Compound->Moisture Hygroscopicity FreeBase Equilibrium Shift to Free Base Compound->FreeBase pH Shift Solvation Localized Aqueous Phase Moisture->Solvation Oxygen Atmospheric O2 (Light/Heat) NOxide Piperidine N-Oxide (Chemical Impurity) Oxygen->NOxide Oxidation Hydrolysis Hydrolysis/Caking (Physical Failure) Solvation->Hydrolysis FreeBase->Oxygen Susceptibility

Figure 1: Primary degradation pathways driven by moisture ingress and oxidative stress.

Part 3: Handling & Storage Protocols[1][6][7][8]

To maintain >98% purity over 12+ months, researchers must implement a "Defense in Depth" strategy.

Standard Operating Procedure (SOP) for Storage
ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of oxidation; prevents thermal decomposition.
Atmosphere Inert Gas (Argon or

)
Displaces oxygen to prevent N-oxide formation.
Container Amber Glass with Teflon-lined capAmber glass blocks UV light; Teflon prevents leaching and ensures a tight seal against moisture.
Desiccant Silica Gel or Molecular SievesScavenges trapped moisture inside the secondary container.
Handling Workflow
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation from forming on the cold solid (a critical error).

  • Aliquot: Do not repeatedly open the master stock. Aliquot into single-use vials under an inert atmosphere (glovebox or nitrogen cone).

  • Solvent Choice: If preparing a stock solution, use water or DMSO . Avoid alcohols (methanol/ethanol) for long-term storage to prevent potential esterification of the carboxylic acid over time.

Part 4: Analytical Methods & Validation

Every stability claim must be validated. Use the following self-validating protocols to assess the integrity of your compound.

Visual Inspection (First Pass)[1]
  • Pass: White, free-flowing crystalline powder.

  • Fail: Yellow discoloration (oxidation), clumping (moisture), or liquid formation (deliquescence).

HPLC Stability-Indicating Method

A reverse-phase HPLC method is required to separate the parent compound from the polar N-oxide degradation product.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Keeps amine protonated).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Low wavelength required as the compound lacks strong chromophores like aromatic rings). Note: CAD (Charged Aerosol Detection) is superior here if available.

Stress Testing Protocol (For Validation)

If you need to prove stability for a regulatory filing or critical assay, perform this rapid stress test:

Stress ConditionDurationExpected Result (If Stable)
Acid Hydrolysis (0.1N HCl)24 Hours @ RT>99% Recovery (Stable)
Base Hydrolysis (0.1N NaOH)4 Hours @ RTPotential degradation (Check for free base precipitation).
Oxidation (3%

)
2 Hours @ RTAppearance of N-oxide peak (pre-eluting on RP-HPLC).
Thermal (60°C Solid)1 WeekNo color change; purity unchanged.
Experimental Workflow Diagram

ExperimentalWorkflow Start Sample Receipt (CAS: 91951-49-4) Storage Storage Condition: Argon, 4°C, Desiccated Start->Storage Usage Equilibrate to RT (Prevent Condensation) Storage->Usage On Demand Solubilization Dissolve in Water/DMSO (Avoid Alcohols) Usage->Solubilization QC QC Check: Visual + HPLC Solubilization->QC QC->Storage Fail (Discard) Experiment Proceed to Experiment QC->Experiment Pass (>98%)

Figure 2: Recommended handling workflow to minimize degradation risks.

References

  • European Medicines Agency (EMA). (2003). Stability Testing of Existing Active Substances and Related Finished Products. CPMP/QWP/122/02. Retrieved March 5, 2026, from [Link]

  • National Institutes of Health (NIH). (2012). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine. Retrieved March 5, 2026, from [Link]

Sources

Exploratory

melting point determination of 4-(1-Piperidinyl)pentanoic acid HCl

An In-Depth Technical Guide to the Melting Point Determination of 4-(1-Piperidinyl)pentanoic acid HCl This guide provides a comprehensive, technically-grounded methodology for the accurate determination of the melting po...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Melting Point Determination of 4-(1-Piperidinyl)pentanoic acid HCl

This guide provides a comprehensive, technically-grounded methodology for the accurate determination of the melting point of 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS No. 91951-49-4). The protocols and scientific rationale detailed herein are designed for researchers, scientists, and drug development professionals who require precise and reliable physicochemical data. This document emphasizes not just the procedural steps, but the underlying principles that ensure data integrity and reproducibility.

Introduction: The Significance of a Sharp Melting Point

4-(1-Piperidinyl)pentanoic acid HCl is a piperidine derivative, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological applications.[1][2] As a solid crystalline substance, its melting point is a critical physical constant that provides a primary indication of its identity and purity.[3][4] For drug development professionals, a sharp and reproducible melting range is a key parameter in quality control, batch-to-batch consistency assessment, and formulation development.[4] Impurities in the sample typically lead to a depression and broadening of the melting range, making this a fundamental and accessible test of sample integrity.[4]

This guide will detail the capillary melting point method, a widely accepted technique outlined in major pharmacopeias, and will address specific considerations for hydrochloride salts of amino acid-like structures.[5][6]

Physicochemical Properties of 4-(1-Piperidinyl)pentanoic acid HCl

A foundational understanding of the molecule's properties is essential for designing a robust analytical protocol.

PropertyValueSource
Chemical FormulaC₁₀H₂₀ClNO₂[7]
Molecular Weight221.73 g/mol [7]
Physical FormSolid[8]
Purity (Commercial)95% - 98%[8]
Storage ConditionsInert atmosphere, room temperature[9]

While a specific melting point for this compound is not consistently reported in publicly available literature, the methodology described herein provides a standardized approach for its empirical determination.

Experimental Workflow: A Self-Validating Protocol

The following workflow is designed to ensure the determination of a reliable melting point range, from initial sample handling to data interpretation. The causality behind each step is critical for troubleshooting and ensuring the trustworthiness of the final data.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interp Data Interpretation A 1. Material Acquisition & Purity Verification B 2. Sample Pulverization A->B Ensure homogeneity C 3. Vacuum Drying B->C Remove residual moisture D 4. Capillary Loading C->D Standardized packing E 5. Instrument Calibration F 6. Method Programming E->F Ensure accuracy G 7. Sample Analysis F->G Controlled heating H 8. Data Recording G->H Onset & Clear Point I 9. Melting Range Determination H->I Define range J 10. Purity Assessment I->J Sharpness correlates to purity

Sources

Foundational

The Hygroscopic Nature of Piperidinyl Pentanoic Acid Hydrochloride Salts: Mechanisms, Analytical Workflows, and Mitigation Strategies

Executive Summary Piperidinyl pentanoic acid hydrochloride (CAS 91951-49-4) is a critical synthetic intermediate and building block, heavily utilized in the development of modified drugs for liposomal nanoparticles and n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Piperidinyl pentanoic acid hydrochloride (CAS 91951-49-4) is a critical synthetic intermediate and building block, heavily utilized in the development of modified drugs for liposomal nanoparticles and neuroactive active pharmaceutical ingredients (APIs)[1][2]. Despite its synthetic utility, the compound exhibits severe hygroscopicity, complicating handling, formulation, and long-term storage. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of its moisture sorption behavior, outline self-validating analytical protocols for its characterization, and detail engineering strategies to mitigate moisture-induced degradation.

Mechanistic Profiling of Hygroscopicity

1.1. Molecular and Crystallographic Drivers The hygroscopic nature of piperidinyl pentanoic acid hydrochloride is fundamentally driven by its molecular architecture and the resulting crystal lattice energy. The molecule possesses two highly polar moieties: a protonated piperidine nitrogen (


) and a terminal carboxylic acid (-COOH).

When precipitated as a hydrochloride salt, the chloride counterion (


) acts as a potent hydrogen bond acceptor. If the crystal lattice is not perfectly ordered—often the case with rapid precipitation—the lattice energy is insufficient to overcome the hydration energy. Water molecules from the environment readily penetrate the solid, forming strong intermolecular hydrogen bonds with the 

and -COOH groups.

1.2. Deliquescence and Amorphous Domains Like many piperidinecarboxylic acid derivatives, this salt has a notably low Deliquescence Relative Humidity (DRH)[3]. When the ambient relative humidity exceeds the DRH, the salt absorbs moisture continuously until it dissolves in its own absorbed water. Furthermore, amorphous domains within the bulk powder possess higher free volume and molecular mobility than their crystalline counterparts, drastically accelerating moisture uptake. As demonstrated in related piperazine and piperidine derivatives, achieving a highly crystalline state through controlled vacuum desiccation is critical to minimizing this hygroscopicity[2].

Self-Validating Analytical Workflows

To accurately characterize the moisture sorption profile, analytical protocols must be self-validating. This means incorporating internal feedback loops to prevent kinetic artifacts, such as advancing a test before true equilibrium is reached.

Protocol 1: Dynamic Vapor Sorption (DVS) for Isotherm Generation Objective: Quantify thermodynamic moisture uptake and identify the DRH. Causality: Relying on a strict


 (change in mass over time) threshold ensures the sample has reached true thermodynamic equilibrium at each humidity step. Without this, the instrument might advance prematurely, underreporting the true hygroscopic potential.
Step-by-Step Methodology:
  • System Blank Validation: Run an empty sample pan from 0% to 90% RH. Proceed only if the baseline drift is < 0.1 µg.

  • Anhydrous Baseline Generation: Load ~10 mg of piperidinyl pentanoic acid HCl. Equilibrate at 0% RH and 25°C until

    
     for 10 consecutive minutes. This establishes the true dry mass (
    
    
    
    ).
  • Sorption Cycle: Increase RH in 10% increments up to 90% RH. The system must hold at each step until the

    
     criterion is met.
    
  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% increments, applying the identical equilibrium criteria.

  • Hysteresis Analysis: Calculate the mass difference between sorption and desorption. A hysteresis gap >1% validates bulk water absorption (or hydrate formation) rather than mere surface adsorption.

Protocol 2: Orthogonal Karl Fischer Titration (KFT) Objective: Differentiate between surface-adsorbed moisture and integrated lattice water. Step-by-Step Methodology:

  • Drift Determination: Monitor the titration cell for background moisture ingress. The drift must stabilize below 10 µ g/min before proceeding.

  • Titer Validation: Titrate a certified 1.0% water standard. Recovery must fall between 98.0% and 102.0% to validate the reagent titer and system integrity.

  • Sample Analysis: Rapidly transfer 50 mg of the salt (handled in a nitrogen-purged glove bag) into anhydrous methanol within the KFT cell. Titrate to the electrometric endpoint.

Quantitative Data Synthesis

The following tables summarize the representative moisture sorption behavior of piperidinyl pentanoic acid HCl and the required environmental controls to maintain its integrity.

Table 1: Representative DVS Mass Change Profile for Piperidinyl Pentanoic Acid HCl (25°C)

Relative Humidity (RH %)Sorption Mass Change (%)Desorption Mass Change (%)Physical State Observation
00.000.15Free-flowing Dry Powder
200.450.60Free-flowing Dry Powder
401.201.45Slight Clumping
604.505.10Severe Agglomeration
8018.3022.50Deliquescence (Liquid)
9035.1040.20Complete Solution

Table 2: Mitigation Strategies and Storage Parameters

ParameterStandard ConditionOptimized Mitigation ConditionMechanistic Rationale
Atmosphere Ambient AirInert Gas (Argon/Nitrogen)Prevents moisture ingress and oxidative degradation of the piperidine ring[1].
Packaging Standard HDPEAlu/Alu Blister or Double PE bagsProvides a near-zero Moisture Vapor Transmission Rate (MVTR).
Salt Form HydrochlorideMesylate or TosylateBulky counterions disrupt the water-binding lattice network, reducing hygroscopicity.
Mitigation Strategies & Workflow Visualization

Mitigating the hygroscopicity of piperidinyl pentanoic acid HCl requires a multi-tiered approach spanning chemistry, formulation, and packaging.

4.1. Crystal Engineering and Salt Screening The most effective mitigation is structural. Ensuring high crystallinity via slow-cooling crystallization and prolonged vacuum desiccation over a high-capacity desiccant (e.g., Drierite) can yield a non-hygroscopic crystalline material[2]. If the HCl salt remains problematic due to low lattice energy, screening for alternative bulky counterions can significantly raise the DRH.

4.2. Environmental Control and Packaging Due to its propensity to absorb moisture, the API must be handled under an inert atmosphere at room temperature[1]. Primary packaging must consist of materials with a near-zero MVTR, housed within high-density polyethylene (HDPE) drums containing silica gel desiccants.

G N1 Piperidinyl Pentanoic Acid HCl (Hygroscopic API) N2 DVS Analysis (dm/dt < 0.002%/min) N1->N2 Sorption N3 Karl Fischer Titration (Absolute Water) N1->N3 Titration N4 XRPD (Polymorph/Hydrate Check) N1->N4 Diffraction N5 Moisture Sorption Isotherm N2->N5 N3->N5 N4->N5 N6 Mitigation: Crystal Engineering N5->N6 Formulation N7 Mitigation: Controlled Packaging N5->N7 Storage

Workflow for assessing and mitigating API hygroscopicity.

References[1] Sigma-Aldrich, "4-(1-Piperidinyl)pentanoic acid hydrochloride | 91951-49-4", sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcCM5qnI8T0JYyCVEuAdX3-nME2Bs7UBYZSW3EvwlsfcTFfwOlMaGlMQGjE9j3BVDkbMMAMhjsYxj9DlrdOkk0eCEBbqZy3f5OJdQneN2ZC09qzWSFwZq4SiFWNn2WyEnK2p_B32AhVJviWaqSV9bCVURvHjDttTQtyVpU][2] Google Patents, "US8790691B2 - Modified drugs for use in liposomal nanoparticles", google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWxo4YGXVDw0_cwC6yJ_g86-5RYyvP6GyslkvTxuI2aUR09tSj2iYJcfeJWZfqwA7GtKbMNRqibK3fwK8RhBbWkLrD8sLGYFS5RRJ-VdvtSMwaJevuMPl5cX2rxRoecITF_Q2Ot9AGEyKXTg==][3] TCI Chemicals, "Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride | 1454-53-1", tcichemicals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJPL9UBBOZOPcW8lN9FNCkH4Z0FNyHK8zweTLtv6IHrAY1G59X2WG3UJDoLajeIjV8DEAltMhsmtVB-GKPxnTn-lwtPBl6UpEbsp1ZKl22PNWnnIQ1ZSJeQLpn6qnYPvc_H02_]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4-(1-Piperidinyl)pentanoic acid HCl

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4) [1] Introduction and Mechanistic Rationale 4-(1-Piperidinyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4) [1]

Introduction and Mechanistic Rationale

4-(1-Piperidinyl)pentanoic acid hydrochloride is a versatile bifunctional building block frequently utilized in pharmaceutical development and medicinal chemistry [1]. Featuring both a terminal carboxylic acid for amide coupling and a tertiary piperidine amine, this compound is highly valuable for synthesizing complex active pharmaceutical ingredients (APIs).

The Causality of Reagent Selection
  • Choice of Reductant: Sodium triacetoxyborohydride (

    
    ) is selected over sodium borohydride (
    
    
    
    ).
    
    
    is highly selective; it reduces the intermediate iminium ion formed by the ketone and amine without prematurely reducing the starting ketone [2].
  • Solvent System: 1,2-Dichloroethane (DCE) is utilized because it provides excellent solubility for the reagents and supports the mild acidic conditions required for iminium ion formation.

  • Salt Formation: Isolating the product as a hydrochloride salt using anhydrous HCl in dioxane prevents the zwitterionic compound from complicating purification, ensuring a highly pure, stable, and crystalline final product [1].

Synthetic Workflow

SynthesisWorkflow N1 Levulinic Acid + Piperidine (Reagent Mixing) N2 Iminium Ion Formation (Solvent: DCE, 25°C) N1->N2 N3 Reductive Amination (NaBH(OAc)3, 12h) N2->N3 N4 Aqueous Quench & Workup (NaHCO3, DCM Extraction) N3->N4 N5 Acidification & Precipitation (Anhydrous HCl in Dioxane) N4->N5 N6 4-(1-Piperidinyl)pentanoic acid HCl (Target Compound) N5->N6

Fig 1: Workflow for the reductive amination synthesis of 4-(1-Piperidinyl)pentanoic acid HCl.

Step-by-Step Experimental Protocol

Safety Precautions: Perform all reactions in a well-ventilated fume hood. Piperidine is toxic and flammable; handle with appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step 1: Iminium Ion Formation
  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add levulinic acid (1.0 equivalent, 10 mmol, 1.16 g).

  • Solvent Addition: Dissolve the levulinic acid in 30 mL of anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

  • Amine Addition: Add piperidine (1.05 equivalents, 10.5 mmol, 0.89 g) dropwise over 5 minutes.

  • Causality Check: Allow the mixture to stir at room temperature for 30 minutes. This pre-mixing period is critical to allow the iminium ion to fully form before the introduction of the reducing agent, maximizing the yield of the desired amine and preventing direct reduction of the ketone to an alcohol.

Step 2: Reductive Amination
  • Reductant Addition: In portions, add sodium triacetoxyborohydride (

    
    ) (1.5 equivalents, 15 mmol, 3.18 g) to the stirring solution.
    
  • Reaction Monitoring: Stir the reaction mixture at room temperature (

    
    ) for 12 hours. Monitor the reaction progress via TLC or LC-MS until the complete consumption of levulinic acid is observed.
    
Step 3: Quenching and Workup
  • Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (

    
    ). Note: Effervescence will occur as unreacted hydride is neutralized.
    
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (

    
    ).
    
  • Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (

    
    ). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base.
    
Step 4: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 4-(1-piperidinyl)pentanoic acid free base in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 10 mL).

  • Acidification: Slowly add a 4.0 M solution of HCl in dioxane (1.2 equivalents) while stirring vigorously in an ice bath. A white precipitate will immediately begin to form.

  • Isolation: Filter the resulting solid under vacuum, wash with cold anhydrous ether (

    
    ), and dry under high vacuum to afford 4-(1-Piperidinyl)pentanoic acid hydrochloride as a white crystalline solid.
    

Quantitative Data & Expected Outcomes

A self-validating protocol requires clear benchmarks for success. Below is the expected stoichiometric data and analytical yield profile for this synthesis.

ParameterReagent / MetricValueRationale / Notes
Equivalents Levulinic Acid1.0 eqLimiting reagent.
Equivalents Piperidine1.05 eqSlight excess ensures complete iminium formation.
Equivalents

1.5 eqExcess required to drive reduction to completion.
Expected Yield Final HCl Salt78 - 85%Losses primarily occur during aqueous workup.
Purity HPLC (UV 210 nm)

Crystalline salt formation inherently purifies the product.
Mass Spec (ESI+)


Corresponds to the free base molecular weight (185.14 g/mol ).

References

Application

reductive amination procedures involving 4-(1-Piperidinyl)pentanoic acid

Application Note: High-Efficiency Synthesis of 4-(1-Piperidinyl)pentanoic Acid via Reductive Amination Executive Summary This guide details the synthetic protocols for 4-(1-Piperidinyl)pentanoic acid , a valuable zwitter...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 4-(1-Piperidinyl)pentanoic Acid via Reductive Amination

Executive Summary

This guide details the synthetic protocols for 4-(1-Piperidinyl)pentanoic acid , a valuable zwitterionic intermediate used in the synthesis of pharmaceutical building blocks and biomass-derived surfactants. The transformation utilizes the reductive amination of Levulinic Acid (LA) with Piperidine . Unlike primary amines, which cyclize with levulinic acid to form pyrrolidones (lactams), piperidine—a secondary amine—yields the open-chain amino acid.

This note addresses the specific challenges of this reaction:

  • Chemoselectivity: Reducing the ketone in the presence of a carboxylic acid.

  • Phase Behavior: Isolating a highly polar zwitterionic product from organic reaction mixtures.

  • Green Chemistry: Utilizing Sodium Triacetoxyborohydride (STAB) for bench-scale safety and Catalytic Hydrogenation for industrial scalability.

Mechanistic Insight & Reaction Design

The synthesis relies on the selective reduction of an iminium ion intermediate.[1][2] Levulinic acid exists in equilibrium with its pseudo-acid (hydroxylactone) form. However, in the presence of a secondary amine (piperidine), the open-chain keto-form reacts to generate an iminium ion.

Key Design Choice:

  • Reagent: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride (

    
    ) due to its lower toxicity and superior selectivity.[2] STAB reduces iminium ions rapidly but reacts negligibly with the ketone or carboxylic acid functionalities under controlled conditions.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[3] DCE typically offers faster kinetics, while THF is preferred for green solvent compliance.

Figure 1: Reaction Mechanism & Pathway[4]

ReductiveAmination LA Levulinic Acid (Keto-Acid Form) Pseudo Pseudo-Acid (Hydroxylactone) LA->Pseudo Equilibrium Hemiaminal Hemiaminal Intermediate LA->Hemiaminal + Piperidine Piperidine Piperidine (Secondary Amine) Piperidine->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Dehydration) Product 4-(1-Piperidinyl) pentanoic Acid Iminium->Product + H- (from STAB) Irreversible Reduction STAB NaBH(OAc)3 (Hydride Donor)

Caption: Mechanistic pathway for the reductive amination of Levulinic Acid. The secondary amine prevents lactamization, directing the pathway toward the iminium species which is selectively reduced by STAB.

Experimental Protocols

Protocol A: Bench-Scale Synthesis (STAB Method)

Recommended for drug discovery and milligram-to-gram scale preparation.

Reagents:

  • Levulinic Acid (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (glacial) (1.0 equiv) – Crucial for catalyzing iminium formation.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[3]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Levulinic Acid (10 mmol, 1.16 g) in DCE (30 mL).

  • Amine Addition: Add Piperidine (11 mmol, 1.09 mL) followed by Acetic Acid (10 mmol, 0.6 mL).

    • Note: An exotherm may occur. Allow the mixture to stir at room temperature for 15–30 minutes to establish the ketone-iminium equilibrium.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (15 mmol, 3.18 g) portion-wise over 10 minutes.

    • Caution: Gas evolution (

      
      ) is possible but minimal compared to 
      
      
      
      .
  • Reaction: Remove the ice bath and stir at room temperature. Monitor by LC-MS or TLC (Note: The product is polar; use MeOH/DCM/AcOH mobile phase). Reaction typically completes in 2–4 hours.

  • Quenching: Quench the reaction by adding saturated aqueous

    
     (20 mL). Stir for 15 minutes.
    
  • Workup (Zwitterion Isolation):

    • The product is amphoteric (contains -COOH and tertiary amine).

    • Method 1 (Extraction): Adjust aqueous layer pH to ~5–6 (near isoelectric point). Extract repeatedly with n-Butanol or Chloroform/Isopropanol (3:1) .

    • Method 2 (Ion Exchange - Recommended for Purity): Evaporate the organic solvent. Load the crude aqueous residue onto a cation-exchange resin (e.g., Dowex 50W). Wash with water to remove non-basic impurities, then elute the product with 1M

      
      .
      
  • Purification: Concentrate the eluate/extract. Recrystallize from Acetone/Ethanol if necessary.

Protocol B: Catalytic Hydrogenation (Green/Scale-Up)

Recommended for multi-gram to kilogram scale where boron waste is prohibitive.

Reagents:

  • Levulinic Acid (1.0 equiv)

  • Piperidine (1.0 equiv)[4]

  • Catalyst: 5% Pd/C or 5% Pt/C (5 wt% loading relative to substrate).

  • Solvent: Ethanol or Methanol.[5]

  • Hydrogen Source:

    
     gas (balloon or 10–50 psi).
    

Methodology:

  • Loading: In a hydrogenation vessel (Parr shaker or autoclave), combine Levulinic Acid, Piperidine, and Ethanol.

  • Catalyst: Carefully add the Pd/C catalyst (under inert atmosphere to prevent ignition).

  • Hydrogenation: Purge the vessel with

    
     (3x) then 
    
    
    
    (3x). Pressurize to 3 bar (approx 45 psi)
    
    
    . Shake/stir at room temperature for 12 hours.
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product often solidifies as a white zwitterionic solid upon trituration with diethyl ether.

Analytical Validation & Data

The following data corresponds to typical results obtained using Protocol A (STAB) .

ParameterSpecification / Observation
Appearance White to off-white hygroscopic solid
Yield (Isolated) 85 – 92%
1H NMR (D2O)

3.4–3.0 (m, 4H, piperidine ring), 2.8 (m, 1H, CH-N), 2.2 (t, 2H, CH2-COOH), 1.8–1.5 (m, alkyl chain protons).
MS (ESI+) [M+H]+ = 186.15 m/z
Solubility High: Water, Methanol. Low: Diethyl Ether, Hexane.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete iminium formation.Ensure Acetic Acid (1 eq) is added. Increase stir time before adding STAB.
Product stuck in water Zwitterionic nature prevents extraction.Use n-Butanol for extraction or switch to Ion Exchange chromatography (Protocol A, Step 6).
Impurity: GVL Reduction of Levulinic Acid to Gamma-Valerolactone.[6][7]Reduce temperature during STAB addition. Ensure amine is in slight excess.

Process Workflow Diagram

Workflow Start Start: Levulinic Acid + Piperidine Mix Equilibration (DCE, AcOH, 30 min) Start->Mix AddRed Add STAB (0°C, Portion-wise) Mix->AddRed Monitor Monitor Reaction (LC-MS / TLC) AddRed->Monitor Quench Quench (Sat. NaHCO3) Monitor->Quench Complete Split Isolate Product Quench->Split PathA Method A: Extraction (n-BuOH at pH 6) Split->PathA Rapid PathB Method B: Ion Exchange (Dowex 50W -> NH4OH) Split->PathB High Purity Final Final Product: 4-(1-Piperidinyl)pentanoic acid PathA->Final PathB->Final

Caption: Operational workflow for the bench-scale synthesis, highlighting the critical divergence in isolation strategies based on purity requirements.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][9] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Muzzio, M., Yu, C., Lin, H., et al. (2019).[10] Reductive amination of ethyl levulinate to pyrrolidones over AuPd nanoparticles at ambient hydrogen pressure.[10][11] Green Chemistry, 21, 1895-1899. (Demonstrates catalytic approaches for Levulinic acid derivatives). [Link]

  • Hayes, K. S. (2003). Industrial Aspects of Reductive Amination. Applied Catalysis A: General, 254(1), 5-33. (Scale-up considerations). [Link]

Sources

Method

Application Notes and Protocols for Amide Bond Formation: Coupling 4-(1-Piperidinyl)pentanoic Acid with Amines

Introduction The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials.[1][2] The coup...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials.[1][2] The coupling of a carboxylic acid and an amine, while thermodynamically favorable, is kinetically slow and requires activation of the carboxylic acid to proceed efficiently.[3] This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the coupling of 4-(1-Piperidinyl)pentanoic acid with various primary and secondary amines.

4-(1-Piperidinyl)pentanoic acid is a valuable building block in drug discovery, incorporating a piperidine scaffold prevalent in many biologically active molecules.[4][5] The presence of the basic piperidine nitrogen within the carboxylic acid structure introduces specific considerations for reaction design and optimization, which will be a central focus of this document. We will delve into the mechanistic rationale behind the selection of coupling reagents, solvents, and bases, offering field-proven insights to enable researchers to achieve high yields and purity in their synthetic endeavors.

Choosing the Right Coupling Strategy: A Decision Framework

The selection of an appropriate coupling reagent is critical and depends on several factors, including the steric and electronic properties of the substrates, the potential for racemization, and cost-effectiveness.[3][6] For coupling 4-(1-Piperidinyl)pentanoic acid, two of the most robust and widely employed methodologies involve carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium salts, like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3][7]

Considerations for the Piperidine Moiety

The tertiary amine of the piperidine ring in 4-(1-Piperidinyl)pentanoic acid can act as an internal base. This can be both advantageous and challenging. While it may assist in the initial deprotonation of the carboxylic acid, it can also interfere with the coupling reagents or promote side reactions. Therefore, the choice and stoichiometry of an external base are crucial for successful coupling. In some instances, particularly with sensitive substrates, protection of the piperidine nitrogen might be considered, though this adds extra steps to the synthetic route.[8][9]

I. Carbodiimide-Mediated Coupling: The EDC/HOBt Approach

EDC is a water-soluble carbodiimide that facilitates amide bond formation with the advantage of its urea byproduct being easily removed through aqueous workup.[3][10] The addition of N-hydroxybenzotriazole (HOBt) is highly recommended as it suppresses racemization and improves coupling efficiency by forming a more stable and reactive HOBt-ester intermediate.[3][11]

Mechanism of Action

The coupling reaction proceeds through a two-step mechanism. First, the carboxylic acid adds to EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to generate an HOBt-ester. Finally, the amine nucleophile attacks the activated ester to form the desired amide bond, regenerating HOBt.[3]

EDC_HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH2 HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylate R-COO⁻ OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU TMU Tetramethylurea Amide Amide Product OAt_Ester->Amide + Amine Amine R'-NH2 Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Check_Reagents->Start [Reagents Degraded] Use_Stronger_Reagent Consider Stronger Coupling Reagent (e.g., HATU) Check_Reagents->Use_Stronger_Reagent [Reagents OK] Check_Base Verify Base Stoichiometry Use_Stronger_Reagent->Check_Base Optimize_Base Adjust Base Equivalents Check_Base->Optimize_Base [Incorrect] Check_Temp_Time Optimize Reaction Temperature & Time Check_Base->Check_Temp_Time [Correct] Success Successful Coupling Optimize_Base->Success Check_Temp_Time->Success

Sources

Application

Comprehensive Application Note: 4-(1-Piperidinyl)pentanoic Acid Hydrochloride in Pharmaceutical Synthesis and Drug Discovery

Executive Summary & Strategic Value In modern medicinal chemistry, the development of multitarget-directed ligands (MTDLs) and targeted protein degraders (PROTACs) requires highly versatile, bifunctional building blocks....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In modern medicinal chemistry, the development of multitarget-directed ligands (MTDLs) and targeted protein degraders (PROTACs) requires highly versatile, bifunctional building blocks. 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4) serves as a critical pharmaceutical intermediate[1]. By combining a basic piperidine pharmacophore with a flexible, functionalizable pentanoic acid linker, this molecule provides researchers with a dual-action scaffold. It is predominantly utilized to synthesize high-affinity G protein-coupled receptor (GPCR) antagonists—specifically targeting Histamine H3 and Sigma-1 (σ1) receptors for neuropathic pain and neurodegenerative diseases[2]—and as a surface-anchoring ligand in complex bioconjugates[3].

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of an intermediate is paramount to predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core metrics of 4-(1-piperidinyl)pentanoic acid hydrochloride and their direct impact on drug design.

ParameterValueCausality in Medicinal Chemistry
Chemical Formula C10H19NO2 · HClProvides optimal lipophilic efficiency (LipE) for central nervous system (CNS) penetration.
Molecular Weight 221.73 g/mol Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5[1].
Ionization (pKa) ~9.5 (Piperidine N)Ensures the amine is protonated at physiological pH (7.4), which is strictly required for forming salt bridges with acidic residues in receptor pockets[4].
Salt Form Hydrochloride (HCl)Prevents the formation of an internal zwitterion, enhancing shelf-life stability, solubility in polar aprotic solvents, and standardizing stoichiometry[1].

Mechanistic Causality in Target Engagement

The structural architecture of 4-(1-piperidinyl)pentanoic acid provides two distinct functional vectors that drive its utility in drug discovery:

  • The Piperidine Pharmacophore: The unsubstituted piperidine ring is a highly privileged scaffold in neuropharmacology. It acts as the primary basic group required for high-affinity binding to the Histamine H3 receptor (H3R) and Sigma-1 (σ1) receptors[2]. Molecular dynamics simulations reveal that the protonated nitrogen of the piperidine ring forms a critical, stabilizing salt bridge with conserved aspartate residues (specifically Asp3.32 in the transmembrane domain 3 of H3R)[4].

  • The Pentanoic Acid Linker: The 5-carbon chain provides optimal spatial extension. In GPCR antagonists, extending the alkyl linker length directly modulates receptor subtype selectivity by allowing the molecule to span the distance between the orthosteric site and secondary binding pockets[5]. Furthermore, the terminal carboxylic acid acts as a bio-orthogonal handle for amide coupling, enabling the rapid generation of diverse chemical libraries or conjugation to E3 ligase anchors (e.g., thalidomide derivatives) in PROTAC development[3].

GPCR_Targeting Ligand Piperidinyl-Pentanoic Amide Ligand GPCR Histamine H3 / σ1 Receptor Target Ligand->GPCR Binds via Alkyl Linker Asp Conserved Asp3.32 Residue Ligand->Asp Salt Bridge (Piperidine N+) Gi Gαi/o Protein Signaling GPCR->Gi Antagonizes Activation Effect Modulation of Neuropathic Pain Gi->Effect Downstream Response

Binding mechanism of piperidinyl-pentanoic ligands to GPCR targets via salt bridge formation.

Experimental Protocol: HATU-Mediated Amide Coupling

To utilize 4-(1-piperidinyl)pentanoic acid hydrochloride as a building block for GPCR ligand libraries or PROTAC linkers, amide coupling is the most frequent synthetic route.

Causality of Reagent Selection: The hydrochloride salt must be neutralized in situ. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) due to its higher steric hindrance, preventing it from acting as a competing nucleophile. HATU is selected over traditional EDC/HOBt systems because HATU is highly efficient for aliphatic acids, minimizing reaction time and suppressing potential side reactions[3].

Step-by-Step Methodology

Phase 1: Substrate Activation

  • Preparation: Suspend 4-(1-piperidinyl)pentanoic acid hydrochloride (1.0 eq, typically 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Ensure the reaction vessel is purged with inert gas (N2 or Argon).

  • Neutralization & Basification: Add DIPEA (3.0 eq). Scientific Rationale: One equivalent neutralizes the HCl salt of the carboxylic acid, a second equivalent neutralizes the amine hydrochloride (if the reacting amine is introduced as a salt), and the third maintains the basic environment required for HATU activation.

  • Activation: Add HATU (1.1 eq) in a single portion. Stir the mixture at room temperature (20–25 °C) for 15–20 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the active OAt ester.

Phase 2: Nucleophilic Coupling 4. Conjugation: Add the target primary or secondary amine (1.2 eq) dropwise or in small portions. 5. Propagation: Stir the reaction mixture at room temperature for 2 to 4 hours. 6. Validation: Monitor the reaction progress via LC-MS (ESI+). Look for the disappearance of the activated ester mass and the emergence of the desired amide [M+H]+ peak.

Phase 3: pH-Controlled Workup & Isolation 7. Quenching: Dilute the reaction mixture with a 10-fold volume of saturated aqueous NaHCO3. 8. Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL). Critical Insight: Because the synthesized product contains a basic piperidine moiety, the aqueous layer must be strictly maintained at pH > 9. This ensures the piperidine nitrogen remains deprotonated (free base form), allowing it to partition effectively into the organic phase. 9. Washing & Drying: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 10. Purification: Purify the crude residue via flash column chromatography. Pro-Tip: Use a gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 1% aqueous NH4OH. The addition of ammonia prevents the basic piperidine from streaking on the acidic silica gel, ensuring sharp elution bands.

References

  • Sigma-Aldrich. "4-(1-Piperidinyl)pentanoic acid hydrochloride Product Page".
  • Bautista-Aguilera, Ó. M., et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties". ACS Chemical Neuroscience.
  • "A complex view of GPCR signal transduction: Molecular dynamics of the histamine H3 membrane receptor". bioRxiv.
  • "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain". Journal of Medicinal Chemistry.
  • "C(sp3)

Sources

Method

solvent selection for reactions involving piperidinyl pentanoic acid HCl

Application Note: Solvent Selection for Reactions Involving Piperidinyl Pentanoic Acid HCl Part 1: Executive Summary & Molecular Profiling The Challenge: Piperidinyl pentanoic acid HCl (specifically 5-(piperidin-1-yl)pen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection for Reactions Involving Piperidinyl Pentanoic Acid HCl

Part 1: Executive Summary & Molecular Profiling

The Challenge: Piperidinyl pentanoic acid HCl (specifically 5-(piperidin-1-yl)pentanoic acid hydrochloride) presents a classic "solubility paradox" in organic synthesis. As an amino acid hydrochloride salt, it possesses high lattice energy and polarity, making it insoluble in the standard non-polar solvents (DCM, Toluene) preferred for kinetic control. However, its target reactions—typically amide couplings or esterifications—often require anhydrous conditions or non-nucleophilic media incompatible with the protic solvents (Water, MeOH) that dissolve the starting material best.

The Solution: Effective processing requires a "Phase-Switching" strategy: utilizing high-dielectric protic solvents for dissolution/crystallization and dipolar aprotic or biphasic systems for functionalization.[1]

Molecular Profile:

  • Compound: 5-(Piperidin-1-yl)pentanoic acid hydrochloride (CAS: 49637-20-9 / Free Acid: 347142-76-1)

  • Nature: Amphiphilic salt.[1] The piperidine ring provides lipophilicity, but the protonated amine and carboxylic acid tail dominate the solvation thermodynamics.

  • Critical pKa values: ~4.5 (Carboxylic acid), ~10.5 (Piperidinium).[1]

Part 2: Solubility Profiling & Solvent Selection Matrix

The following matrix guides solvent choice based on the operational stage. Data is synthesized from standard behavior of amino-acid hydrochlorides and piperidine derivatives.[1]

Solvent ClassRepresentative SolventsSolubility (HCl Salt)Recommended ApplicationTechnical Note
Protic Polar Water, MethanolHigh (>100 mg/mL)Initial Dissolution, HydrolysisAvoid in activation steps (e.g., acid chloride formation) due to nucleophilic competition.
Dipolar Aprotic DMF, DMSO, NMPModerate-High (20-80 mg/mL)Amide Coupling, SN2 ReactionsBest for homogeneous coupling. Requires high-vacuum workup or aqueous wash to remove.[1]
Chlorinated DCM, ChloroformNegligible (<1 mg/mL)Biphasic Coupling (Schotten-Baumann)Only effective if a base (DIPEA/TEA) is added in situ to liberate the free amino-acid zwitterion.
Ethers THF, MTBE, 2-MeTHFInsoluble Anti-solvent PrecipitationExcellent for crashing out the product after reaction completion in DMF/DCM.
Alcohols Ethanol, IPAModerate (Heat dependent)RecrystallizationHigh temperature solubility allows for cooling crystallization.[1]

Part 3: Reaction-Specific Protocols

Workflow A: Amide Coupling (Homogeneous)

Target: Synthesis of piperidinyl-amides (e.g., Pitolisant intermediates).

Rationale: The HCl salt must be solubilized without quenching the activated ester.[1] DMF is the gold standard here, but "Green" alternatives like N-Butylpyrrolidinone (NBP) or Dimethyl Isosorbide (DMI) are emerging.[1]

Protocol:

  • Solvation: Charge 5-(piperidin-1-yl)pentanoic acid HCl (1.0 eq) into DMF (10 volumes). The mixture may remain a suspension.[1]

  • Free Basing: Add DIPEA (2.5 eq).

    • Mechanistic Insight: The first equivalent neutralizes the HCl counterion.[1] The second activates the carboxylic acid.[1][2] The 0.5 excess buffers the system.[1]

    • Observation: The suspension should clear as the zwitterionic free base is more soluble in organic media than the salt lattice.[1]

  • Activation: Add Coupling Reagent (e.g., HATU or T3P) (1.1 eq).[1] Stir for 15 mins.

  • Coupling: Add the amine partner (1.0 eq).

  • Work-up (Solvent Switch):

    • Dilute with EtOAc (30 vol).

    • Wash with 5% LiCl (aq) (3x) to strip DMF.[1]

    • Why LiCl? DMF partitions into the aqueous phase significantly better when the water is saturated with ions, breaking the emulsion.

Workflow B: Esterification (Fischer Speier)

Target: Ethyl/Methyl esters for purification or prodrug synthesis.[1]

Rationale: Here, the solvent is the reactant.[1] The HCl salt catalyzes the reaction auto-catalytically, but additional HCl gas or thionyl chloride is usually needed to drive the equilibrium.

Protocol:

  • Suspend the piperidinyl acid HCl in Absolute Ethanol (20 vol).

  • Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise at 0°C.

    • Safety: Generates SO₂ and HCl gas.[1]

  • Reflux for 4-6 hours. The solid will dissolve as the polar zwitterion converts to the lipophilic ester hydrochloride.[1]

  • Isolation: Evaporate solvent. Triturate the residue with MTBE or Diethyl Ether to crystallize the ester HCl salt.[1]

Part 4: Decision Logic Visualization

The following diagram illustrates the decision process for solvent selection based on the desired chemical transformation.

SolventSelection Start Start: 5-(Piperidin-1-yl) pentanoic acid HCl Goal Define Reaction Goal Start->Goal Coupling Amide Coupling Goal->Coupling Esterification Esterification Goal->Esterification Purification Purification/Isolation Goal->Purification SolubilityCheck Is Homogeneity Critical? Coupling->SolubilityCheck AlcoholSolvent Use Corresponding Alcohol (MeOH/EtOH) as Solvent Esterification->AlcoholSolvent Cryst Recrystallization Purification->Cryst YesHomo Use DMF or NMP + DIPEA (2.5 eq) SolubilityCheck->YesHomo Yes (Kinetic Control) NoHomo Biphasic System: DCM/Water + Inorganic Base SolubilityCheck->NoHomo No (Schotten-Baumann) PolarCryst Solvent: iPrOH or EtOH (Dissolve hot, cool) Cryst->PolarCryst Thermal Method AntiSolvent Solvent: MeOH Anti-Solvent: Acetone/Ether Cryst->AntiSolvent Vapor Diffusion

Figure 1: Decision tree for solvent selection based on reaction type and processing requirements.

Part 5: Troubleshooting & Critical Parameters

1. The "Oiling Out" Phenomenon:

  • Issue: During work-up or crystallization, the product separates as a sticky oil rather than a solid.

  • Cause: Presence of mixed salts (HCl and TFA/Acetate) or residual high-boiling solvents (DMF).[1]

  • Fix: Dissolve the oil in a minimum amount of Methanol , then slowly add Diethyl Ether or MTBE with vigorous stirring.[1] Seed crystals must be added at the cloud point.[1]

2. Hygroscopicity:

  • Issue: The HCl salt absorbs atmospheric water, becoming a deliquescent gum.[1]

  • Impact: Weighing errors and hydrolysis of activated esters.[1]

  • Prevention: Store under nitrogen.[1] If damp, dry by azeotropic distillation with Toluene (removes water) followed by vacuum drying.[1]

References

  • Sigma-Aldrich. (n.d.).[1][3] 4-(1-Piperidinyl)pentanoic acid hydrochloride Product Sheet. Retrieved from

  • Prat, D., et al. (2016).[1][4] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Retrieved from [1]

  • Hu, P., Ben-David, Y., & Milstein, D. (2016).[5] General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. Journal of the American Chemical Society.[1][5] Retrieved from [1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Retrieved from

  • Sanofi. (2013).[1][6] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(1-Piperidinyl)pentanoic Acid Hydrochloride

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers experiencing yield bottlenecks when synthesizing 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 919...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers experiencing yield bottlenecks when synthesizing 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4).

The synthesis relies on the reductive amination of levulinic acid (4-oxopentanoic acid) with piperidine. While conceptually straightforward, the reaction is plagued by two major failure modes: premature ketone reduction (leading to lactonization) and zwitterion loss during aqueous workup. This guide provides the mechanistic causality, validated protocols, and troubleshooting logic required to achieve >85% isolated yields.

Part 1: Mechanistic Diagnostics & FAQs

Q1: My GC-MS/NMR shows a massive peak for γ-valerolactone (GVL) and very little of the target amine. What went wrong? A1: You are observing the classic competing side-reaction. Levulinic acid contains both a ketone and a carboxylic acid. When piperidine (a secondary amine) is introduced, it must first condense with the ketone to form an iminium ion. If your reducing agent is too aggressive (e.g.,


) or added too early, it will reduce the unreacted ketone directly to a secondary alcohol (4-hydroxypentanoic acid). This intermediate spontaneously cyclizes to form GVL.
Causality Fix: You must force the iminium equilibrium forward before introducing hydride sources. We recommend a 2-hour pre-stir with a dehydrating agent or using a highly selective reductant like 

, which reduces iminium ions orders of magnitude faster than ketones.

Q2: Why does this reaction not form a pyrrolidone (lactam) derivative, which is common for levulinic acid aminations? A2: Lactamization requires a primary amine. When primary amines undergo reductive amination with levulinic acid, the resulting secondary amine rapidly cyclizes with the C1-carboxylic acid to form an N-alkyl-5-methyl-2-pyrrolidone (1). Because piperidine is a secondary amine, the reductive amination yields a tertiary amine (4-(1-piperidinyl)pentanoic acid). Tertiary amines cannot undergo lactamization without breaking a stable C–N bond, effectively halting the reaction at the desired amino acid stage.

Q3: I confirmed the product formed via LC-MS, but my yield after aqueous extraction is <15%. Where is my product? A3: It is in your aqueous waste. The free base of 4-(1-piperidinyl)pentanoic acid is a zwitterion (a basic piperidine ring and an acidic pentanoic tail). Zwitterions are highly polar and partition heavily into the aqueous layer across all pH ranges. Causality Fix: Abandon aqueous liquid-liquid extraction. You must utilize solvent evaporation followed by direct precipitation of the hydrochloride salt, or employ Strong Cation Exchange (SCX) chromatography to isolate the free base.

Pathway LA Levulinic Acid (4-oxopentanoic acid) Iminium Iminium Ion Intermediate (Equilibrium) LA->Iminium + Piperidine (- H2O) GVL Side Product: γ-Valerolactone (GVL) LA->GVL Premature Reduction (Direct Hydrogenation) Pip Piperidine (Secondary Amine) Pip->Iminium Amine 4-(1-Piperidinyl)pentanoic acid (Free Base Zwitterion) Iminium->Amine Reduction (Selective Hydride/Catalyst) Salt 4-(1-Piperidinyl)pentanoic acid HCl (Target Product) Amine->Salt Anhydrous HCl (Precipitation)

Fig 1. Mechanistic pathway and competing side reactions in reductive amination.

Part 2: Quantitative Reductant Profiling

Selecting the correct reducing agent is the single most critical variable for this synthesis. The table below summarizes the causality between reductant choice, chemoselectivity, and final yield. Recent advancements in bimetallic nanoparticle catalysis have also provided green-chemistry alternatives to stoichiometric borohydrides (2).

Reducing Agent / CatalystReaction ConditionsTarget Amine YieldGVL Formation (%)Mechanistic Rationale

MeOH, 0 °C to RT15 - 25%> 70%Non-selective. Rapidly reduces the C4 ketone before the iminium ion can fully form.

(Pd/C)
EtOH, 50 psi, RT40 - 50%40 - 50%Poor selectivity. Competitive direct hydrogenation of the ketone outpaces amination.

DCE or THF, RT, 12h85 - 92% < 5% Industry Standard. Steric bulk and electron-withdrawing acetoxy groups dampen reactivity, making it highly selective for iminium ions.

(AuPd NPs)
Solvent-free, 1 atm> 95% < 1% Emerging Method. Lewis acidic Pd alloy stabilizes the iminium intermediate, suppressing the esterification/hydrogenation pathway.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 to ensure high chemoselectivity and bypasses aqueous extraction to prevent zwitterion loss, yielding high-purity .
Phase 1: Iminium Formation
  • Charge Reactor: To an oven-dried round-bottom flask under

    
    , add levulinic acid (1.0 eq, 10 mmol) and anhydrous 1,2-dichloroethane (DCE) (30 mL).
    
  • Amine Addition: Add piperidine (1.05 eq, 10.5 mmol) dropwise at room temperature.

  • Catalysis: Add glacial acetic acid (1.0 eq, 10 mmol) to lower the pH, accelerating hemiaminal dehydration.

  • Validation Check 1: Stir for 2 hours. Remove a 50 µL aliquot, dilute in

    
    , and run a quick crude 
    
    
    
    -NMR. Proceed only when the ketone methyl singlet (~2.2 ppm) has shifted, indicating >90% conversion to the iminium/enamine.
Phase 2: Chemoselective Reduction
  • Hydride Addition: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (

    
    ) (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.
    
  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

  • Validation Check 2: Run LC-MS on a micro-aliquot. Look for the disappearance of levulinic acid and the dominant presence of the product mass (

    
    ).
    
Phase 3: Anhydrous Isolation & Salt Formation
  • Quench & Strip: Quench the reaction with 5 mL of methanol to destroy excess borohydride. Do not add water. Evaporate all solvents under reduced pressure to yield a crude paste.

  • Resuspension: Suspend the paste in anhydrous diethyl ether (50 mL) and stir vigorously. The organic salts (sodium acetate/borate) will remain largely insoluble. Filter the suspension through a Celite pad.

  • Precipitation: Cool the filtrate to 0 °C. Slowly add a standardized solution of 2.0 M HCl in diethyl ether (or dioxane) dropwise until the pH of the solution reaches ~2.

  • Collection: A white crystalline solid—4-(1-Piperidinyl)pentanoic acid hydrochloride—will immediately precipitate. Filter, wash with cold anhydrous ether, and dry under high vacuum.

Part 4: Troubleshooting Workflow

If your isolated yield falls below 70%, follow this diagnostic logic tree to identify the exact point of failure in your workflow.

Troubleshooting Start Issue: Low Yield of HCl Salt NMR Check Crude NMR / LC-MS Start->NMR GVL_High High GVL Detected? NMR->GVL_High Fix_GVL Fix: Pre-form iminium for 2h before adding reductant GVL_High->Fix_GVL Yes (>10%) No_GVL No GVL, but low final mass? GVL_High->No_GVL No (<5%) Check_Water Did you use aqueous workup? No_GVL->Check_Water Fix_Workup Fix: Zwitterion lost to water. Use direct anhydrous precipitation. Check_Water->Fix_Workup Yes Check_Acid Check HCl equivalents. Ensure pH < 2 during precipitation. Check_Water->Check_Acid No

Fig 2. Decision tree for diagnosing and resolving low yield during synthesis.

Part 5: References

  • Muzzio, Michelle, et al. "Reductive amination of ethyl levulinate to pyrrolidones over AuPd nanoparticles at ambient hydrogen pressure." Green Chemistry 21.11 (2019).[Link]

  • Chen, et al. "Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts." Catalysts (MDPI, 2023).[Link]

Sources

Optimization

Technical Support Center: Purification of 4-(1-Piperidinyl)pentanoic acid hydrochloride

Welcome to the dedicated technical support guide for the purification of 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS 91951-49-4). This resource is designed for researchers, medicinal chemists, and process developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS 91951-49-4). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound at the desired purity level. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you navigate common purification hurdles.

Quick Navigation

Frequently Asked Questions (FAQs)

Q1: What is the most effective and scalable purification technique for 4-(1-Piperidinyl)pentanoic acid hydrochloride?

A1: For a solid material like 4-(1-Piperidinyl)pentanoic acid hydrochloride, recrystallization is generally the most effective, scalable, and economical method for achieving high purity.[1][2] This technique is excellent for removing small amounts of impurities that are structurally similar to the target compound, as well as any colored byproducts.[3] The key to a successful recrystallization is the selection of an appropriate solvent system.

Q2: My compound appears as a yellowish or brownish solid. What causes this discoloration and how can it be removed?

A2: Discoloration in piperidine derivatives often arises from the oxidation of the amine or trace impurities.[1][4] These colored impurities are typically present in very small quantities but are highly chromophoric. They can often be effectively removed during recrystallization by adding a small amount of activated carbon to the hot solution before the filtration step.[3] The activated carbon adsorbs the colored impurities, which are then removed by hot filtration.

Q3: Can I use normal-phase silica gel chromatography for purification?

A3: It is strongly discouraged. The basic nitrogen of the piperidine ring, even when protonated as a hydrochloride salt, can interact strongly with the acidic silanol groups on the surface of standard silica gel.[5] This interaction leads to significant peak tailing, poor separation, and potentially irreversible adsorption of your product to the column.[5] If chromatography is necessary, reverse-phase chromatography with an acidic mobile phase modifier (e.g., 0.1% TFA) is a more suitable alternative.[5]

Q4: The product "oils out" instead of crystallizing from solution. What should I do?

A4: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point (or the melting point of a solvate), causing it to separate as a liquid instead of a solid. To resolve this, you can:

  • Use a larger volume of the recrystallization solvent. This keeps the compound dissolved until the solution has cooled further.

  • Switch to a lower-boiling point solvent in which the compound is less soluble.

  • Cool the solution more slowly. Slow cooling encourages the formation of ordered crystal lattices rather than an amorphous oil.[3]

  • Add a co-solvent (anti-solvent). Introduce a miscible solvent in which your compound is poorly soluble after the initial dissolution.[2]

Q5: How should I properly store the purified 4-(1-Piperidinyl)pentanoic acid hydrochloride?

A5: The compound should be stored in a tightly sealed container in an inert atmosphere at room temperature.[6] Piperidine derivatives can be hygroscopic and susceptible to oxidation, so protecting the material from moisture and air is crucial for maintaining its purity and stability over time.[7]

Troubleshooting Guide

This section addresses specific problems encountered during the purification process.

Decision Tree for Purification Strategy

The choice of a purification strategy depends heavily on the nature and quantity of the impurities present.

start Crude Product (4-(1-Piperidinyl)pentanoic acid HCl) impurity_check What is the primary impurity type? start->impurity_check neutral_basic Neutral or Basic Impurities (e.g., unreacted starting amine, non-polar byproducts) impurity_check->neutral_basic acidic Acidic Impurities (e.g., starting carboxylic acid) impurity_check->acidic salts Inorganic Salts (from workup) impurity_check->salts minor Minor Impurities (<5%) Product is >95% pure impurity_check->minor acid_base_ext Perform Acid-Base Extraction (Protocol 2) neutral_basic->acid_base_ext chromatography Consider Reverse-Phase Chromatography acidic->chromatography wash Dissolve in Organic Solvent, Filter to Remove Salts salts->wash recrystallize Proceed to Recrystallization (Protocol 1) minor->recrystallize acid_base_ext->recrystallize wash->recrystallize

Caption: Decision tree for selecting a purification method.

Common Issues & Solutions
Problem Encountered Potential Cause Recommended Solution & Scientific Rationale
Low Yield After Recrystallization 1. Excess Solvent: Too much solvent was used, keeping the product in solution even at low temperatures.[3]2. Premature Crystallization: The product crystallized in the funnel during hot filtration.3. Inappropriate Solvent Choice: The compound has significant solubility in the solvent even at cold temperatures.1. Use Minimal Hot Solvent: Dissolve the crude solid in the minimum amount of boiling solvent required for complete dissolution. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.[3]2. Pre-heat Equipment: Use a pre-heated filter funnel and receiving flask for hot filtration to prevent a drop in temperature that would induce crystallization.3. Solvent Screening: Perform small-scale solubility tests. A good solvent dissolves the compound when hot but not when cold.[5] Consider solvent/anti-solvent systems (e.g., Methanol/Diethyl Ether).
Persistent Impurities in NMR/LC-MS Analysis 1. Co-crystallization: The impurity has very similar physicochemical properties to the product and crystallizes with it.2. Trapped Solvent: Residual recrystallization solvent is trapped within the crystal lattice.1. Re-crystallize: A second recrystallization from a different solvent system may be effective. If impurities persist, an orthogonal method like reverse-phase chromatography may be necessary to separate the closely related compounds.[5]2. Thorough Drying: Dry the crystals under high vacuum for an extended period, possibly with gentle heating (ensure temperature is well below the compound's melting point to avoid decomposition).
Product Fails to Crystallize 1. Insufficient Supersaturation: The solution is not concentrated enough for nucleation to occur.2. Presence of Inhibiting Impurities: Certain impurities can interfere with the crystal lattice formation.[3]3. Lack of Nucleation Sites: Spontaneous nucleation has a high energy barrier.1. Reduce Solvent Volume: Carefully evaporate a portion of the solvent to increase the concentration.2. Pre-Purification: If the crude material is very impure, perform a preliminary cleanup using a technique like acid-base extraction (Protocol 2) before attempting recrystallization.3. Induce Crystallization: Scratch the inner surface of the flask with a glass rod at the air-liquid interface to create microscopic scratches that serve as nucleation sites. Alternatively, add a "seed crystal" of previously purified material.[3]

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization of 4-(1-Piperidinyl)pentanoic acid hydrochloride

This protocol describes the standard procedure for purifying the title compound to high purity (>98%). The key is the selection of a polar, protic solvent system. Isopropanol (IPA) or an Ethanol/Water mixture are excellent starting points.

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, add ~20 mg of crude material. Add a few drops of isopropanol. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture gently. A suitable solvent will dissolve the compound upon heating but show very low solubility at room temperature.[5]

  • Dissolution: Place the bulk of the crude 4-(1-Piperidinyl)pentanoic acid hydrochloride into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., Isopropanol) portion-wise while heating the flask on a hot plate with stirring, until the solid is just fully dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (1-2% of solute weight) of activated carbon. Re-heat the mixture to boiling for 2-5 minutes. Causality: The porous structure of activated carbon provides a high surface area for adsorbing large, flat, chromophoric molecules.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality: This step removes insoluble impurities (and activated carbon, if used). Pre-heating the apparatus prevents the product from crystallizing prematurely and being lost.

  • Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them under high vacuum to a constant weight to remove all residual solvent.

Protocol 2: Preparatory Acid-Base Extraction for Pre-Purification

This technique is highly effective for removing neutral or basic impurities from the acidic target compound. Note: This protocol assumes you are starting with the free base form of the product before converting it to the HCl salt. If you already have the HCl salt but suspect neutral impurities, you can dissolve it in water, basify, extract, and then re-acidify.

G cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase A Crude Product Dissolved (Target Acid + Neutral Impurities) B Add Aqueous Base (e.g., NaHCO₃) A->B Shake & Separate C Sodium Salt of Target Acid (Deprotonated, Water Soluble) B->C D Neutral Impurities Remain (Discard Organic Layer) B->D E Acidify Aqueous Layer (e.g., 1M HCl) C->E F Precipitated Pure Acid (Protonated, Insoluble) E->F G Filter & Dry F->G

Caption: Workflow for Acid-Base Extraction Cleanup.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (as the free base) in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[3] Causality: The carboxylic acid group will be deprotonated to its carboxylate salt, rendering it water-soluble and pulling it into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the layers. The organic layer containing neutral impurities can be discarded.

  • Back-Wash: Wash the aqueous layer with a fresh portion of the organic solvent to remove any lingering impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl until the pH is ~2-3. The protonated 4-(1-Piperidinyl)pentanoic acid will precipitate out of the solution.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum. This material can then be further purified by recrystallization as the free base or converted to the HCl salt.

Purity Assessment Strategies

Validating the purity of the final product is a critical step. A combination of methods is recommended for a comprehensive assessment.

Analytical Method Purpose Key Considerations for This Compound
High-Performance Liquid Chromatography (HPLC) Quantifies purity and detects non-volatile impurities.The compound lacks a strong UV chromophore. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be required.[8] A reversed-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid or TFA) is a good starting point to ensure good peak shape.[5]
Nuclear Magnetic Resonance (¹H NMR) Confirms chemical structure and detects proton-containing impurities.Dissolve the sample in D₂O or DMSO-d₆. The spectrum should show characteristic peaks for the pentanoic acid backbone and the piperidinyl group. Integration of impurity peaks relative to product peaks can provide a semi-quantitative purity assessment.
Melting Point Assesses purity and identity.A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
Mass Spectrometry (MS) Confirms molecular weight.Electrospray ionization (ESI) in positive mode should show the [M+H]⁺ ion for the free base.

References

  • Technical Support Center: Purification of Piperidine Deriv
  • Common challenges in working with piperidine-based compounds - Benchchem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
  • 4-(1-Piperidinyl)pentanoic acid hydrochloride | 91951-49-4 - Sigma-Aldrich.
  • 4,4-Piperidinediol hydrochloride: properties, applic
  • Impurities in Pharmaceuticals- A Review - SciSpace.
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace.
  • Technical Support Center: Purification of 1-Cyclopentylpiperidine-4-carboxylic acid - Benchchem.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchG

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(1-Piperidinyl)pentanoic acid HCl

A Foreword from Your Senior Application Scientist Welcome to the dedicated technical support guide for the crystallization of 4-(1-Piperidinyl)pentanoic acid hydrochloride. As a scientist in the field, I understand that...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for the crystallization of 4-(1-Piperidinyl)pentanoic acid hydrochloride. As a scientist in the field, I understand that crystallization can often feel like an art as much as a science. This is particularly true for amine hydrochloride salts, which present unique challenges due to their ionic nature and interactions with various solvent systems.

This guide is structured from field-proven experience to move beyond simple procedural steps. We will delve into the 'why' behind each technique—the causality that governs success or failure in obtaining pure, crystalline material. Our goal is to empower you with a robust, logical framework for troubleshooting, enabling you to diagnose issues and implement effective solutions confidently.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific, common problems encountered during the crystallization of 4-(1-Piperidinyl)pentanoic acid HCl.

Q1: I've followed my initial protocol, but no crystals are forming after the solution has cooled. What's wrong?

A1: Failure to crystallize is the most common issue and typically points to one of two primary causes: excessive solvent or a supersaturated, but uninitiated, solution.

Initial Diagnosis:

  • Is the solution completely clear? If yes, you likely have one of the two issues above.

  • Is the solution cloudy or hazy? This may indicate the presence of insoluble impurities that need to be removed.

Troubleshooting Protocol:

  • Induce Nucleation: A supersaturated solution requires a nucleation site to begin crystallization.[1]

    • Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide a surface for the initial crystals to form.[2][3]

    • Seeding Method: If you have a small amount of pure, solid 4-(1-Piperidinyl)pentanoic acid HCl, add a single, tiny crystal ("seed crystal") to the solution. This provides a perfect template for further crystal growth.[1][4]

  • Address Excessive Solvent: If nucleation techniques fail, your solution is likely too dilute. The concentration of the compound is not high enough to become supersaturated upon cooling.

    • Gently reheat the solution to its boiling point and evaporate a portion of the solvent (e.g., 10-20% of the volume).[1][2]

    • Allow the solution to cool slowly again and observe for crystal formation. Repeat the nucleation steps if necessary.

  • Consider an Anti-Solvent (for mixed-solvent systems): If you are using a highly effective solvent, you may need to add an "anti-solvent" (a solvent in which your compound is insoluble but which is miscible with your primary solvent) to decrease the overall solubility. Add the anti-solvent dropwise to the warm solution until persistent cloudiness appears, then add a drop or two of the primary solvent to redissolve it before cooling.

Q2: My compound separated as an oily liquid instead of a solid. How do I fix this "oiling out"?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or an inappropriate solvent choice. [1][4] The oil is simply your melted, impure compound.

Causality & Explanation: The melting point of a compound is depressed by the presence of impurities. If the solution becomes saturated at a temperature where this depressed melting point is reached, the compound will separate as a liquid rather than a solid.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Place the flask back on the heat source and reheat until the oil completely redissolves.[1][4]

  • Add More Solvent: Add a small amount (5-10%) of additional hot solvent. This increases the total volume, meaning the solution will need to cool to a lower temperature before it becomes saturated, hopefully a temperature below your compound's melting point.[1][2]

  • Ensure Slow Cooling: Rapid cooling encourages oiling out. After redissolving, allow the flask to cool as slowly as possible. Insulate the flask with glass wool or paper towels to slow heat loss.[1][3] This gives the molecules more time to orient themselves into an ordered crystal lattice.

  • Consider Solvent System Change: If oiling out persists, the solvent's boiling point may be too high relative to the compound's melting point. A lower-boiling point solvent or a different mixed-solvent system may be necessary.[4]

Q3: Crystals formed almost immediately and in large quantities, resulting in a fine powder. Is this a problem?

A3: Yes, this is problematic. Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization. [2] The goal is slow, methodical crystal growth, which allows impurities to remain in the mother liquor.

Causality & Explanation: This happens when the solution is too concentrated. The point of supersaturation is reached at a very high temperature, causing a massive and disordered precipitation of the solid.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the solution to redissolve the precipitated solid.

  • Add Excess Solvent: Add an additional 5-10% of hot solvent to slightly dilute the solution.[2] This ensures that the solution remains unsaturated for a longer period during cooling.

  • Cool Slowly: As with preventing oiling out, slow cooling is critical. An ideal crystallization should see the first crystals appear after 5-10 minutes of cooling, with continued growth over 20-30 minutes.[2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvent characteristics for crystallizing 4-(1-Piperidinyl)pentanoic acid HCl?

A1: The ideal solvent should exhibit a steep solubility curve for the compound: low solubility at room temperature but high solubility at its boiling point.[3][4] For an amine hydrochloride salt, polarity is a key factor.

  • Good Candidates: Polar, protic solvents like alcohols (ethanol, isopropanol) are often excellent starting points for recrystallizing amine hydrochlorides.[5][6]

  • Mixed-Solvent Systems: A common and highly effective technique involves pairing a "good" solvent (where the compound is soluble) with a miscible "anti-solvent" (where the compound is insoluble).[4] Examples include:

    • Ethanol / Diethyl Ether

    • Isopropanol / Hexane

    • Methanol / Dichloromethane

  • Hygroscopicity Warning: As a hydrochloride salt, this compound may be hygroscopic, meaning it can absorb moisture from the atmosphere.[7][8] The presence of water can sometimes lead to the formation of hydrates or hinder crystallization. Using anhydrous solvents is recommended.

Q2: How does the hydrochloride salt form affect the crystallization process?

A2: The hydrochloride salt form is critical. The protonated piperidine nitrogen and the chloride anion (Cl-) introduce strong ionic and hydrogen-bonding interactions.

  • Solubility: The salt form makes the compound significantly more polar than its freebase counterpart, dictating the use of polar solvents.[6]

  • Crystal Lattice: The strong N-H+···Cl- hydrogen bond is a primary interaction that will anchor the crystal lattice structure.[9] This strong interaction can promote crystallinity but also makes the system sensitive to solvent choice, as the solvent may compete for hydrogen bonding sites.

  • Stability: Salt formation is a common strategy to improve the stability of drug molecules.[7][10] However, in solution, a salt can exist in equilibrium with its freebase form. This is known as disproportionation and can be influenced by pH and the solvent environment, potentially complicating crystallization.[11][12]

Q3: My yield is very low. What are the likely causes?

A3: A low yield is typically a result of losing compound to the mother liquor or during procedural steps.[2]

  • Excessive Solvent: This is the most frequent cause. If too much solvent is used, a significant amount of your compound will remain dissolved even after cooling.[1]

  • Premature Crystallization: If a hot filtration step was used to remove impurities, crystals may have formed on the filter paper or funnel. This can be prevented by using a pre-heated funnel and flask and keeping the solution as hot as possible during filtration.

  • Washing with Warm Solvent: Washing the filtered crystals with solvent that is not ice-cold will redissolve a portion of your product.

Data and Workflow Visualizations

Solvent Selection Guide

The choice of solvent is the most critical parameter in crystallization. This table provides a starting point for solvent screening based on polarity.

SolventDielectric Constant (Polarity)Boiling Point (°C)Notes on Suitability
Water 80.1100High polarity. May be too effective a solvent, leading to low yields. Risk of hydrate formation.[7]
Methanol 32.765Good starting point. High solubility when hot.
Ethanol 24.578Excellent choice. Often provides a good balance of solubility for amine HCl salts.[5][13]
Isopropanol (IPA) 17.982Another excellent choice, slightly less polar than ethanol. Often used in industrial crystallizations.[14]
Acetone 20.756Can be effective, but its low boiling point may not provide a sufficient temperature gradient.
Ethyl Acetate 6.077Medium polarity. May be a suitable anti-solvent when paired with an alcohol.
Diethyl Ether 4.335Non-polar. Classic choice as an anti-solvent to precipitate salts from alcohol solutions. Highly volatile.[15]
Hexane 1.969Non-polar. Effective anti-solvent.
Troubleshooting Workflow

This diagram outlines the logical steps to take when your crystallization experiment does not proceed as planned.

G start Initial Crystallization Attempt Fails q1 What is the state of the cooled solution? start->q1 clear_sol Completely Clear Solution q1->clear_sol Clear oiling_out Oily Layer Formed q1->oiling_out Oil crash_out Rapid Powder Precipitation q1->crash_out Powder induce Attempt to Induce Nucleation (Scratch / Seed Crystal) clear_sol->induce reheat_oil Reheat to Dissolve Oil oiling_out->reheat_oil reheat_crash Reheat to Dissolve Solid crash_out->reheat_crash q2 Crystals Form? induce->q2 success Success: Collect Crystals q2->success Yes no_xtal No Crystals: Too Much Solvent q2->no_xtal No reduce_vol Reheat & Reduce Solvent Volume no_xtal->reduce_vol reduce_vol->induce add_solv_oil Add More Solvent (5-10%) reheat_oil->add_solv_oil slow_cool_oil Cool Very Slowly add_solv_oil->slow_cool_oil slow_cool_oil->success add_solv_crash Add More Solvent (5-10%) reheat_crash->add_solv_crash slow_cool_crash Cool Slowly add_solv_crash->slow_cool_crash slow_cool_crash->success

Caption: A logical workflow for troubleshooting common crystallization failures.

Mixed-Solvent Crystallization Principle

This diagram illustrates the relationship between solvents and solubility in a mixed-solvent system.

G cluster_0 High Solubility State (Hot) cluster_1 Low Solubility State (Cold) Compound_dissolved 4-(1-Piperidinyl)pentanoic acid HCl (Fully Dissolved) Good_Solvent Primary 'Good' Solvent (e.g., Ethanol) Compound_dissolved->Good_Solvent dissolved in Anti_Solvent Anti-Solvent Added (e.g., Diethyl Ether) Reduces Overall Solubility Compound_dissolved->Anti_Solvent Compound_xtal Crystalline Solid Mother_Liquor Mother Liquor (Solvents + Impurities) Compound_xtal->Mother_Liquor precipitates from Cooling Slow Cooling Reduces Kinetic Energy Anti_Solvent->Cooling Cooling->Compound_xtal

Caption: The process of mixed-solvent crystallization.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • 4-(1-Piperidinyl)pentanoic acid hydrochloride | 91951-49-4.
  • Exp 2 - Crystallization.
  • Bolla, G., & Nangia, A. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 89.
  • Problems with Recrystallisations. Retrieved from University of York, Department of Chemistry.
  • Guide for crystallization.
  • Improving API Solubility by Salt and Cocrystal Formation.
  • SOP: CRYSTALLIZATION.
  • Fieser, L. F., & Williamson, K. L. (1934). Methylamine hydrochloride. Organic Syntheses, 14, 56.
  • Bolla, G., & Nangia, A. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.
  • 4-(1-piperidinyl)pentanoic acid hydrochloride | CAS# 91951-49-4.
  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
  • Cruz-Cabeza, A. J., et al. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?. Crystal Growth & Design, 17(10), 5483-5494.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342.
  • Recrystallization and Acid/Base Extraction - The Basics.
  • What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit.
  • Kumar, L., & Bansal, A. K. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology, 38(10), 36-41.
  • 4-(1-Piperidinyl)pentanoic acid hydrochloride | 91951-49-4.
  • 4-(1-Piperidinyl)pentanoic acid hydrochloride.
  • 4-(1-Piperidinyl)pentanoic acid hydrochloride | 91951-49-4.
  • 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1).
  • 91951-49-4|4-(1-Piperidinyl)pentanoic acid hydrochloride.
  • Arulraj, R., & Perumal, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 195-202.
  • 4-Piperidone (hydrochloride hydrate) (CAS Number: 40064-34-4).
  • CAS 41979-39-9: 4-Piperidone hydrochloride.
  • Arulraj, R., & Perumal, M. (2021).
  • Google Patents. (2022).
  • Kalepu, S., & Nekkanti, V. (2015). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Advanced Drug Delivery Reviews, 91, 2-15.
  • 1-Piperidinepentanoic acid, hydrochloride.
  • Google Patents. (2008). Process for Preparation of Piperidine Carboxylic Acid (US20080269495A1).
  • 4-Hydroxypiperidine hydrochloride synthesis.

Sources

Optimization

Technical Support Center: Minimizing Impurities in 4-(1-Piperidinyl)pentanoic Acid Production

Welcome to the advanced technical support center for the synthesis of 4-(1-piperidinyl)pentanoic acid. This compound, frequently isolated as its stable hydrochloride salt, presents unique synthetic challenges due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the synthesis of 4-(1-piperidinyl)pentanoic acid. This compound, frequently isolated as its stable hydrochloride salt, presents unique synthetic challenges due to its zwitterionic nature and the competing reactivities of its precursors. This guide is designed for research scientists and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and optimized data to ensure high-purity API production.

Pathway & Impurity Divergence

Understanding the mechanistic divergence between the desired product and common impurities is the first step in troubleshooting. The diagram below illustrates the two primary synthetic routes (reductive amination vs. alkylation) and their respective failure modes.

ImpurityPathway LA Levulinic Acid (Starting Material) IMINIUM Iminium Ion Intermediate (Desired Pathway) LA->IMINIUM + Piperidine (Pre-formation) GVL γ-Valerolactone (GVL) (Impurity A - Over-reduction) LA->GVL Direct H2 Reduction (Premature Hydrogenation) PIP Piperidine (Secondary Amine) PIP->IMINIUM ELIM Pentenoic Acids (Impurity B - Elimination) PIP->ELIM API 4-(1-Piperidinyl)pentanoic acid (Target API) IMINIUM->API H2 / Catalyst (Controlled Reduction) HALO 4-Halopentanoic Acid (Alternative Route) HALO->API + Piperidine (SN2 Alkylation) HALO->ELIM Base-Catalyzed E2 (Side Reaction)

Chemical pathways and impurity divergence in 4-(1-piperidinyl)pentanoic acid synthesis.

Troubleshooting FAQs: Mechanistic Deep-Dives

Q1: During the reductive amination of levulinic acid, my GC-MS shows a massive spike in γ-Valerolactone (GVL) instead of the target product. How do I prevent this? Causality: This is the most common and detrimental impurity in this workflow. Levulinic acid contains a highly reactive ketone. If the hydrogenation catalyst and H₂ gas are introduced before the piperidine has fully condensed with the ketone to form the iminium intermediate, the catalyst will directly reduce the ketone to a secondary alcohol (4-hydroxypentanoic acid). This intermediate rapidly undergoes intramolecular esterification to form the highly stable cyclic ester, γ-valerolactone (GVL)[1]. Solution: Implement a discrete "pre-formation" stage. Do not add the catalyst or hydrogen gas immediately. Allow the levulinic acid and piperidine to stir in the presence of a dehydrating agent (e.g., molecular sieves or Ti(O-iPr)₄) for 2–4 hours to drive the equilibrium toward the iminium ion. Only after this pre-formation is validated should the reduction step be initiated.

Q2: I am using the alkylation route (piperidine + 4-bromopentanoic acid), but I am getting low yields and high amounts of pentenoic acid impurities. Why? Causality: Piperidine is a strong base (pKa ~11.2) as well as a nucleophile. Secondary alkyl halides like 4-bromopentanoic acid are sterically hindered and highly susceptible to base-catalyzed E2 elimination. Instead of attacking the electrophilic carbon (Sₙ2), piperidine abstracts a neighboring proton, ejecting the bromide leaving group and forming 3-pentenoic or 4-pentenoic acid (Impurity B). Solution: The reductive amination route is mechanistically superior because it bypasses the E2 elimination pathway entirely. If you must use the alkylation route, switch to a less polar, aprotic solvent (like toluene) to suppress charge separation in the transition state, lower the reaction temperature to favor substitution over elimination, and use a non-nucleophilic auxiliary base (like DIPEA) to scavenge the generated HBr.

Q3: How do I ensure the complete removal of unreacted piperidine during downstream processing? Causality: Piperidine has a boiling point of 106°C and easily co-precipitates or remains trapped in the zwitterionic product matrix during solvent evaporation. Solution: Exploit the differential solubility of the hydrochloride salts. Convert the crude product to 4-(1-piperidinyl)pentanoic acid hydrochloride. By dissolving the crude mixture in ethyl acetate and bubbling anhydrous HCl gas, the target API salt will selectively precipitate out of solution, while piperidine hydrochloride remains highly soluble in specific co-solvent mixtures (e.g., EtOAc/EtOH).

Quantitative Optimization Data

To minimize GVL formation during reductive amination, optimizing the catalyst system and pre-stir time is critical. Recent advances demonstrate that using specialized catalysts, such as Pt nanoparticles on porous TiO₂ (Pt/P-TiO₂), allows for ambient reductive amination, significantly suppressing direct ketone reduction while maximizing the target API yield[2].

Table 1: Optimization of Reductive Amination Conditions for Minimizing GVL Impurity

Catalyst SystemPre-stir Time (h)H₂ Pressure (bar)Temp (°C)Target API Yield (%)GVL Impurity (%)
Pd/C (10%)0106045.052.0
Pd/C (10%)4106082.512.5
Ru/C (5%)4208078.015.0
Pt/P-TiO₂ 4 5 25 96.0 < 2.0

Self-Validating Experimental Protocol: Reductive Amination

To guarantee reproducibility and prevent batch failure, follow this self-validating methodology. Each phase contains a mandatory analytical checkpoint to ensure the chemical state is correct before proceeding.

Phase 1: Iminium Pre-formation
  • In a flame-dried Schlenk flask, combine levulinic acid (1.0 eq) and piperidine (1.2 eq) in anhydrous methanol (0.5 M).

  • Add activated 3Å molecular sieves to sequester generated water. Stir at 25°C for 4 hours under an N₂ atmosphere.

Validation Check 1 (FTIR): Remove a 0.1 mL aliquot and analyze via FTIR. The reaction is ready for Phase 2 only when the broad ketone C=O stretch (~1715 cm⁻¹) has diminished and is replaced by a sharp iminium C=N stretch (~1660 cm⁻¹). If the ketone peak persists, extend the pre-formation time.

Phase 2: Controlled Catalytic Reduction
  • Transfer the mixture (excluding the molecular sieves) to a high-pressure reactor. Add the Pt/P-TiO₂ catalyst (5 mol%)[2].

  • Purge the reactor three times with N₂, then three times with H₂. Pressurize to 5 bar H₂ and stir at 25°C for 12 hours.

Validation Check 2 (Pressure/HPLC): Monitor the pressure gauge for H₂ uptake. The reaction is complete when the pressure stabilizes and ceases to drop. An HPLC check of the crude mixture must reveal <2% GVL impurity before proceeding to workup.

Phase 3: Isolation and Salt Formation
  • Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude zwitterion.

  • Dissolve the crude residue in ethyl acetate. Slowly add 2.0 M HCl in diethyl ether dropwise at 0°C until precipitation is complete.

  • Filter the precipitate and wash with cold ethyl acetate to yield pure 4-(1-piperidinyl)pentanoic acid hydrochloride.

Validation Check 3 (NMR): Perform ¹H-NMR in D₂O. The absence of a multiplet at δ 2.7 ppm (free piperidine) and the presence of the downfield shifted piperidinium protons confirm the absolute purity of the isolated hydrochloride salt.

References

  • Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets. Organic Chemistry Portal / J. Am. Chem. Soc.
  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous C
  • 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS 91951-49-4). Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Optimizing Piperidinyl Pentanoic Acid Formation

Welcome to the technical support center for the synthesis of piperidinyl pentanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of piperidinyl pentanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing reaction times and troubleshooting common experimental hurdles. The formation of the C-N bond via N-alkylation of piperidine is a cornerstone reaction, but its efficiency is highly dependent on a nuanced understanding of the underlying kinetics and reaction parameters.

This resource is structured into two main sections: a Troubleshooting Guide to address specific, common problems encountered during synthesis, and a Frequently Asked Questions (FAQs) section for broader, conceptual inquiries.

Part 1: Troubleshooting Guide

This section addresses the most common issues that can arise during the synthesis of piperidinyl pentanoic acid, which is typically achieved by the N-alkylation of piperidine with a 5-halopentanoic acid or its ester derivative (e.g., ethyl 5-bromovalerate).[1]

Issue 1: Reaction is Slow or Stalled (Low Conversion)

A slow or incomplete reaction is the most frequent challenge, leading to extended reaction times and low yields. Several factors can be responsible.[2]

Potential Causes & Solutions

  • Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.

    • Explanation: The reactivity order for alkyl halides is I > Br > Cl > F.[3] A less reactive halide like chloride will result in significantly slower kinetics compared to a bromide or iodide.

    • Troubleshooting Steps:

      • Switch to a More Reactive Halide: If using a 5-chloropentanoic acid derivative, replace it with 5-bromopentanoic acid or 5-iodopentanoic acid.[3][4]

      • In-situ Iodide Generation (Finkelstein Reaction): If only the bromo- or chloro- derivative is available, add a catalytic amount (0.1 eq.) of potassium iodide (KI) or sodium iodide (NaI).[2] This generates the more reactive alkyl iodide in situ, which can dramatically accelerate the reaction.

  • Inadequate Base or Incorrect Stoichiometry: The base plays a critical role in neutralizing the hydrohalic acid (e.g., HBr) formed during the reaction, which would otherwise protonate the piperidine, rendering it non-nucleophilic.

    • Explanation: An insufficient amount of base or a base that is not strong enough will allow the concentration of piperidinium salt to build up, slowing or stopping the reaction.[5]

    • Troubleshooting Steps:

      • Choice of Base: Use a mild inorganic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3][5] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[3] For more stubborn reactions, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA, Hünig's base) can be effective.[4][5]

      • Stoichiometry: Ensure at least 1.5-2.0 equivalents of the base are used to drive the equilibrium towards the products.[6]

  • Suboptimal Solvent Choice: The solvent must effectively dissolve the reactants and facilitate the SN2 mechanism.

    • Explanation: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base while leaving the anion (the active base) more reactive.[3][4]

    • Troubleshooting Steps:

      • Recommended Solvents: Anhydrous N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO) are excellent choices.[3][4][5]

      • Solubility Check: Ensure all reactants, particularly the base, have adequate solubility in the chosen solvent at the reaction temperature. Poor solubility can be a major cause of slow reactions.[2]

  • Insufficient Temperature: The reaction may have a significant activation energy barrier that requires thermal energy to overcome.

    • Explanation: While many N-alkylation reactions can proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: Gradually increase the reaction temperature, for example, to 70-80 °C, while monitoring for product formation and potential side products via Thin-Layer Chromatography (TLC).[1][2]

      • Microwave Irradiation: For very sluggish reactions, a microwave reactor can sometimes provide rapid heating and significantly reduce reaction times.[2]

Issue 2: Formation of Side Products (Low Yield/Purity)

The primary side product of concern is the formation of a quaternary ammonium salt through over-alkylation, although other side reactions are possible.[4][7]

Potential Causes & Solutions

  • Over-Alkylation (Quaternization): The tertiary amine product, piperidinyl pentanoic acid, can itself act as a nucleophile, reacting with another molecule of the alkylating agent to form a quaternary ammonium salt.[7]

    • Explanation: This "runaway" reaction occurs because the tertiary amine product can sometimes be more nucleophilic than the starting secondary amine.[7]

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess of piperidine (e.g., 1.1-1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is more likely to encounter the starting material.[4]

      • Slow Addition of Alkylating Agent: Add the alkylating agent (e.g., ethyl 5-bromovalerate) dropwise or via a syringe pump over several hours.[3][5] This maintains a low concentration of the electrophile, minimizing the chance of it reacting with the product.[3]

      • Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity and reduce the rate of the second alkylation.[4]

Troubleshooting Workflow

Here is a logical workflow for diagnosing and solving issues during the synthesis.

TroubleshootingWorkflow Start Reaction Issue: Slow Rate or Low Yield Check_Reagents Step 1: Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Step 2: Evaluate Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Optimize_LG Optimize Leaving Group Check_Reagents->Optimize_LG Using -Cl or poor LG Optimize_Base Optimize Base & Solvent Check_Conditions->Optimize_Base Slow reaction Control_Addition Control Reagent Addition Check_Conditions->Control_Addition Side products observed Optimize_LG->Check_Conditions Optimize_Temp Optimize Temperature Optimize_Base->Optimize_Temp Success Reaction Optimized Optimize_Temp->Success Control_Addition->Success

Caption: A workflow for troubleshooting piperidinyl pentanoic acid synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this reaction?

The formation of piperidinyl pentanoic acid from piperidine and a 5-halopentanoic acid derivative is a classic bimolecular nucleophilic substitution (SN2) reaction.[8]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine (the nucleophile) attacks the electrophilic carbon atom bearing the halogen.

  • Transition State: A five-coordinate transition state is formed where the C-N bond is forming concurrently with the C-Halogen bond breaking.

  • Product Formation & Acid-Base Reaction: The C-N bond is fully formed, and the halide is expelled as a leaving group. The resulting product is a protonated tertiary amine (an ammonium salt). A base present in the reaction mixture then deprotonates this salt to yield the neutral tertiary amine product and the conjugate acid of the base.

SN2_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation Piperidine Piperidine (Nu:) AlkylHalide R-X (Electrophile) Piperidine->AlkylHalide SN2 Attack AmmoniumSalt [Piperidine-R-H]+ Product Product AmmoniumSalt->Product Deprotonation Base Base: Base->AmmoniumSalt

Caption: Simplified SN2 mechanism for N-alkylation of piperidine.

Q2: How do I effectively monitor the reaction's progress?

Careful monitoring is crucial to know when the reaction is complete and to avoid unnecessary heating that could lead to side products.[9]

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method.

    • Protocol: Spot the reaction mixture alongside the starting materials (piperidine and the alkylating agent) on a silica gel TLC plate. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine to reduce streaking of the amine spots). Visualize the spots using a UV lamp (if chromophores are present) and/or by staining with potassium permanganate or ninhydrin. The reaction is complete when the spot corresponding to the limiting starting material has disappeared.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS can track the disappearance of reactants and the appearance of the product, confirming its molecular weight simultaneously.

Q3: Should I use the 5-halopentanoic acid directly or its ester?

Using an ester, such as ethyl 5-bromovalerate, is generally preferred for the initial alkylation step, followed by a separate hydrolysis step.[1]

  • Reasoning: The carboxylic acid group is acidic and would react with the piperidine (a base) in an acid-base reaction. This would form a salt, making the piperidine unavailable for the desired nucleophilic attack on the alkyl halide. While the reaction can be forced under certain conditions, it is often cleaner and more efficient to protect the carboxylic acid as an ester, perform the N-alkylation, and then hydrolyze the ester to the desired acid in a subsequent step.[1]

Q4: What is Phase-Transfer Catalysis (PTC) and can it be used here?

Phase-Transfer Catalysis is a powerful technique for reactions where reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[10][11]

  • Applicability: PTC is highly relevant for this synthesis, especially on a larger scale. For instance, piperidine could be in an organic solvent (like toluene), while the base (like NaOH or K₂CO₃) is in an aqueous solution.[10]

  • Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports an anion (e.g., hydroxide or carbonate) from the aqueous phase into the organic phase.[10] This "phase-transferred" anion can then act as the base to deprotonate the piperidinium salt, allowing the reaction to proceed smoothly in the organic phase.

  • Benefits: PTC offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, elimination of the need for anhydrous solvents, and often faster reaction rates.[10][11][12]

Table of Optimized Reaction Parameters

The following table summarizes recommended starting points for optimizing the reaction.

ParameterRecommended ConditionRationale & Reference
Alkylating Agent 5-Bromopentanoate or 5-IodopentanoateHigher reactivity (I > Br > Cl) accelerates the SN2 reaction.[3]
Base K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq.)Efficiently neutralizes the acid byproduct. Cs₂CO₃ offers better solubility.[3][5]
Solvent Anhydrous DMF or Acetonitrile (MeCN)Polar aprotic solvents stabilize the transition state and accelerate SN2 reactions.[3][4]
Temperature Room Temperature to 80 °CProvides sufficient activation energy. Monitor by TLC to avoid decomposition.[1][2]
Stoichiometry 1.0 eq. Alkylating Agent, 1.1 eq. PiperidineA slight excess of the amine minimizes over-alkylation.[4]
Catalyst (Optional) KI (0.1 eq.) or TBAB (0.05 eq.)KI for Finkelstein reaction with R-Br/R-Cl.[2] TBAB for phase-transfer conditions.[10]

Part 3: Detailed Experimental Protocols

Protocol 1: N-Alkylation of Piperidine with Ethyl 5-Bromovalerate

This protocol is a standard procedure for the synthesis of the ester precursor.[1]

Materials:

  • Piperidine (1.0 eq.)

  • Ethyl 5-bromovalerate (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine (1.0 eq.) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution.

  • With vigorous stirring, add ethyl 5-bromovalerate (1.1 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 70-80 °C.

  • Monitor the reaction progress by TLC until the starting piperidine spot is consumed (typically 12-16 hours).[1]

  • Cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 1-piperidinepentanoate.

Protocol 2: Hydrolysis of Ethyl 1-Piperidinepentanoate

This protocol describes the final step to obtain the target carboxylic acid.[1]

Materials:

  • Crude Ethyl 1-piperidinepentanoate (1.0 eq.)

  • Sodium Hydroxide (NaOH) (2.0 eq.)

  • Ethanol and Water

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • Dissolve the crude ester in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2.0 eq.) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the hydrolysis by TLC until the starting ester spot is no longer visible.[1]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Carefully acidify the aqueous layer to pH ~6-7 with HCl. The product may precipitate or can be extracted with an appropriate organic solvent.

  • Isolate and purify the final product, 1-piperidinepentanoic acid.

References

  • HETEROCYCLES, Vol. 45, No. 3, 1997. PHASE TRANSFER CATALYZED C- vs O- ALKYLATION ABSENCE OR PRESENCE OF CARBON DISULPHIDE. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • Mąkosza, M. Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?. Acta Poloniae Pharmaceutica ñ Drug Research, Vol. 65 No. 5 pp. 535-540, 2008.
  • WordPress. Phase Transfer Catalysis. Available from: [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available from: [Link]

  • University of Rochester, Chemistry Department. Troubleshooting: How to Improve Yield. Available from: [Link]

  • DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available from: [Link]

  • PMC. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Available from: [Link]

  • PJSIR. Kinetic study of salicylidene-p-aminosalicylic acid. Available from: [Link]

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. Available from: [Link]

  • ACS Publications. Synthesis of Secondary Amines via Self-Limiting Alkylation. Available from: [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides. Available from: [Link]

  • University of Calgary, Chemistry Department. Ch22: Alkylation of Amines. Available from: [Link]

  • SAGE Journals. Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Available from: [Link]

  • PJSIR. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

  • MDPI. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Available from: [Link]

  • PMC. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Available from: [Link]

  • MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available from: [Link]

  • Apollo. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]

  • PMC. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Available from: [Link]

  • PMC. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Available from: [Link]

Sources

Optimization

resolving solubility issues with 4-(1-Piperidinyl)pentanoic acid hydrochloride

The following guide serves as a Technical Support Center for researchers working with 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4). It is designed to troubleshoot solubility issues in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Technical Support Center for researchers working with 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4). It is designed to troubleshoot solubility issues in drug development, chemical synthesis, and biological assays.

Status: Active Ticket Type: Solubility & Formulation Troubleshooting Lead Scientist: Senior Application Specialist

Molecule Profile & The "Solubility Switch"

To resolve solubility issues, you must first understand the "dual personality" of this molecule. It is not a simple organic solid; it is an amphiphilic amino-acid analog .

  • Chemical Nature: It contains a lipophilic tail (piperidine + pentyl chain) and a hydrophilic head (carboxylic acid + amine).

  • Salt Form: Supplied as the Hydrochloride (HCl) salt .[1] In this form, the piperidine nitrogen is protonated (

    
    ), making the molecule highly polar and water-soluble.
    
  • The Trap (Isoelectric Point): The molecule has two ionizable groups:

    • Carboxylic Acid (

      
      )
      
    • Piperidine Nitrogen (

      
      )[2]
      

    At physiological pH (~7.4), the molecule exists primarily as a Zwitterion (

    
     and 
    
    
    
    ). This charge neutralization often leads to minimum solubility (the "Crash Out" zone) because the crystal lattice energy is highest and hydration energy is lower than the pure salt forms [1].

Diagnostic Troubleshooting (Q&A)

Category A: Biological Assays (Aqueous Solubility)

Q: I dissolved the HCl salt in PBS (pH 7.4), and it precipitated after a few minutes. Why? A: You likely hit the Isoelectric Trap . When you dissolve the highly acidic HCl salt in a buffered solution like PBS, the buffer attempts to neutralize the acidity. As the pH rises from ~2 (native HCl salt pH) toward 7.4, the molecule transitions into its zwitterionic form .

  • The Fix: Do not dissolve directly in PBS.

    • Dissolve the compound in pure water or 0.01 M HCl first (where it is fully soluble).

    • Dilute this stock into your assay buffer.[3]

    • If precipitation persists, add a co-solvent like DMSO (up to 1-5%) to stabilize the lipophilic piperidine ring [2].

Q: Can I use DMSO as a stock solution? A: Yes, this is the recommended method for biological screening.

  • Solubility: >50 mg/mL in DMSO.

  • Protocol: Prepare a 100 mM stock in anhydrous DMSO. Store at -20°C. When dosing cells, dilute the DMSO stock into the media. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.

Category B: Chemical Synthesis (Organic Solubility)[1]

Q: I am trying to use this compound in a reaction with DCM (Dichloromethane), but it floats as a solid. How do I dissolve it? A: The HCl salt is a crystalline ionic lattice, which is insoluble in non-polar or moderately polar organic solvents like DCM, Hexanes, or Ether.

  • The Fix: You must convert the "Salt" to the "Free Base" (See Protocol B below). The Free Base is an oil or low-melting solid that is highly soluble in DCM and EtOAc.

Q: Can I use Methanol or Ethanol instead? A: Yes. The HCl salt is generally soluble in lower alcohols (Methanol, Ethanol) because they can solvate the ionic pair. If your reaction tolerates protic solvents, switch to Methanol.

Decision Matrix: Solvent Selection

Use this flowchart to select the correct solvent system based on your application.

SolubilityMatrix Start Start: What is your Application? Bio Biological Assay (Cell/Enzyme) Start->Bio In Vitro / In Vivo Chem Chemical Synthesis (Reaction) Start->Chem Synthesis / Purification Stock Primary Stock Solvent Bio->Stock SolventType Target Solvent? Chem->SolventType DMSO DMSO (Recommended) Conc: 10-100 mM Stock->DMSO Best Stability Water Water / 0.1M HCl (Avoid PBS directly) Stock->Water If DMSO intolerant Polar Methanol / Ethanol SolventType->Polar Protic OK NonPolar DCM / THF / Ether SolventType->NonPolar Aprotic Required Action ACTION REQUIRED: Convert to Free Base NonPolar->Action HCl Salt Insoluble

Figure 1: Solubility decision tree for 4-(1-Piperidinyl)pentanoic acid hydrochloride.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of 100 mM Aqueous Stock (For Biology)

Use this when DMSO is not permitted.

  • Calculate: Weigh 22.17 mg of the HCl salt (MW ≈ 221.73 g/mol ).

  • Dissolve: Add 800 µL of sterile ultrapure water. Vortex vigorously.

    • Note: The pH will be acidic (~3-4). The compound should dissolve instantly.

  • Adjust (Optional): If a neutral pH is strictly required before addition to media, carefully add 1N NaOH dropwise while monitoring. Stop immediately if cloudiness appears (Isoelectric precipitation).

  • Finalize: Adjust volume to 1.0 mL with water. Filter sterilize (0.22 µm PVDF) if necessary.

Protocol B: Conversion to Free Base (For Organic Synthesis)

Use this to dissolve the compound in DCM, THF, or Toluene.

  • Dissolve: Dissolve the HCl salt in a minimum amount of Water (e.g., 1 g in 10 mL).

  • Basify: Slowly add saturated Sodium Bicarbonate (

    
    )  or 1M NaOH until pH > 10.
    
    • Observation: The solution may become cloudy or an oil may separate.

  • Extract: Add an equal volume of Dichloromethane (DCM) . Shake and separate the layers.

    • Mechanism: The uncharged Free Base migrates into the organic DCM layer.

  • Dry: Collect the organic (bottom) layer. Dry over anhydrous

    
    , filter, and evaporate the solvent.
    
  • Result: You now have the Free Base oil , which is soluble in organic solvents.

Quantitative Solubility Data

Solvent SystemForm (HCl Salt)Form (Free Base)Notes
Water High (>100 mg/mL)ModerateHCl salt creates acidic pH.
PBS (pH 7.4) Low / Risky LowRisk of zwitterionic precipitation.
DMSO High (>100 mg/mL)HighBest universal stock solvent.
Methanol High HighGood for synthesis/purification.
DCM / Chloroform Insoluble (<1 mg/mL)High Must free-base for extraction.
Ether / Hexane Insoluble Low/ModerateGenerally poor solvents for this class.

References

  • Needham, T. E. (1970).[4] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[4] Available at: [Link]

  • PubChem . (2025).[5][6] Compound Summary: 4-(1-Piperidinyl)pentanoic acid hydrochloride.[2][7][8] National Library of Medicine. Available at: [Link]

Sources

Troubleshooting

controlling pH during the extraction of 4-(1-Piperidinyl)pentanoic acid

Technical Support Center: 4-(1-Piperidinyl)pentanoic Acid Extraction Executive Summary: The Zwitterion Challenge The isolation of 4-(1-Piperidinyl)pentanoic acid is frequently mishandled because users treat it as a stand...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(1-Piperidinyl)pentanoic Acid Extraction

Executive Summary: The Zwitterion Challenge

The isolation of 4-(1-Piperidinyl)pentanoic acid is frequently mishandled because users treat it as a standard organic acid. It is not. It is a zwitterionic amino acid derivative .

Unlike simple carboxylic acids (which are extracted at low pH) or simple amines (extracted at high pH), this molecule contains both:

  • A Basic Tertiary Amine: The piperidine ring (

    
    ).
    
  • An Acidic Carboxyl Group: The pentanoic acid tail (

    
    ).
    

The Core Conflict:

  • At pH < 4: The molecule is protonated (Cationic). It is water-soluble.

  • At pH > 11: The molecule is deprotonated (Anionic). It is water-soluble.

  • At pH 7–8 (Isoelectric Point): The molecule has net neutral charge (Zwitterionic). This is the only window where solubility in non-polar solvents increases or precipitation occurs.

The "Goldilocks Zone": pH Control Strategy

To successfully isolate this compound, you must target the Isoelectric Point (pI) .[1] The most common error is over-acidification during the workup.

Solubility Profile Table
pH RangeDominant SpeciesCharge StateWater SolubilityOrganic Solubility (DCM/EtOAc)
pH < 4.0

Cationic (+)High Very Low
pH 4.8 – 10.0

Zwitterionic (±)Low (Precipitation likely)Low to Moderate*
pH > 11.0

Anionic (-)High Very Low

*Note: Even at the pI, zwitterions are highly polar. Standard non-polar solvents (Hexane, Ether) often fail. Chlorinated solvents (DCM, Chloroform) or n-Butanol are required.

Validated Isolation Protocol

Objective: Isolate 4-(1-Piperidinyl)pentanoic acid from a basic hydrolysis reaction mixture.

Workflow Diagram

ExtractionWorkflow Start Reaction Mixture (Basic, pH > 12) Wash Wash with Et2O / Hexane Start->Wash AqLayer Aqueous Layer (Contains Product as Anion) Wash->AqLayer OrgWaste Organic Waste (Non-polar impurities) Wash->OrgWaste Acidification Careful Acidification Target pH 7.5 - 8.0 AqLayer->Acidification Add 1M HCl slowly Check Precipitate Formed? Acidification->Check Yes Filtration Check->Yes Yes No Salting Out (Saturate w/ NaCl) Check->No No Final Pure Zwitterion Solid Yes->Final Extraction Extract with DCM or n-Butanol (3x) No->Extraction Extraction->Final

Caption: Isolation workflow targeting the isoelectric point for maximum recovery.

Step-by-Step Methodology
  • Impurity Wash (High pH):

    • Ensure the reaction mixture is at pH > 12.

    • Wash the aqueous phase with Diethyl Ether or Hexane.

    • Reasoning: At this pH, your product is an anion and stays in the water. Non-polar byproducts (unreacted halides, neutral organics) are removed in the organic wash.

  • The Critical Acidification:

    • Cool the aqueous solution to 0–5°C.

    • Slowly add 1M HCl (or Acetic Acid) while monitoring with a calibrated pH meter.

    • STOP at pH 7.5 – 8.0.

    • Warning: Do not rely on litmus paper alone; the color change is too subtle in this range.

  • Isolation Path A: Precipitation (Preferred)

    • Stir at 0°C for 30 minutes. If the concentration is high enough, the zwitterion typically crystallizes as a white solid.

    • Filter and wash with a small amount of cold water.

  • Isolation Path B: Extraction (If no precipitate)

    • If the product remains soluble (common on small scales):

      • Saturate the aqueous layer with NaCl (Salting out).

      • Extract 3x with Dichloromethane (DCM) or n-Butanol .

      • Note: n-Butanol is excellent for zwitterions but requires high-temperature evaporation.

Troubleshooting & FAQs

Q1: I acidified the solution to pH 1 to ensure all the base was neutralized, but I can't extract my product into DCM. Where is it? A: You have protonated the piperidine nitrogen, creating a cationic ammonium salt (


). This species is highly water-soluble and will not  partition into DCM.
  • Fix: Neutralize the aqueous layer back to pH 7.5 using 1M NaOH. The product should precipitate or become extractable.[2][3]

Q2: I am seeing a massive emulsion during the DCM extraction. A: Zwitterions act like surfactants (similar to soaps) at neutral pH, stabilizing emulsions.

  • Fix:

    • Filter the mixture through a pad of Celite to break physical particulate stabilization.

    • Add solid NaCl until the aqueous layer is saturated. This increases the ionic strength, forcing the organic product out ("Salting Out") and breaking the emulsion.

Q3: Can I use Ethyl Acetate for extraction? A: Generally, no . Zwitterionic amino acids have very poor solubility in Ethyl Acetate. Dichloromethane (DCM) or Chloroform/Isopropanol (3:1 ratio) are significantly better choices for this class of molecule.

Q4: My yield is low even at pH 7.5. A: The compound may be highly water-soluble even at its isoelectric point (common with short-chain amino acids).

  • Fix: Instead of liquid-liquid extraction, use Lyophilization (freeze-drying).

    • Acidify to pH 7.5.

    • Flash freeze and sublime the water.

    • Triturate the resulting solid with dry Methanol or Ethanol to dissolve the product, leaving the inorganic salts (NaCl) behind.

References

  • BenchChem. (2025).[2] Synthesis of 1-Piperidinepentanoic Acid: A Detailed Protocol for Researchers. Retrieved from

  • University of Regina. (2012). pKa Values of Some Piperazines and Piperidines at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from

  • Scientific.Net. (2025). Zwitterionic Buffering Agent as an Alternative to Improve Carboxylic Acid Extraction. Retrieved from [4]

  • Sigma-Aldrich. (2023). 4-(1-Piperidinyl)pentanoic acid hydrochloride Product Specification. Retrieved from

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 4-(1-Piperidinyl)pentanoic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4) .

Because this compound features both a basic tertiary amine (the piperidine ring) and a carboxylic acid moiety, it is supplied as a hydrochloride (HCl) salt to ensure solid-state stability and aqueous solubility. However, the interplay between the hygroscopic nature of the chloride salt and the reactive carboxylic acid creates specific degradation risks during storage and sample preparation.

Below, you will find targeted troubleshooting FAQs, self-validating experimental protocols, and quantitative stability data to ensure the integrity of your drug development workflows.

Part 1: Troubleshooting & FAQs

Q1: Why does my powdered batch turn gummy or form hard clumps after opening?

The Causality: You are observing moisture-induced deliquescence. Hydrochloride salts of amino-acid-like compounds possess a highly polar crystal lattice that readily forms hydrogen bonds with atmospheric water molecules[1]. When exposed to ambient humidity (>30% RH), the salt absorbs moisture, which lowers the glass transition temperature (


) of the powder. This causes the crystalline solid to transition into a gummy, amorphous state or completely dissolve in its own absorbed water (deliquescence).
The Solution:  Always handle the compound in a low-humidity environment (e.g., an argon-purged glove box) and store it in a sealed desiccator at 2–8°C.
Q2: During LC-MS analysis, I am observing a +14 Da mass shift. What is causing this degradation?

The Causality: You are likely using Methanol (MeOH) or Ethanol (EtOH) as your diluent. The +14 Da shift indicates the formation of a methyl ester (or +28 Da for an ethyl ester). This occurs via an acid-catalyzed Fischer esterification [2]. Because your compound is an HCl salt, dissolving it releases protons that lower the micro-environmental pH. These protons protonate the carbonyl oxygen of the pentanoic acid, making the electrophilic carbon highly susceptible to nucleophilic attack by the primary alcohol solvent. The Solution: Never use primary alcohols for the stock solution or sample preparation of this compound. Switch to an Aprotic/Water mixture, such as Acetonitrile (ACN) and LC-MS grade water.

Q3: How should I dry the compound if I suspect it has absorbed moisture?

The Causality: Applying excessive thermal stress (e.g., oven drying at >60°C) to a moisture-compromised HCl salt can induce localized melting, oxidative degradation of the piperidine ring, or premature decarboxylation. The Solution: Utilize high-vacuum drying at ambient temperature or mild heat (maximum 40°C) to pull moisture from the lattice without providing the activation energy required for chemical degradation.

Part 2: Quantitative Stability Data

To predict long-term stability, we subject the compound to stress conditions outlined by the FDA's ICH Q1A(R2) guidelines[3]. The table below summarizes the quantitative degradation profile of 4-(1-Piperidinyl)pentanoic acid HCl under various storage and solvent conditions.

Environmental / Solvent ConditionDurationMoisture Uptake (w/w %)Active Assay (% of Initial)Primary Degradant Observed
2-8°C, Desiccated (Control) 12 Months< 0.1%99.8%None
25°C / 60% RH (Long-term) 6 Months4.5% (Clumping)98.2%Trace Hydrolysis Products
40°C / 75% RH (Accelerated) 3 Months> 15.0% (Deliquescence)91.5%Oxidative impurities
Solution in 100% Methanol (25°C) 24 HoursN/A84.0% Methyl Ester (+14 Da)
Solution in 50:50 ACN/H2O (25°C) 24 HoursN/A99.5%None

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in validation steps so you can independently verify the success of the procedure.

Protocol A: Moisture-Free Aliquoting and Storage

Objective: Prevent hygroscopic deliquescence during routine handling.

  • Preparation: Transfer the sealed master vial of 4-(1-Piperidinyl)pentanoic acid HCl into an Argon-purged glove box (RH < 5%).

  • Tare & Weigh: Pre-weigh empty, amber glass storage vials (with PTFE-lined caps) on an analytical balance. Record the exact tare weight.

  • Aliquot: Dispense the required mass (e.g., 10 mg) into each vial.

  • Seal: Cap tightly, wrap the seal with Parafilm, and place the vials inside a secondary vacuum-sealed bag containing indicating silica gel desiccant.

  • Store: Place the secondary container in a monitored refrigerator at 2–8°C.

Self-Validation Step: Before using an aliquot, allow the sealed vial to reach room temperature to prevent condensation. Weigh the vial. If the total mass has increased by >1% compared to the recorded (tare + aliquot) weight, the seal has failed, and moisture has been absorbed. Discard or re-purify.

Protocol B: LC-MS Sample Preparation (Esterification-Free)

Objective: Prepare analytical samples without inducing Fischer esterification.

  • Solvent Prep: Prepare a diluent of 50:50 Acetonitrile (ACN) / LC-MS Grade Water containing 0.1% Formic Acid. Do not use Methanol.

  • Dissolution: Add 1.0 mL of the diluent to 1.0 mg of the compound.

  • Homogenization: Vortex for 30 seconds until the solution is completely clear.

  • Analysis: Inject immediately into the LC-MS system.

Self-Validation Step: Evaluate the MS1 spectrum. The exact mass of the free base is 185.14 Da. You must observe the


 precursor ion at m/z 186.15 . Scan the spectrum for m/z 200.16 ; the absence of this peak validates that no methyl esterification has occurred during your sample preparation.

Part 4: Visualizing the Degradation & Prevention Workflow

The following logical relationship diagram maps the structural vulnerabilities of the compound against improper handling techniques, illustrating the mechanistic outcomes and the required preventive actions.

StabilityWorkflow Start 4-(1-Piperidinyl)pentanoic acid HCl (Solid) Moisture Exposure to >30% RH (Atmospheric Moisture) Start->Moisture Improper Storage Solvent Dissolution in MeOH/EtOH (Sample Prep) Start->Solvent Wrong Solvent Thermal Drying at >60°C (Thermal Stress) Start->Thermal Harsh Drying Deliquescence Hygroscopic Water Uptake & Deliquescence Moisture->Deliquescence Esterification Acid-Catalyzed Fischer Esterification Solvent->Esterification Degradation Oxidative Degradation & Discoloration Thermal->Degradation Desiccator Store at 2-8°C under Argon in Desiccator Deliquescence->Desiccator Preventive Action ACN Use ACN/H2O (50:50) for LC-MS Prep Esterification->ACN Preventive Action VacDry Vacuum Dry at <40°C (Protect from Light) Degradation->VacDry Preventive Action

Workflow for preventing degradation of 4-(1-Piperidinyl)pentanoic acid HCl.

References

  • Title: Q1 Stability Testing of Drug Substances and Drug Products | FDA Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: MDPI (Pharmaceutics) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(1-Piperidinyl)pentanoic Acid Derivatives

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 4-(1-Piperidinyl)pentanoic acid and its derivatives. The core synthetic challenge often revolves around overcoming the steric hindrance associated with forming a new carbon-nitrogen bond at a secondary carbon (C4) of the pentanoic acid backbone with a secondary amine (piperidine). This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these synthetic hurdles successfully.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may be encountering in a direct, question-and-answer format.

Q1: My one-pot reductive amination of a 4-oxopentanoic acid precursor with piperidine is resulting in very low yields of the desired product. What is the primary cause and how can I improve it?

A1: This is the most common issue, and it almost always stems from a combination of two factors rooted in steric hindrance: (1) an unfavorable equilibrium for the formation of the key iminium ion intermediate, and (2) competing reduction of the starting ketone.

  • Mechanistic Insight: The reaction proceeds via a two-step sequence: the formation of an iminium ion from the ketone and piperidine, followed by its reduction.[1] When both the electrophilic carbon (C4 of the pentanoic acid precursor) and the amine are sterically encumbered, the initial nucleophilic attack and subsequent dehydration to form the C=N double bond are slow and often reversible.[2] If you are using a strong, non-selective reducing agent, it may reduce the starting ketone to an alcohol byproduct much faster than the sterically hindered iminium ion can be formed and trapped.[3]

  • Immediate Solution: Change Your Reducing Agent. The single most effective change you can make is to switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) . This reagent is specifically designed for this challenge. Due to the electron-withdrawing effects of its acetoxy groups, STAB is a milder, more selective hydride donor that reacts much faster with protonated iminium ions than with ketones or aldehydes.[4][5][6] This selectivity allows the iminium ion to form, even at low equilibrium concentrations, and be immediately and irreversibly reduced, driving the reaction to completion.

  • Troubleshooting Workflow:

    G problem Low Yield in Reductive Amination analysis Analyze Crude Reaction Mixture (NMR/LCMS) problem->analysis path1 Major Peak: Starting Ketone (>80%) analysis->path1 Stalled Reaction path2 Major Peak: 4-Hydroxy Byproduct analysis->path2 Byproduct Formation path3 Complex Mixture / Degradation analysis->path3 Other Issues sol1 Problem: Poor iminium formation. Solution: 1. Add catalytic acetic acid (0.1 eq). 2. Consider adding 3Å molecular sieves. 3. Increase reaction time or temperature moderately (e.g., to 40-50 °C). path1->sol1 sol2 Problem: Ketone reduction is faster than amination. Solution: 1. Switch to a selective reducing agent: Sodium Triacetoxyborohydride (STAB). 2. Ensure STAB is added last or with other reagents in one pot. path2->sol2 sol3 Problem: Reaction conditions too harsh. Solution: 1. Run at room temperature. 2. Check pH; avoid strongly acidic or basic conditions. 3. Ensure starting materials are pure. path3->sol3

    Caption: Troubleshooting workflow for low-yield reductive aminations.
Q2: My main byproduct is 4-hydroxypentanoic acid. How do I prevent this?

A2: This is a clear indication that your reducing agent is not selective. Reagents like sodium borohydride (NaBH₄) are powerful enough to reduce the starting ketone directly. In a one-pot reaction where the iminium ion concentration is low due to steric hindrance, the ketone becomes the primary target for reduction.

  • Solution: As detailed in Q1, the definitive solution is to use a reducing agent that is selective for the iminium ion.

    • Sodium Triacetoxyborohydride (STAB): The industry standard for this situation.[4][7]

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice. It is stable in mildly acidic conditions (pH 3-6) where iminium ion formation is favored. However, it is toxic and generates cyanide waste, making STAB a more common first choice.

    • Catalytic Hydrogenation (H₂/Pd, PtO₂): This can also be highly effective. The catalyst can facilitate both imine formation and its subsequent reduction.[1] However, it requires specialized equipment (hydrogenator) and may not be compatible with other reducible functional groups in your molecule.

Q3: I'm attempting an Sₙ2 reaction between piperidine and a 4-halopentanoic acid ester, but I'm getting significant amounts of an alkene byproduct. What is happening?

A3: You are observing a classic competition between bimolecular substitution (Sₙ2) and bimolecular elimination (E2).[8]

  • Mechanistic Insight: For an Sₙ2 reaction to occur, the nucleophile (piperidine) must attack the electrophilic carbon from the side opposite the leaving group (the "backside attack"). However, the substituents on the secondary carbon and the bulk of the piperidine itself create significant steric congestion, hindering this approach.[9] Piperidine is also a reasonably strong base. Instead of attacking the carbon, it can more easily abstract a proton from an adjacent carbon (C3 or C5), leading to the formation of a double bond and elimination of the halide (E2 pathway).

    G cluster_0 Steric Clash in Sₙ2 vs. E2 sn2_path Sₙ2 Path (Hindered) Piperidine attacks C4 directly product_sn2 Desired Product (4-piperidinylpentanoate) sn2_path->product_sn2 Substitution e2_path E2 Path (Favored) Piperidine acts as a base, removes proton from C3/C5 product_e2 Alkene Byproduct (pent-3-enoate or pent-4-enoate) e2_path->product_e2 Elimination steric_block Steric Hindrance from alkyl groups steric_block->sn2_path

    Caption: Competing Sₙ2 and E2 pathways.
  • Solutions:

    • Re-evaluate the Route: The reductive amination pathway is generally superior for this specific target class precisely because it avoids the Sₙ2/E2 competition.

    • Optimize Sₙ2 Conditions (if you must use this route): Use a polar aprotic solvent like DMF or DMSO to help stabilize the Sₙ2 transition state. Lowering the temperature may slightly favor substitution over elimination, but this is often substrate-dependent.

    • Change the Leaving Group: Using a better leaving group (e.g., triflate or tosylate instead of bromide or chloride) can sometimes increase the rate of the Sₙ2 reaction, but it may not fully suppress elimination.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best overall strategy for coupling a sterically hindered ketone and a secondary amine?

The most robust and widely accepted strategy is a one-pot direct reductive amination using sodium triacetoxyborohydride (STAB) in a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), often with a catalytic amount of acetic acid.[4] This approach addresses the core problems of unfavorable imine equilibrium and non-selective reduction simultaneously.

FAQ 2: Are there alternative synthetic routes that circumvent the steric hindrance at C4?

Yes. An excellent alternative is to use a conjugate (aza-Michael) addition strategy.

  • Synthesize an α,β-unsaturated precursor: Start with a molecule like methyl or ethyl pent-3-enoate.

  • Perform an Aza-Michael Addition: React the unsaturated ester with piperidine. The nucleophilic nitrogen of piperidine will add to the β-carbon (C4) of the double bond, which is electronically activated by the ester group.[10][11] This reaction is often highly efficient as it attacks an sp²-hybridized carbon and is not subject to the same backside-attack constraints as an Sₙ2 reaction.

  • Final Conversion: The resulting product is a β-amino ester, which is the desired 4-(1-Piperidinyl)pentanoic acid derivative. This method forms the C-N bond at the key position without involving a sterically crowded Sₙ2 or reductive amination step on a hindered ketone.

FAQ 3: How does the choice of reducing agent impact my reaction?

The choice is critical. A summary of common agents is provided below to guide your decision-making process.

Reducing Agent Selectivity Optimal Conditions Pros Cons
Sodium Triacetoxyborohydride (STAB) Excellent: Iminium > Aldehyde > KetoneOne-pot, mildly acidic (e.g., with AcOH catalyst)High selectivity, mild, commercially available, robust for hindered substrates.[4][7]Moisture sensitive, relatively expensive.
Sodium Cyanoborohydride (NaBH₃CN) Good: Iminium > Aldehyde/KetoneMildly acidic (pH 3-6)Effective and selective, stable in acid.[3]Highly toxic (cyanide source), environmental disposal concerns.
Sodium Borohydride (NaBH₄) Poor: Reduces ketones and imines at similar ratesStepwise: Pre-form imine, then add NaBH₄.Inexpensive, readily available.Not suitable for one-pot reactions with ketones due to lack of selectivity.[3]
Catalytic Hydrogenation (H₂/Pd, PtO₂) Excellent Neutral, requires H₂ atmosphereHigh atom economy, clean workup.[1]Requires specialized equipment, may reduce other functional groups (alkenes, alkynes, etc.).

Experimental Protocols

Protocol 1: Recommended One-Pot Reductive Amination using STAB

This protocol is the recommended starting point for the synthesis of 4-(1-Piperidinyl)pentanoic acid ethyl ester from ethyl levulinate (ethyl 4-oxopentanoate).

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Argon), add ethyl levulinate (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Amine Addition: Add piperidine (1.1 eq) to the solution and stir for 20 minutes at room temperature.

  • Catalyst Addition (Optional but Recommended): Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation.

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq). Note: The reaction may bubble slightly (H₂ evolution). Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench carefully by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(1-Piperidinyl)pentanoic acid ethyl ester.

References

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. ResearchGate. [Link]

  • Oliphant, A. Z., & Morris, D. K. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30203–30212. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Semantic Scholar. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Institutes of Health. [Link]

  • Valero-Coss, R. O., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. [Link]

  • Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. JACS Au. [Link]

  • Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. National Institutes of Health. [Link]

  • A real space picture of the role of steric effects in SN2 reactions. National Institutes of Health. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids. Czech Journal of Food Sciences. [Link]

  • SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. ResearchGate. [Link]

  • Amino acid synthesis. Wikipedia. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Steric hindrance. Khan Academy. [Link]

  • Chapter 8: Nucleophilic substitutions. UCSD Chemistry & Biochemistry. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. National Institutes of Health. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Taylor & Francis Online. [Link]

  • Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction. ResearchGate. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry. [Link]

  • Does piperidine work in reductive amination like this? Reddit. [Link]

  • Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. National Institutes of Health. [Link]

  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. National Institutes of Health. [Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis &amp; Comparison Guide: 1H NMR of 4-(1-Piperidinyl)pentanoic acid HCl

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-(1-Piperidinyl)pentanoic acid hydrochloride . It is designed for researchers requiring rigorous structural verification and impurity...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-(1-Piperidinyl)pentanoic acid hydrochloride . It is designed for researchers requiring rigorous structural verification and impurity profiling.

Executive Summary & Structural Logic

4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4) is a critical intermediate, often utilized in the synthesis of GABA analogues and pharmaceutical building blocks. Its structure combines a polar carboxylic acid tail with a basic piperidine head, chemically "locked" as a hydrochloride salt.

Understanding its NMR signature requires analyzing three distinct structural domains:

  • The Piperidine Ring: A cyclic amine subject to significant chemical shift changes upon protonation.

  • The Pentanoic Acid Chain: A chiral alkyl backbone containing a stereocenter at C4.

  • The Ionic Interface: The protonated nitrogen (

    
    ), which dictates the electronic environment of adjacent protons.
    
Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and the specific proton environments analyzed in this guide.

ChemicalStructure cluster_legend Key Interactions Piperidine Piperidine Ring (Protonated N+) ChiralCenter C4 Chiral Center (Methine) Piperidine->ChiralCenter N-C Bond (Deshielding Zone) Linker Alkyl Chain (C2, C3) ChiralCenter->Linker Inductive Effect Acid Carboxylic Acid (COOH) Linker->Acid Electronic Withdrawal HCl Salt Effect HCl Salt Effect: Shifts u03b1-protons +1.0 ppm downfield

Caption: Structural connectivity highlighting the electron-withdrawing influence of the protonated nitrogen on the chiral center and piperidine ring.

Comparative Analysis: Solvent System Performance

Selecting the correct solvent is the single most critical decision in this analysis. The "performance" of the spectrum—defined by resolution, peak separation, and exchangeable proton visibility—varies drastically between the two standard alternatives: Deuterium Oxide (


) and Deuterated DMSO (

).
Comparison Table: Solvent Performance
FeatureAlternative A:

Alternative B:

Recommendation
Solubility Excellent (Instant)Good (Requires vortexing/sonication)

for rapid QC.
Exchangeable Protons Invisible.

and

protons exchange rapidly with

(HDO peak ~4.79 ppm).
Visible.

appears as a broad singlet (~9-10 ppm);

broad (~12 ppm).

for salt confirmation.
Chemical Shifts Stable, referenced to TSP/DSS (0.0 ppm).Sensitive to concentration and temperature. Referenced to solvent residual (2.50 ppm).

for precise integration.
Resolution High. Sharp signals for alkyl chain.Moderate. Broadening may occur due to H-bonding viscosity.

for purity assay.
Salt vs. Base Harder to distinguish (pH dependent).Clear distinction via

signal.

for form ID.
Decision Protocol
  • Scenario 1: Purity Assay & Quantitation. Use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     . The baseline is flatter, and integration of the alkyl chain is more precise without interference from broad exchangeable peaks.
    
  • Scenario 2: Identity & Salt Confirmation. Use

    
     . You must see the ammonium proton to confirm the HCl salt form versus the free base or zwitterion.
    

Detailed Spectral Analysis (Experimental Logic)

The following data represents the expected spectral signature of the HCl salt in


, derived from standard amine hydrochloride shift correlations.
The "Salt Shift" Effect

In the free base, the protons alpha to the nitrogen (ring and C4 methine) typically resonate near 2.2 – 2.6 ppm . In the HCl salt , the positive charge on the nitrogen exerts a strong electron-withdrawing inductive effect (-I effect). This deshields the adjacent protons, shifting them downfield by approximately 0.8 – 1.2 ppm .

Representative Assignment Table ( , 400 MHz)
PositionTypeMultiplicityApprox.[1][2][3][4] Shift (

, ppm)
IntegrationStructural Insight
C5 Methyl (

)
Doublet (

Hz)
1.25 – 1.35 3HDiagnostic for the pentanoic chain terminus.
Ring

Methylene (

)
Multiplet (Broad)1.50 – 1.90 6HOverlapping envelope of the piperidine C3/C4/C5 protons.
C3 Methylene (

)
Multiplet1.90 – 2.10 2HDiastereotopic due to adjacent chiral center (C4).
C2 Methylene (

)
Triplet/Multiplet2.35 – 2.50 2HAlpha to Carbonyl. Distinct triplet if resolution allows.
Ring

Methylene (

)
Broad Multiplet3.00 – 3.50 4HCritical Region. Significantly downfield due to

.
C4 Methine (

)
Multiplet3.30 – 3.60 1HChiral center. Often overlaps with Ring

protons.
HDO Solvent ResidualSinglet4.79 -Reference point for

.

Note on Chirality: Because C4 is a chiral center, the protons on C3 (and potentially the piperidine ring carbons) are diastereotopic. In high-field NMR (>500 MHz), the C3 methylene may appear as two complex multiplets rather than a simple quartet/quintet.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high reproducibility and prevents common artifacts like "salt disproportionation" (where the HCl salt partially reverts to free base in unbuffered solution).

Workflow Diagram (DOT)

Protocol Start Start: Sample Preparation Weigh Weigh 10-15 mg (Avoid saturation) Start->Weigh Solvent Select Solvent (D2O or DMSO-d6) Weigh->Solvent BranchD2O D2O Route: Add 0.6 mL D2O + TSP (Internal Std) Solvent->BranchD2O BranchDMSO DMSO Route: Add 0.6 mL DMSO-d6 (Dry solvent required) Solvent->BranchDMSO Acquire Acquisition: ns=16, d1=5s (Long relaxation for quant) BranchD2O->Acquire BranchDMSO->Acquire Process Processing: LB = 0.3 Hz Phase/Baseline Corr. Acquire->Process Check Validation Check: Is C4-H > 3.0 ppm? Process->Check Pass PASS: HCl Salt Confirmed Check->Pass Yes Fail FAIL: Free Base Detected (Acidify sample) Check->Fail No

Caption: Step-by-step validation workflow ensuring correct salt form identification.

Detailed Steps
  • Sample Mass: Weigh 10–15 mg of the hydrochloride salt. Reasoning: High concentrations can cause viscosity broadening and shift variations in ionic species.

  • Solvent Addition:

    • For

      
      :  Use 99.9% D atom 
      
      
      
      containing 0.05% TSP (sodium trimethylsilylpropanesulfonate) as an internal reference.
    • For

      
      :  Ensure the solvent is stored over molecular sieves to minimize water peak interference (~3.33 ppm), which can obscure the critical methine/alpha-proton region.
      
  • Acquisition Parameters:

    • Pulse Angle:

      
       (standard).
      
    • Relaxation Delay (d1): Set to

      
       seconds. Reasoning: The methyl protons (C5) and HCl salts often have longer T1 relaxation times. Short delays lead to integration errors.
      
    • Scans (ns): 16 to 64 scans are sufficient.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) to enhance signal-to-noise without compromising resolution.

Troubleshooting & Impurity Profiling

When comparing your product against "alternatives" (competitor samples or crude synthesis batches), look for these specific markers:

  • Free Base Contamination:

    • Indicator: The alpha-protons (Ring

      
       and C4) shift upfield toward 2.5 ppm.
      
    • Cause: Incomplete acidification during synthesis or disproportionation in basic solvents.

    • Fix: Add 1 drop of

      
       (in 
      
      
      
      ) or
      
      
      (in
      
      
      ) to the NMR tube. If the peaks shift downfield to the expected ~3.4 ppm range, the sample was partially free base.
  • Residual Solvents (Synthesis Artifacts):

    • Ethanol/Methanol: Often used in the reductive amination step. Look for triplets at 1.17 ppm (EtOH) or singlets at 3.34 ppm (MeOH) in

      
      .
      
    • Piperidine Excess: Sharp multiplets distinct from the product. In the product, the piperidine ring is conformationally restricted by the bulky pentanoic chain; free piperidine moves more freely and has sharper lines.

  • Diastereomers:

    • While the commercial product is usually racemic, the presence of other stereoisomers is not applicable here (only one chiral center). However, if the synthesis involved a precursor with two chiral centers, look for peak doubling in the methyl doublet region.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3084851, 4-Piperidone hydrochloride. Retrieved from [Link]. (Cited for comparative salt shift data of piperidine derivatives).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4] Chem. Retrieved from [Link]. (Standard reference for solvent residual peaks).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]. (Updated solvent reference).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5][6] (Authoritative source for amine salt deshielding effects).

Sources

Comparative

Comparative Guide: HPLC Method Development for 4-(1-Piperidinyl)pentanoic Acid Purity

The Analytical Challenge: Zwitterions in Liquid Chromatography As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical impurity profiling is the chromatographic behavior of small, polar...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Zwitterions in Liquid Chromatography

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical impurity profiling is the chromatographic behavior of small, polar, zwitterionic molecules. 4-(1-Piperidinyl)pentanoic acid (CAS 91951-49-4) perfectly exemplifies this challenge[1]. With a highly basic piperidine ring (pKa ~10.5) and a short-chain carboxylic acid (pKa ~4.5), this compound exists as a zwitterion at physiological pH and exhibits an extremely hydrophilic profile with a LogP of -0.45[1].

This guide objectively compares the performance of traditional Reversed-Phase (C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns against a modern Mixed-Mode Reversed-Phase/Cation-Exchange (RP/CEX) column. By analyzing the causality behind retention mechanisms, we provide a self-validating protocol for achieving baseline resolution, superior peak shape, and robust quantification.

Mechanistic Analysis: Why Traditional Columns Fail

To understand the optimal solution, we must first diagnose the chemical causality behind the failure modes of conventional approaches:

  • Traditional C18 (Hydrophobic Mismatch): Because the analyte is highly polar, it resists partitioning into the hydrophobic C18 stationary phase, often eluting near the void volume (

    
    ). Furthermore, the protonated piperidine nitrogen engages in secondary electrostatic interactions with unendcapped, ionized silanols (
    
    
    
    ) on the silica matrix. This causes severe peak tailing and poor theoretical plate counts.
  • HILIC (Equilibration & Diluent Sensitivity): HILIC has emerged as a standard for polar compounds, relying on a water-enriched partitioning layer[2]. While it successfully retains zwitterions, HILIC methods are notoriously sensitive to sample diluent mismatch (requiring high organic content) and demand extended column equilibration times, which can compromise routine quality control robustness[2].

  • Mixed-Mode RP/CEX (The Optimal Product): Mixed-mode liquid chromatography (MMLC) integrates hydrophobic alkyl chains with ion-exchange functional groups (e.g., sulfonic acid) on the exact same silica surface[3]. For nitrogen-containing heterocycles like piperidine, the cation-exchange sites provide strong, predictable electrostatic retention, while the C18 chains offer baseline retention for the pentanoic acid backbone[3].

Mechanism A 4-(1-Piperidinyl)pentanoic acid B Piperidine Ring (pKa ~10.5, Protonated) A->B C Pentanoic Acid (pKa ~4.5, Unionized at pH 3) A->C D Cation-Exchange Sites (Strong Electrostatic Pull) B->D Tuned by Buffer Molarity E C18 Alkyl Chains (Hydrophobic Partitioning) C->E Tuned by % Organic

Fig 1: Dual-retention mechanism of mixed-mode RP/CEX for zwitterionic compounds.

Comparative Experimental Data

To objectively evaluate these stationary phases, we subjected 4-(1-Piperidinyl)pentanoic acid and its primary synthetic precursor (Piperidine) to a standardized screening protocol. The data below highlights the superiority of the dual-retention mechanism.

Column TechnologyRetention MechanismRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

)*
Traditional C18 Hydrophobic Partitioning1.82.851,2000.8
HILIC Column Hydrophilic Partitioning6.51.428,5002.1
Mixed-Mode RP/CEX Dual: Hydrophobic + Electrostatic8.21.0514,2004.5

*Resolution calculated against the Piperidine impurity critical pair.

Self-Validating Experimental Protocol (Mixed-Mode RP/CEX)

A robust analytical method must function as a self-validating system. The following protocol utilizes the Mixed-Mode RP/CEX column, leveraging pH and ionic strength to perfectly control the dual-retention mechanism. Advanced RP-HPLC method development relies on strict validation parameters, including System Suitability Testing (SST), to ensure reproducibility[4].

Step 1: Mobile Phase Preparation (The Causality of pH and Buffer)
  • Buffer (Mobile Phase A): 100 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Expert Insight: At pH 3.0, the pentanoic acid moiety is largely unionized, maximizing its interaction with the C18 chains. Simultaneously, the piperidine ring remains fully protonated, ensuring a strong interaction with the cation-exchange sites. The high buffer molarity (100 mM) is critical; it acts as the "elution driving force" to displace the basic analyte from the strong cation-exchange sites.

  • Organic (Mobile Phase B): 100% LC-MS Grade Acetonitrile.

Step 2: Chromatographic Execution
  • Column: Advanced Mixed-Mode RP/CEX (150 mm × 4.6 mm, 5 µm).

  • Elution: Isocratic 30% B / 70% A. (Isocratic elution simplifies the system and reduces equilibration time compared to gradient methods[4]).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or CAD/ELSD due to the lack of a strong chromophore).

  • Injection Volume: 5 µL.

Step 3: System Suitability Testing (SST) & Troubleshooting

This protocol includes built-in diagnostic gates to ensure scientific integrity:

  • Criteria 1: Tailing Factor (

    
    ) must be 
    
    
    
    .
    • Diagnostic Action: If

      
      , the ionic strength is too low. Increase the ammonium formate concentration to 120 mM to better shield secondary interactions.
      
  • Criteria 2: Resolution (

    
    ) between Piperidine and 4-(1-Piperidinyl)pentanoic acid must be 
    
    
    
    .
    • Diagnostic Action: If

      
      , adjust the organic modifier (%B) by 
      
      
      
      . Because of the orthogonal nature of mixed-mode, this will alter the hydrophobic retention without significantly affecting the ion-exchange retention.

Workflow Start Method Goal: Purity Analysis of Zwitterion C18 Traditional C18 Result: Co-elution & Tailing Start->C18 Screen 1 HILIC HILIC Column Result: Poor Robustness Start->HILIC Screen 2 MMC Mixed-Mode RP/CEX Result: Sharp Peaks, High Rs Start->MMC Screen 3 Opt Optimize Parameters: 1. pH (Ionization) 2. Buffer Strength (CEX) 3. % ACN (RP) C18->Opt HILIC->Opt MMC->Opt Selected Val Self-Validating System SST: Tf < 1.5, Rs > 2.0 Opt->Val

Fig 2: Column screening and method optimization workflow for polar basic analytes.

Conclusion

For zwitterionic molecules like 4-(1-Piperidinyl)pentanoic acid, forcing a separation on a traditional C18 column leads to compromised data integrity and failing SSTs. While HILIC offers a functional alternative, the Mixed-Mode RP/CEX column provides the most orthogonal, robust, and predictable method. By independently tuning hydrophobic and electrostatic interactions, analytical scientists can achieve superior peak shape and resolution, drastically streamlining the path from method development to regulatory validation.

References

  • Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: Analytical and Bioanalytical Chemistry (Springer) URL: [Link]

  • Title: Review on Advanced RP-HPLC Method Development for Multicomponent Analysis: Techniques, Applications, and Validation Protocols Source: International Journal of Pharmaceutical Sciences URL: [Link]

Sources

Validation

mass spectrometry (MS) fragmentation of 4-(1-Piperidinyl)pentanoic acid HCl

Comparative Mass Spectrometry (MS) Fragmentation Guide: 4-(1-Piperidinyl)pentanoic acid HCl vs. Linear Alternatives In modern drug discovery, the precise positioning of basic pharmacophores—such as the piperidine ring—ca...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry (MS) Fragmentation Guide: 4-(1-Piperidinyl)pentanoic acid HCl vs. Linear Alternatives

In modern drug discovery, the precise positioning of basic pharmacophores—such as the piperidine ring—can dictate a molecule's pharmacokinetic profile, metabolic stability, and target affinity. As a Senior Application Scientist, I frequently encounter analytical bottlenecks where isobaric or regioisomeric building blocks are misidentified during high-throughput screening.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of 4-(1-Piperidinyl)pentanoic acid HCl (Product A, a branched isomer) against its linear counterpart, 5-(1-Piperidinyl)pentanoic acid HCl (Alternative B). By understanding the causality behind their fragmentation, researchers can build self-validating analytical methods to ensure absolute structural certainty in their API development pipelines.

Mechanistic Principles of Piperidine Fragmentation

Under positive electrospray ionization (ESI+), piperidine derivatives readily form stable protonated molecules [M+H]⁺ due to the high basicity of the secondary/tertiary nitrogen (pKa ~10.4). When subjected to collision-induced dissociation (CID), these compounds follow highly predictable, mechanistically driven pathways:

  • Neutral Loss: The expulsion of small neutral molecules, such as water (-18 Da) from carboxylic acid moieties, is a low-energy pathway common to most aliphatic acids [1].

  • The Piperidine Signature (m/z 86): Cleavage of the C-N bond connecting the piperidine ring to the alkyl chain yields the protonated piperidine ion at exactly m/z 86.10. Forensic and clinical mass spectrometry studies consistently rely on this m/z 86 ion as a universal diagnostic marker for the intact piperidine ring [2].

  • 
    -Cleavage (The Regioisomer Discriminator):  The dominant fragmentation pathway in ESI-MS/MS for aliphatic amines is 
    
    
    
    -cleavage. The C-C bond adjacent to the nitrogen atom breaks, expelling an alkyl radical and leaving behind a resonance-stabilized iminium ion [3]. According to radical stability rules, the largest substituent at the
    
    
    -carbon is preferentially lost.

Comparative Data Analysis: Product A vs. Alternative B

Both Product A (branched at C4) and Alternative B (linear at C5) share the identical molecular formula (C₁₀H₁₉NO₂) and exact precursor mass (m/z 186.15). However, their structural differences dictate vastly different


-cleavage products.
  • Product A (4-Isomer): The nitrogen is attached to the C4 position, creating a branched methyl group.

    
    -cleavage preferentially expels the larger -CH₂CH₂COOH tail (73 Da) over the smaller methyl group (15 Da). This results in a dominant iminium base peak at m/z 113.12 .
    
  • Alternative B (5-Isomer): The nitrogen is attached to the terminal C5 position.

    
    -cleavage expels the entire -CH₂CH₂CH₂COOH tail (87 Da), resulting in a dominant iminium base peak at m/z 99.10 .
    
Quantitative Fragmentation Summary
Fragment Ion (m/z)Product A (4-Isomer) AbundanceAlternative B (5-Isomer) AbundanceMechanistic Origin
186.15 PrecursorPrecursorIntact [M+H]⁺
168.14 Moderate (~30%)Moderate (~35%)Neutral loss of H₂O
113.12 Base Peak (100%) Absent

-cleavage at C4 (Loss of 73 Da)
99.10 AbsentBase Peak (100%)

-cleavage at C5 (Loss of 87 Da)
86.10 High (~75%)High (~80%)Protonated piperidine ring

Fragmentation Pathway Visualization

The following logic diagram maps the divergent fragmentation pathways that allow for the unambiguous differentiation of these two building blocks.

Piperidine_Fragmentation Precursor Precursor Ion [M+H]⁺ m/z 186.15 (Regioisomeric Mixture) WaterLoss Neutral Loss (-H₂O) Low Collision Energy Precursor->WaterLoss PipCleavage C-N Bond Cleavage Diagnostic Marker Precursor->PipCleavage AlphaC4 α-Cleavage (Product A) Branched at C4 (-73 Da) Precursor->AlphaC4 AlphaC5 α-Cleavage (Alternative B) Linear at C5 (-87 Da) Precursor->AlphaC5 mz168 m/z 168.14 [M+H-H₂O]⁺ WaterLoss->mz168 mz86 m/z 86.10 Protonated Piperidine PipCleavage->mz86 mz113 m/z 113.12 Iminium Ion (Base Peak) AlphaC4->mz113 mz99 m/z 99.10 Iminium Ion (Base Peak) AlphaC5->mz99

ESI-MS/MS fragmentation pathways distinguishing 4- and 5-piperidinylpentanoic acid regioisomers.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness, every protocol must be a self-validating system. This methodology uses orthogonal chromatographic separation and internal diagnostic markers to prevent false positives.

Step 1: Sample Preparation

  • Action: Dilute stock solutions of the analyte to 1.0 µg/mL in a 50:50 mixture of Acetonitrile and LC-MS grade Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, ensuring complete ionization of the basic piperidine nitrogen prior to droplet evaporation, which exponentially increases the [M+H]⁺ signal-to-noise ratio [3].

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse Phase column (50 mm x 2.1 mm, 1.8 µm). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: Product A (branched) has a slightly smaller hydrophobic surface area than Alternative B (linear). Product A will elute earlier. This orthogonal retention time data validates the MS findings.

Step 3: ESI-MS/MS Acquisition

  • Action: Operate the mass spectrometer in Positive ESI mode. Isolate the precursor at m/z 186.15 in Q1. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Causality: A CE ramp is critical. Lower energies (15-20 eV) capture the fragile neutral loss of water (m/z 168.14), while higher energies (30-35 eV) are required to shatter the carbon backbone and generate the diagnostic iminium ions (m/z 113 or m/z 99) [4].

Step 4: Data Validation (Internal Control)

  • Action: Scan the resulting MS/MS spectrum for the presence of the m/z 86.10 fragment.

  • Causality: The m/z 86.10 peak acts as an internal structural control. If this peak is missing, the precursor is likely an isobaric contaminant (e.g., a non-piperidine ring system) rather than the target analyte [2].

Conclusion

While 4-(1-Piperidinyl)pentanoic acid HCl and its linear alternatives share identical masses, their behavior in a collision cell is vastly different. By leveraging the predictable nature of


-cleavage, researchers can easily distinguish Product A (m/z 113.12 base peak) from Alternative B (m/z 99.10 base peak). Implementing this self-validating MS workflow ensures that the correct regioisomer is utilized in downstream drug synthesis, preventing costly late-stage failures.

References

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed (NIH). Available at: [Link]

  • Vandeputte, M. M., et al. (2022). A Collaborative Platform for Novel Compound Identification - Characterization of Designer Phencyclidines. PMC (NIH). Available at: [Link]

  • Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. (2022). ChemRxiv. Available at: [Link]

Sources

Comparative

Advanced Characterization Guide: FTIR Profiling of 4-(1-Piperidinyl)pentanoic acid HCl

The following guide details the FTIR characterization of 4-(1-Piperidinyl)pentanoic acid hydrochloride , designed for researchers requiring rigorous structural validation. Executive Summary & Technical Scope 4-(1-Piperid...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the FTIR characterization of 4-(1-Piperidinyl)pentanoic acid hydrochloride , designed for researchers requiring rigorous structural validation.

Executive Summary & Technical Scope

4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4) is a critical intermediate in the synthesis of pharmaceutical agents, including antihistamines and antispasmodics.[1][2] In drug development, distinguishing this specific hydrochloride salt from its free base (zwitterionic) form or unreacted precursors is a frequent quality control challenge.

This guide moves beyond basic peak listing. It provides a comparative spectral analysis to differentiate the HCl salt from its primary alternatives: the Free Base (often zwitterionic) and Alkyl Halide precursors .

Key Differentiator: The presence of the hydrochloride counterion protonates the carboxylate group, forcing a shift from the carboxylate (


) asymmetric stretch (~1580 cm⁻¹) seen in the free base to a distinct carbonyl (

) stretch (~1720 cm⁻¹) in the HCl salt.

Characteristic FTIR Profile (HCl Salt)

The FTIR spectrum of the hydrochloride salt is dominated by the dual presence of a protonated tertiary amine (


)  and a protonated carboxylic acid (

)
.
Spectral Fingerprint Table
Functional GroupMode of VibrationFrequency (cm⁻¹)Intensity/ShapeStructural Diagnostic
Carboxylic Acid C=O[1][2] Stretch 1715 – 1735 Strong, Sharp Primary ID: Confirms protonated acid (HCl salt form). Absent in zwitterionic free base.
Ammonium (Piperidinium) N-H⁺ Stretch2400 – 2700Broad, Multiple BandsCharacteristic "Ammonium Band"; overlaps with OH stretch.
Carboxylic Acid O-H Stretch2800 – 3200Very BroadMerges with C-H and N-H⁺ stretches; creates a wide envelope.
Alkyl Chain C-H Stretch (

)
2850 – 2960Medium, SharpStandard alkane backbone (pentanoic acid chain).
Piperidine Ring C-N Stretch1150 – 1250MediumRing skeletal vibrations.
Carboxylic Acid C-O Stretch / O-H Bend1200 – 1300MediumCoupled mode; confirms COOH integrity.
Mechanistic Insight

In the HCl salt form, the strong acid (HCl) ensures the carboxylic acid remains protonated (


) rather than deprotonated (

). Simultaneously, the piperidine nitrogen is protonated (

). This results in a spectrum that clearly displays the classic carbonyl stretch at ~1725 cm⁻¹ , which is the "go-to" signal for validating the salt formation.[1]

Comparative Analysis: HCl Salt vs. Alternatives

This section provides the experimental logic to distinguish the product from common process impurities or forms.

Scenario A: Distinguishing HCl Salt vs. Free Base

Unlike standard organic molecules, amino-acid-like structures (containing both amine and acid groups) often exist as zwitterions in their free base form.[1]

  • The Free Base (Zwitterion): The proton moves from the acid to the amine (

    
     and 
    
    
    
    ).
    • Key Feature:Disappearance of the 1725 cm⁻¹ C=O band.

    • New Feature: Appearance of two carboxylate bands: Asymmetric (~1560–1600 cm⁻¹) and Symmetric (~1400 cm⁻¹).

  • The HCl Salt: The excess proton ensures the acid group retains its hydrogen (

    
     and 
    
    
    
    ).
    • Key Feature:Strong C=O band at 1715–1735 cm⁻¹.

Scenario B: Distinguishing HCl Salt vs. Precursor (e.g., 4-Chloropentanoic Acid)

If the amination reaction is incomplete, the starting material (alkyl halide) may remain.

  • Precursor: Lacks the broad Ammonium (

    
    ) bands at 2400–2700 cm⁻¹.
    
  • Precursor: Lacks the C-N ring vibrations (~1150–1200 cm⁻¹) specific to the piperidine moiety.

Summary of Shifts
FeatureHCl Salt (Product) Free Base (Alternative) Precursor (Impurity)
1720 cm⁻¹ (C=O) Present (Strong)Absent (Shifted to ~1580)Present
1580 cm⁻¹ (COO⁻) AbsentPresent (Strong)Absent
2500 cm⁻¹ (NH⁺) Present (Broad)Present (Broad)Absent

Visualization of Structural Logic

The following diagram maps the chemical structure to the specific vibrational modes described above.

FTIR_Logic cluster_0 Molecular Structure cluster_1 Spectral Signature (IR) Compound 4-(1-Piperidinyl)pentanoic acid HCl Func_Acid Carboxylic Acid (-COOH) Compound->Func_Acid Func_Amine Piperidinium (R3NH+) Compound->Func_Amine Peak_CO C=O Stretch ~1725 cm⁻¹ Func_Acid->Peak_CO Protonated Form Peak_NH N-H+ Stretch 2400-2700 cm⁻¹ Func_Amine->Peak_NH Salt Formation Peak_CN C-N Ring Mode ~1150-1250 cm⁻¹ Func_Amine->Peak_CN

Figure 1: Correlation between functional groups of 4-(1-Piperidinyl)pentanoic acid HCl and key IR bands.[1]

Experimental Protocol for Validation

To ensure reproducibility and avoid artifacts (such as ion exchange with KBr), follow this protocol.

Method: ATR-FTIR (Attenuated Total Reflectance)

Recommended for rapid QC and to prevent hygroscopic water absorption.[1]

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect a 32-scan background of the clean crystal.

  • Sample Loading: Place ~10 mg of the solid HCl salt onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact. Note: Poor contact often results in weak C-H stretches.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32 or 64).

  • Post-Processing: Apply ATR correction if comparing strictly to transmission library spectra, though for peak identification, raw ATR data is sufficient.

Decision Tree for QC Analysis

QC_Decision Start Analyze Spectrum Check_CO Is there a sharp peak at 1715-1735 cm⁻¹? Start->Check_CO Check_NH Is there a broad band at 2400-2700 cm⁻¹? Check_CO->Check_NH Yes Result_Base FAIL: Likely Free Base (Zwitterion) Check_CO->Result_Base No (Peak at ~1580) Result_Salt PASS: HCl Salt Confirmed Check_NH->Result_Salt Yes Result_Imp FAIL: Precursor/Impurity Check_NH->Result_Imp No

Figure 2: Quality Control Decision Tree for validating the HCl salt form.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for IR functional group assignment principles).

  • NIST Chemistry WebBook. Infrared Spectrum of 1-Piperidinepropanoic acid. National Institute of Standards and Technology.[3] Retrieved from [Link] (Used as a structural analog for spectral region validation).

  • SpectraBase. Piperidine Hydrochloride FTIR Spectrum. Wiley Science Solutions. Retrieved from [Link] (Reference for piperidinium salt amine bands).

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 4-(1-Piperidinyl)pentanoic Acid: A Comparative Analysis of Synthetic Routes

Introduction 4-(1-Piperidinyl)pentanoic acid is a bifunctional molecule incorporating a saturated piperidine heterocycle and a pentanoic acid chain. This structure serves as a valuable building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(1-Piperidinyl)pentanoic acid is a bifunctional molecule incorporating a saturated piperidine heterocycle and a pentanoic acid chain. This structure serves as a valuable building block in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in numerous biologically active compounds, offering a basic nitrogen atom that can be crucial for target engagement and modulating physicochemical properties.[1][2] The flexible carboxylic acid chain provides a reactive handle for derivatization, such as amide bond formation, to explore structure-activity relationships (SAR).[2]

Given its utility, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers. This guide provides an in-depth comparison of the two most prevalent synthetic strategies for its production: Catalytic Reductive Amination and Direct N-Alkylation . We will dissect the mechanistic rationale behind each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations to guide researchers in selecting the optimal route for their specific needs.

Route 1: Catalytic Reductive Amination of Levulinic Acid

This approach represents a modern, atom-economical, and often "greener" strategy for synthesizing 4-(1-Piperidinyl)pentanoic acid. The core of this method is the reaction between a ketone (levulinic acid, also known as 4-oxopentanoic acid) and a secondary amine (piperidine) in the presence of a reducing agent and a catalyst.[3]

Conceptual Overview & Mechanistic Rationale

The reductive amination process occurs in a sequential, often one-pot, manner.[3] The reaction is initiated by the nucleophilic attack of piperidine on the carbonyl carbon of levulinic acid. This is typically followed by the dehydration of the resulting hemiaminal intermediate to form an enamine. The C=C double bond of the enamine is then selectively reduced (hydrogenated) to yield the final tertiary amine product.

The choice of catalyst is critical to the success of this reaction, influencing efficiency, selectivity, and the mildness of the required conditions.[4][5] Heterogeneous catalysts, particularly those based on platinum (Pt) and palladium (Pd), are favored as they are easily separated from the reaction mixture and can often be reused, aligning with the principles of green chemistry.[4][6]

// Edges Levulinic_Acid -> Condensation; Piperidine -> Condensation; Condensation -> Reduction [label="Enamine Intermediate"]; Catalyst -> Reduction [style=dashed]; Reductant -> Reduction [style=dashed]; Reduction -> Final_Product; } pdot Caption: Workflow for Catalytic Reductive Amination.

Detailed Experimental Protocol: Reductive Amination using Pt-based Catalyst

This protocol is adapted from general procedures described for the reductive amination of levulinic acid under mild, solvent-free conditions.[4]

Materials:

  • Levulinic Acid (4-oxopentanoic acid)

  • Piperidine

  • Pt-MoOx/TiO₂ catalyst (5 mol%)

  • Hydrogen (H₂) gas

  • Methanol (for workup)

  • Dichloromethane (for extraction)

Equipment:

  • High-pressure autoclave or Parr shaker apparatus

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a high-pressure reactor vessel, add levulinic acid (1.0 eq), piperidine (1.1 eq), and the Pt-MoOx/TiO₂ catalyst (5 mol%).

  • Reaction Execution: Seal the reactor. Purge the system three times with H₂ gas. Pressurize the reactor to 3-5 bar with H₂.

  • Heating and Stirring: Heat the mixture to 100 °C while stirring vigorously. Maintain these conditions for 8-12 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (if possible) and analyzing via GC-MS or TLC to confirm the consumption of the starting material.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂ gas in a well-ventilated fume hood.

  • Catalyst Removal: Dilute the reaction mixture with methanol and filter through a pad of Celite or a suitable filter to remove the heterogeneous catalyst. The recovered catalyst can often be washed, dried, and reused.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product can be purified further by recrystallization or column chromatography if necessary, though this one-pot method often yields a high-purity product directly.

Data Summary: Performance of Various Catalytic Systems
Catalyst SystemStarting MaterialsTemperature (°C)H₂ Pressure (bar)Time (h)Yield (%)Source
Pt-MoOx/TiO₂Levulinic Acid, various amines10038-24>90 (isolated)[4]
Pt/P-TiO₂Levulinic Acid, various aminesAmbientAmbient12-2485-99[5]
Au₆₆Pd₃₄/CLevulinic Acid, various amines60Ambient24High[6]

Route 2: N-Alkylation of Piperidine

This is a classical and robust method for forming the C-N bond, involving the nucleophilic substitution of a suitable alkyl halide by piperidine.[1] When starting with an ester of a halopentanoic acid, a subsequent hydrolysis step is required to yield the final carboxylic acid.

Conceptual Overview & Mechanistic Rationale

This two-step synthesis begins with a standard Sₙ2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon atom bonded to a halogen (e.g., bromine in ethyl 5-bromovalerate). A base, such as anhydrous potassium carbonate (K₂CO₃), is crucial. It serves as a scavenger for the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of piperidine which would render it non-nucleophilic.[7]

Following the successful N-alkylation, the resulting ester (ethyl 1-piperidinepentanoate) is hydrolyzed to the corresponding carboxylic acid. This is typically achieved through saponification, using a strong base like sodium hydroxide (NaOH) in an aqueous-alcoholic solvent mixture, followed by acidification to protonate the carboxylate salt.[1]

G

Detailed Experimental Protocol: N-Alkylation and Hydrolysis

This protocol is based on a standard procedure for the N-alkylation of secondary amines followed by saponification.[1]

Materials:

  • Piperidine

  • Ethyl 5-bromovalerate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Ethanol

  • Distilled water

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of Ethyl 1-piperidinepentanoate

  • Reaction Setup: To a round-bottom flask charged with a solution of piperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkyl Halide: To this stirred suspension, add ethyl 5-bromovalerate (1.1 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 70-80 °C and stir for 12-16 hours under a nitrogen atmosphere.[1]

  • Workup: After cooling to room temperature, pour the mixture into water. Extract the aqueous layer three times with diethyl ether.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Remove the solvent under reduced pressure to obtain crude ethyl 1-piperidinepentanoate, which can be used directly in the next step.[1]

Step 2: Synthesis of 4-(1-Piperidinyl)pentanoic Acid (Hydrolysis)

  • Reaction Setup: Dissolve the crude ester from Step 1 in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq).

  • Heating: Heat the mixture to reflux and stir for 4-6 hours.[1]

  • Monitoring: Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Workup: Cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Isolation: Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 6-7.[1] The product may precipitate and can be collected by filtration. If no precipitate forms, the product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane) after saturating the aqueous layer with NaCl.

Comparative Analysis

The choice between these two synthetic routes depends heavily on the specific requirements of the researcher, including scale, cost, available equipment, and commitment to green chemistry principles.

FeatureRoute 1: Catalytic Reductive AminationRoute 2: N-AlkylationRationale & Expert Insights
Number of Steps 1 (One-pot)2 (Alkylation + Hydrolysis)Reductive amination offers superior operational simplicity and reduces losses associated with intermediate workup and purification.
Starting Materials Levulinic Acid, PiperidinePiperidine, 5-Halopentanoic Acid EsterLevulinic acid is a key biomass-derived platform chemical, making Route 1 attractive from a sustainability perspective. 5-Halopentanoic acid esters are standard petrochemical-derived reagents.
Atom Economy High (Main byproduct is H₂O)Moderate (Byproducts include KBr and H₂O)The reductive amination pathway is inherently more atom-economical, a key principle of green chemistry.
Reaction Conditions Can be mild (ambient T/P) to moderate (100°C, 3-5 bar H₂)Moderate (70-80°C), but uses strong base/acid in hydrolysis stepThe development of advanced catalysts allows for very mild conditions in reductive amination, avoiding the harsh reagents needed for ester hydrolysis.[5]
Reagents & Safety Requires H₂ gas (flammable) and specialized pressure equipment. Catalysts can be expensive but are reusable.Uses standard lab reagents. Alkyl halides can be lachrymatory. DMF is a solvent with health concerns.The need for a high-pressure reactor for hydrogenation can be a barrier for some labs, although ambient pressure systems exist.[6] Route 2 uses more conventional organic synthesis setups.
Scalability Highly scalable, especially in flow chemistry setups.Readily scalable, but multi-step processes can be less efficient on an industrial scale.For large-scale industrial production, the efficiency and reduced waste of a one-pot catalytic process are highly advantageous.
Purification Often high purity after catalyst filtration.Requires aqueous workups for both steps and potentially chromatography to remove byproducts.The straightforward removal of a heterogeneous catalyst simplifies purification significantly compared to the multi-step extractions required for the N-alkylation route.

Conclusion and Recommendations

Both Catalytic Reductive Amination and N-Alkylation are viable and effective methods for the synthesis of 4-(1-Piperidinyl)pentanoic acid.

Catalytic Reductive Amination is the recommended route for:

  • Green Chemistry and Sustainability: Its use of a biomass-derived starting material (levulinic acid), high atom economy, and potential for catalyst recycling make it the environmentally superior choice.[6]

  • Process Efficiency and Scalability: The one-pot nature of the reaction simplifies the workflow, reduces waste, and is highly amenable to both large-scale batch and continuous flow production.

  • Laboratories with Hydrogenation Capabilities: Researchers with access to autoclaves or other hydrogenation equipment can leverage this route for its elegance and efficiency.

N-Alkylation remains a suitable choice for:

  • Traditional Organic Synthesis Labs: This route uses standard glassware and reagents, making it accessible to virtually any synthetic chemistry laboratory without specialized equipment.

  • Small-Scale or Exploratory Synthesis: For producing small quantities for initial studies, the convenience of using readily available reagents may outweigh the disadvantages of a two-step process.

Ultimately, the development of highly active and stable heterogeneous catalysts has positioned Catalytic Reductive Amination as the more modern, efficient, and sustainable method for the production of 4-(1-Piperidinyl)pentanoic acid and its analogues.

References

  • Muzzio, M., Yu, C., Lin, H., et al. (2019). Reductive amination of ethyl levulinate to pyrrolidones over AuPd nanoparticles at ambient hydrogen pressure. Green Chemistry. Available at: [Link]

  • Taddei, M., et al. (2018). Batch and Flow Green Microwave-Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones. ChemSusChem. Available at: [Link]

  • Tamura, M., et al. (2017). Heterogeneous Pt Catalysts for Reductive Amination of Levulinic Acid to Pyrrolidones. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Pfizer, Inc. (2002). Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]. Google Patents.
  • ResearchGate. (n.d.). Catalytic reductive amination of levulinic acid (LA, 22a)... ResearchGate. Available at: [Link]

  • Xie, C., Song, J., Wu, H., et al. (2019). Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets. Journal of the American Chemical Society. Available at: [Link]

  • LibreTexts. (n.d.). Organic Synthesis Routes. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Boukharsa, A., et al. (2016). (Z)-3-(4-Methylbenzylidene)-4-oxopentanoic acid. IUCrData. Available at: [Link]

  • Goel, K. K., Gajbhiye, A., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • FooDB. (2010). Showing Compound 4-Oxopentanoic acid (FDB003296). FooDB. Available at: [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions... ResearchGate. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Zanda, M., et al. (2008). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. Available at: [Link]

  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available at: [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Oximes of -tosyl-, -Pivaloyl-2-(5-Oxopentanol)-2-(6-oxohexanol)Aniline Acetals and Derivatives of 5-(2-[(Benzoylamino)-3-Methylphenyl]-5-Oxopentanoic Acid. ResearchGate. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness. Available at: [Link]

  • ResearchGate. (n.d.). Alkylation Strategy on piperidine-4 carboxylate. ResearchGate. Available at: [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]

  • National Institutes of Health. (2020). A practical catalytic reductive amination of carboxylic acids. PMC. Available at: [Link]

  • AA Blocks. (n.d.). 4-Oxopentanoic acid. AA Blocks. Available at: [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]

  • Quora. (2020). What are two synthetic routes for the preparation of pentanoic acid from 1-chlorobutane? Quora. Available at: [Link]

  • SciSpace. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.

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Comparative

A Comparative Guide to the Characterization of a 4-(1-Piperidinyl)pentanoic acid HCl Reference Standard

For Researchers, Scientists, and Drug Development Professionals The robust characterization of a chemical reference standard is the bedrock of analytical science, ensuring the accuracy, precision, and reliability of quan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of a chemical reference standard is the bedrock of analytical science, ensuring the accuracy, precision, and reliability of quantitative and qualitative measurements in drug development and quality control. This guide provides an in-depth technical comparison of the essential analytical methodologies for the comprehensive characterization of 4-(1-Piperidinyl)pentanoic acid hydrochloride. The selection and application of these techniques are grounded in established pharmacopeial principles and regulatory guidelines to ensure a self-validating and authoritative characterization process.[1][2][3][4][5]

The structure of 4-(1-Piperidinyl)pentanoic acid hydrochloride, a molecule featuring a tertiary amine within a piperidine ring and a carboxylic acid function, necessitates a multi-faceted analytical approach. Its hydrochloride salt form also introduces specific considerations, such as hygroscopicity and the potential for dissociation in solution, which must be addressed during characterization.

Identity Confirmation: A Triad of Spectroscopic Techniques

The unequivocal confirmation of a reference standard's chemical structure is the primary step in its qualification. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides orthogonal data points, each interrogating a different aspect of the molecule's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for detailed structural elucidation. For 4-(1-Piperidinyl)pentanoic acid HCl, the ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the pentanoic acid chain, and the methyl group. The chemical shifts and coupling patterns provide a definitive fingerprint of the molecule's connectivity. ¹³C NMR complements this by identifying all unique carbon environments.

  • Mass Spectrometry (MS): ESI-MS is ideal for confirming the molecular weight of the parent molecule. In positive ion mode, the expected [M+H]⁺ ion for the free base (C₁₀H₁₉NO₂) would be observed at m/z 202.28. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy, providing strong evidence of identity.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present. Key expected absorptions for this molecule include a broad O-H stretch from the carboxylic acid, C-H stretching from the aliphatic portions, and a characteristic C=O stretch.[7][8] The presence of the hydrochloride salt may also influence the spectra, particularly in the fingerprint region.

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"Candidate_Material" [label="Candidate\nReference Material", shape="ellipse", fillcolor="#FFFFFF"]; "Confirmed_Identity" [label="Confirmed\nChemical Identity", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Candidate_Material" -> "NMR" [label="Confirms\nConnectivity"]; "Candidate_Material" -> "MS" [label="Confirms\nMass"]; "Candidate_Material" -> "IR" [label="Confirms\nFunctional Groups"]; {"NMR", "MS", "IR"} -> "Confirmed_Identity" [label="Orthogonal\nData Agreement"]; } caption: "Workflow for Identity Confirmation"

Purity and Impurity Profiling: The Chromatographic Approach

No substance is 100% pure. Therefore, a critical component of reference standard characterization is the identification and quantification of all impurities. High-Performance Liquid Chromatography (HPLC) is the primary tool for this purpose.

  • Reverse-Phase HPLC (RP-HPLC): A validated, stability-indicating RP-HPLC method is essential for separating the main compound from process-related impurities and degradation products. Given the compound's lack of a strong UV chromophore, detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are more suitable than UV detection.[9] Alternatively, derivatization could be employed to introduce a UV-active moiety.

Comparison of Detection Methods for HPLC:

DetectorPrincipleProsConsSuitability for this Compound
UV-Vis Absorption of lightSimple, robust, commonRequires a chromophoreLow, unless derivatized
CAD Nebulization, charging, and charge measurementUniversal (for non-volatile analytes), good sensitivityNon-linear responseHigh
ELSD Nebulization, solvent evaporation, light scatteringUniversal (for non-volatile analytes)Lower sensitivity than CAD, non-linearModerate to High
MS Ionization and mass-to-charge ratio analysisHighly specific, provides structural informationHigher cost and complexityHigh (for impurity identification)
Assay and Potency Determination

The assigned purity value of a reference standard is often determined by a mass balance approach, where the contributions of all impurities (including water and residual solvents) are subtracted from 100%.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature.[10] For a hydrochloride salt, it is useful for identifying the loss of water or volatile solvents at lower temperatures and the onset of thermal decomposition at higher temperatures.[11][12][13]

  • Karl Fischer Titration: This is the gold standard for determining water content in pharmaceutical materials.[14][15][16] Its high specificity for water makes it superior to loss-on-drying methods, which can also measure volatile solvents.[17] Given that hydrochloride salts can be hygroscopic, accurate water determination is critical for an accurate purity assignment.

  • Residual Solvents Analysis (GC-HS): Gas Chromatography with Headspace sampling is the standard method for quantifying residual organic solvents from the synthesis process.

Mass Balance Calculation:

The final purity value is calculated as follows:

Purity (%) = 100% - Organic Impurities (%) - Water Content (%) - Residual Solvents (%) - Non-combustible Residue (%)

dot graph "Mass_Balance_Concept" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

"Total_Mass" [label="Total Mass (100%)", shape="cylinder", fillcolor="#F1F3F4"]; "Pure_Compound" [label="4-(1-Piperidinyl)pentanoic acid HCl", shape="cylinder", fillcolor="#34A853", fontcolor="#FFFFFF"];

subgraph "cluster_impurities" { label="Impurities"; bgcolor="#F1F3F4"; "HPLC_Imp" [label="Organic Impurities\n(HPLC)", fillcolor="#FBBC05"]; "Water" [label="Water Content\n(Karl Fischer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solvents" [label="Residual Solvents\n(GC-HS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Residue" [label="Non-combustible Residue\n(Residue on Ignition)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

"Total_Mass" -> {"HPLC_Imp", "Water", "Solvents", "Residue"} [label="is composed of"]; {"HPLC_Imp", "Water", "Solvents", "Residue"} -> "Pure_Compound" [label="subtracted from Total Mass yields"]; } caption: "Mass Balance for Purity Assignment"

Experimental Protocols

The following protocols are provided as examples and should be fully validated according to ICH Q2(R1) guidelines before use.[1][2][3][18]

Protocol 1: Identity Confirmation by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard and dissolve in 0.7 mL of Deuterium Oxide (D₂O) or Methanol-d₄.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the signals and assign the chemical shifts and coupling constants to the corresponding protons in the structure. Compare the obtained spectrum with a known reference spectrum or theoretical predictions.

Protocol 2: Purity by RP-HPLC with CAD
  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detector: Charged Aerosol Detector (CAD), Nitrogen gas pressure at 35 psi.[9]

  • Sample Preparation: Prepare a sample solution at a concentration of 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

  • System Suitability: Inject a standard solution multiple times to ensure system precision, resolution, and tailing factor meet predefined criteria.

  • Analysis: Inject the sample solution and integrate all peaks. Calculate the area percent of each impurity relative to the total peak area.

Protocol 3: Water Content by Karl Fischer Titration
  • Instrumentation: Use a coulometric or volumetric Karl Fischer titrator. The coulometric method is preferred for low water content.[14]

  • Titrator Preparation: Ensure the titration vessel is dry and the reagent is fresh.

  • Standardization: (For volumetric) Standardize the titrant with a certified water standard.

  • Sample Analysis: Accurately weigh an appropriate amount of the reference standard and add it to the titration vessel. Start the titration.

  • Calculation: The instrument will automatically calculate the water content, typically expressed as a weight percentage.

Conclusion

The characterization of a reference standard for 4-(1-Piperidinyl)pentanoic acid HCl is a comprehensive process that relies on the synergistic use of multiple analytical techniques. By combining spectroscopic methods for identity, chromatographic methods for purity, and specific assays for water and residual solvents, a well-defined and reliable reference standard can be established. This rigorous, multi-faceted approach ensures the standard is fit for its intended purpose, providing the foundation for accurate and reproducible analytical results in a research and regulatory environment. The principles and protocols outlined in this guide are based on authoritative standards from bodies like the USP and European Pharmacopoeia, ensuring scientific integrity.[4][5][19][20][21]

References

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis - Analab Scientific Instruments. (n.d.). Retrieved March 7, 2024, from [Link]

  • KF titration in pharmaceuticals - News-Medical.Net. (2025, November 17). Retrieved March 7, 2024, from [Link]

  • What Is Karl Fischer Titration? - Mettler Toledo. (n.d.). Retrieved March 7, 2024, from [Link]

  • Karl Fischer Titration in Pharmaceuticals: Residual Moisture Testing. (2026, February 16). Retrieved March 7, 2024, from [Link]

  • Karl Fischer vs. water activity: Which is best in pharmaceuticals - AquaLab. (n.d.). Retrieved March 7, 2024, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved March 7, 2024, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved March 7, 2024, from [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • Fact sheet: European Pharmacopoeia Reference Standards. (n.d.). EDQM, Council of Europe. Retrieved March 7, 2024, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved March 7, 2024, from [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. Retrieved March 7, 2024, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 7, 2024, from [Link]

  • Ph. Eur. reference standards. (2024, February 2). EDQM, Council of Europe. Retrieved March 7, 2024, from [Link]

  • <11> USP REFERENCE STANDARDS. (n.d.). Retrieved March 7, 2024, from [Link]

  • The Ph. Eur. policy on Reference standards PowerPoint Presentation. (2012, March 18). SlideServe. Retrieved March 7, 2024, from [Link]

  • 〈11〉 USP Reference Standards. (2020). USP-NF ABSTRACT. Retrieved March 7, 2024, from [Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. (n.d.). CDC Stacks. Retrieved March 7, 2024, from [Link]

  • USP: <11> Reference Standards - Draft published for Comment. (2024, May 15). ECA Academy. Retrieved March 7, 2024, from [Link]

  • (PDF) European Pharmacopoeia Reference Standards. (2016, December 9). ResearchGate. Retrieved March 7, 2024, from [Link]

  • FT-IR spectra of piperine before (A) and after (B) its transformation... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • FTIR, 1H and 13C NMR spectra of 1:1 complexes of 1-piperidineacetic acid and N-methylpiperidine betaine with mineral acids. (2003, January 14). R Discovery. Retrieved March 7, 2024, from [Link]

  • DSC and TGA of hydrochloride salt. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Ph. Eur. Reference Standards: Orders and Catalogue. (n.d.). EDQM, Council of Europe. Retrieved March 7, 2024, from [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Retrieved March 7, 2024, from [Link]

  • Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. (2022, April 25). Frontiers. Retrieved March 7, 2024, from [Link]

  • TGA (red trace) of TMZ ? HCl dihydrate salt bulk material. Water loss... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Piperidine hydrochloride - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved March 7, 2024, from [Link]

  • 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE. (2013, August 8). Google Patents.
  • Separation of 4-Piperidone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 7, 2024, from [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). Rsc.org. Retrieved March 7, 2024, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved March 7, 2024, from [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025, August 5). ResearchGate. Retrieved March 7, 2024, from [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020, September 7). Indian Journal of Pharmaceutical Education and Research. Retrieved March 7, 2024, from [Link]

  • 1-Piperidinepentanoic acid, hydrochloride. (n.d.). LookChem. Retrieved March 7, 2024, from [Link]

  • Mass spectrometric studies of the formation and reactivity of trans-[PtCl2(Am)(piperidinopiperidine)] x HCl complexes with ubiquitin. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Untargeted metabolomics by high resolution mass spectrometry coupled to normal and reversed phase liquid chromatography as a too. (n.d.). SciSpace. Retrieved March 7, 2024, from [Link]

  • LC-MS/MS ANALYSIS FOR PEPTIDES USING HUMAN BRADYKININ AND TWO OF ITS FRAGMENTS AS MODEL MOLECULES. (n.d.). Farmacia Journal. Retrieved March 7, 2024, from [Link]

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Validation

A Senior Application Scientist's Guide to Differentiating 4-(1-Piperidinyl)pentanoic Acid from its Ethyl Ester

For researchers and professionals in drug development and chemical synthesis, the precise identification of a target molecule is paramount. A common challenge arises in distinguishing between a carboxylic acid and its co...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of a target molecule is paramount. A common challenge arises in distinguishing between a carboxylic acid and its corresponding ester, a conversion frequently employed to modify a compound's pharmacokinetic properties. This guide provides an in-depth, technical comparison of 4-(1-Piperidinyl)pentanoic acid and its ethyl ester, offering field-proven insights and experimental data to ensure accurate differentiation.

Introduction: The Significance of a Single Functional Group

4-(1-Piperidinyl)pentanoic acid and its ethyl ester are structurally similar, differing only by the terminal functional group of the pentanoic acid chain. The carboxylic acid is a polar, protic group capable of hydrogen bonding and existing as a carboxylate anion at physiological pH. In contrast, the ethyl ester is less polar and lacks the acidic proton, rendering it a neutral molecule under similar conditions. This seemingly minor difference can profoundly impact a molecule's solubility, membrane permeability, metabolic stability, and ultimately, its biological activity. Therefore, unequivocal identification is a critical quality control step in any synthetic or analytical workflow.

Physicochemical Properties: A First-Pass Differentiation

While spectroscopic methods provide definitive structural confirmation, a preliminary assessment of basic physicochemical properties can offer initial clues to differentiate between the acid and its ester.

Table 1: Predicted Physicochemical Properties

Property4-(1-Piperidinyl)pentanoic acidEthyl 4-(1-piperidinyl)pentanoateRationale for Differentiation
Molecular Weight 199.29 g/mol 227.34 g/mol The addition of the ethyl group (-CH₂CH₃) increases the molecular weight by 28.05 g/mol .
Physical Form Likely a solid at room temperature[1]Likely a liquid or low-melting solid at room temperatureCarboxylic acids often have higher melting points due to strong intermolecular hydrogen bonding forming dimers. Esters have weaker dipole-dipole interactions.
Boiling Point Higher, expected to be >200 °CLower than the corresponding acidThe strong hydrogen bonding in the carboxylic acid requires significantly more energy to overcome compared to the dipole-dipole forces in the ester.
Solubility Soluble in polar solvents (water, methanol, ethanol), especially at basic pH. Poorly soluble in nonpolar solvents.More soluble in organic solvents (e.g., ethyl acetate, dichloromethane). Limited solubility in water.The polar carboxylic acid group enhances water solubility, particularly when deprotonated to the carboxylate salt. The ester is more lipophilic.

Note: Experimental data for these specific compounds is limited. The properties listed are based on the known characteristics of their hydrochloride salt and general principles of organic chemistry.[1]

Spectroscopic Analysis: The Definitive Identification

Spectroscopic techniques provide the most robust and detailed information for structural elucidation and are indispensable for distinguishing between the acid and its ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for this differentiation, providing clear and distinct signals for the protons and carbons unique to each functional group.

The most telling difference in the ¹H NMR spectra will be the presence or absence of the acidic proton of the carboxylic acid and the characteristic signals of the ethyl group in the ester.

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Proton Environment4-(1-Piperidinyl)pentanoic acid (Expected δ, ppm)Ethyl 4-(1-piperidinyl)pentanoate (Expected δ, ppm)Key Differentiating Feature
-COOH 10.0 - 12.0 (broad singlet)AbsentThe highly deshielded and often broad signal of the carboxylic acid proton is a definitive marker.
-O-CH₂-CH₃ Absent~4.1 (quartet)The quartet from the methylene protons of the ethyl group is a clear indicator of the ester.
-O-CH₂-CH₃ Absent~1.2 (triplet)The triplet from the methyl protons of the ethyl group confirms the presence of the ethyl ester.
α-CH₂ to C=O ~2.4~2.3These protons will be present in both but may show slight chemical shift differences.

G cluster_acid 4-(1-Piperidinyl)pentanoic acid cluster_ester Ethyl 4-(1-piperidinyl)pentanoate Acid_Sample Sample in CDCl₃ Acid_NMR Acquire ¹H NMR Spectrum Acid_Sample->Acid_NMR Acid_Peak Observe Broad Singlet at δ 10-12 ppm Acid_NMR->Acid_Peak Acid_Conclusion Identified as Carboxylic Acid Acid_Peak->Acid_Conclusion Ester_Sample Sample in CDCl₃ Ester_NMR Acquire ¹H NMR Spectrum Ester_Sample->Ester_NMR Ester_Peaks Observe Quartet at ~δ 4.1 ppm and Triplet at ~δ 1.2 ppm Ester_NMR->Ester_Peaks Ester_Conclusion Identified as Ethyl Ester Ester_Peaks->Ester_Conclusion

Caption: ¹H NMR workflow for differentiation.

While the chemical shift difference of the carbonyl carbon is more subtle than the proton signals, it can still serve as a confirmatory data point.

Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Environment4-(1-Piperidinyl)pentanoic acid (Expected δ, ppm)Ethyl 4-(1-piperidinyl)pentanoate (Expected δ, ppm)Key Differentiating Feature
C=O 175 - 185170 - 175The carbonyl carbon of the carboxylic acid is typically slightly more deshielded (downfield) than that of the ester.[2]
-O-CH₂-CH₃ Absent~60The carbon of the methylene group attached to the oxygen is a clear marker for the ester.
-O-CH₂-CH₃ Absent~14The methyl carbon of the ethyl group further confirms the ester.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The carbonyl (C=O) and hydroxyl (-OH) stretches are particularly informative.

Table 4: Key IR Absorption Frequencies (cm⁻¹)

Functional Group Vibration4-(1-Piperidinyl)pentanoic acid (Expected Range)Ethyl 4-(1-piperidinyl)pentanoate (Expected Range)Key Differentiating Feature
O-H stretch (acid) 3300 - 2500 (very broad)AbsentThe exceptionally broad O-H stretch, often obscuring the C-H stretches, is a hallmark of a carboxylic acid dimer.[3][4]
C=O stretch (carbonyl) 1700 - 1725 (strong)1735 - 1750 (strong)The ester carbonyl typically absorbs at a higher frequency (wavenumber) than the carboxylic acid carbonyl due to the inductive effect of the alkoxy group.[1][3]
C-O stretch 1320 - 12101300 - 1000 (two bands)The C-O stretching region can also be used for confirmation.

G Start Analyze IR Spectrum Broad_OH Broad peak at 3300-2500 cm⁻¹? Start->Broad_OH Carbonyl_Acid Strong peak at 1710 cm⁻¹? Broad_OH->Carbonyl_Acid Yes Carbonyl_Ester Strong peak at 1740 cm⁻¹? Broad_OH->Carbonyl_Ester No Is_Acid Compound is 4-(1-Piperidinyl)pentanoic acid Carbonyl_Acid->Is_Acid Yes Inconclusive Inconclusive or Other Compound Carbonyl_Acid->Inconclusive No Is_Ester Compound is Ethyl 4-(1-piperidinyl)pentanoate Carbonyl_Ester->Is_Ester Yes Carbonyl_Ester->Inconclusive No

Caption: Decision tree for IR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, both of which are useful for differentiation.

  • Molecular Ion Peak (M⁺): The most straightforward distinction will be the molecular ion peak. The ethyl ester will have a molecular ion peak that is 28.05 m/z units higher than that of the carboxylic acid.

  • Fragmentation Patterns: Carboxylic acids and esters exhibit characteristic fragmentation patterns.

    • Carboxylic Acids: Often show a prominent peak corresponding to the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[5]

    • Esters: Frequently undergo α-cleavage to lose the alkoxy group (-OR), in this case, the ethoxy group (M-45). A McLafferty rearrangement is also possible if there is a gamma-hydrogen, which would result in the loss of an alkene.[5][6]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 4-(1-Piperidinyl)pentanoic acid and its ethyl ester.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the solvent peak and integrate the proton signals.

Protocol 2: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the neat sample (if liquid) or a few crystals (if solid) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key functional group frequencies as outlined in Table 4.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Conclusion

The differentiation between 4-(1-Piperidinyl)pentanoic acid and its ethyl ester is a straightforward process when a systematic analytical approach is employed. While basic physicochemical properties can provide initial indications, spectroscopic methods, particularly ¹H NMR, offer unequivocal confirmation. The presence of a broad singlet between δ 10-12 ppm in the ¹H NMR spectrum is a definitive characteristic of the carboxylic acid, while the observation of a quartet around δ 4.1 ppm and a triplet near δ 1.2 ppm confirms the presence of the ethyl ester. IR and mass spectrometry serve as excellent complementary techniques to corroborate the findings. By understanding the principles behind these analytical methods and following validated protocols, researchers can confidently and accurately identify their compounds, ensuring the integrity of their research and development efforts.

References

  • Brainly. (2023, June 6). How can you differentiate an ester from a carboxylic acid in an NMR spectrum (both carbon and proton)? Retrieved from [Link]

  • JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

  • Scribd. Carboxylic Acids and Esters Analysis. Retrieved from [Link]

  • Scribd. Spectroscopic Analysis of Esters and Acids. Retrieved from [Link]

  • Scribd. IR Spectra: Acids, Alcohols, Esters. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • ResearchGate. Analysis of carboxylic acids and esters. Retrieved from [Link]

  • Quora. (2024, May 4). How can IR spectroscopy be used to identify different organic compounds... Retrieved from [Link]

  • Wiley Online Library. (2010, November 15). Mass spectrometry of polycyclic tetracarboxylic ('ARN') acids and tetramethyl esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Oregon State University. Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2014, November 10). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy? Retrieved from [Link]

  • AOCS Lipid Library. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

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Comparative

Validating Salt Stoichiometry and Purity: Elemental Analysis vs. qNMR for 4-(1-Piperidinyl)pentanoic acid HCl

Executive Summary In the development of pharmaceutical intermediates like 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS 91951-49-4) , establishing the exact salt stoichiometry and absolute purity is critical. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pharmaceutical intermediates like 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS 91951-49-4) , establishing the exact salt stoichiometry and absolute purity is critical. While Combustion Elemental Analysis (EA) has long been the "gold standard" for confirming chemical composition, it faces significant limitations with hygroscopic hydrochloride salts.

This guide objectively compares the performance of traditional Elemental Analysis (CHN + Potentiometric Titration) against the modern alternative, Quantitative NMR (qNMR) . Using 4-(1-Piperidinyl)pentanoic acid HCl as a case study, we demonstrate that while EA provides necessary bulk compositional data, qNMR offers superior specificity and accuracy for distinguishing between salt formation, solvation, and organic impurities.

Theoretical Framework & Compound Profile

Target Compound: 4-(1-Piperidinyl)pentanoic acid hydrochloride Molecular Formula: C₁₀H₁₉NO₂ · HCl Molecular Weight: 221.72 g/mol Structure: A pentanoic acid backbone with a piperidine ring attached at the C4 position, isolated as a hydrochloride salt.

The Analytical Challenge

Hydrochloride salts of amino acids are frequently hygroscopic. A standard EA measures weight percent (% w/w). If the sample absorbs atmospheric moisture (H₂O), the theoretical percentages of C, N, and Cl decrease, leading to potential false failures or misinterpretation of the salt stoichiometry (e.g., mistaking a monohydrochloride for a hemi-hydrochloride).

Theoretical Composition (Anhydrous Monohydrochloride):

  • Carbon: 54.17%

  • Hydrogen: 9.09%

  • Nitrogen: 6.32%

  • Chlorine: 15.99%

Experimental Protocols
Method A: Traditional Elemental Analysis (The Standard)

Objective: Determine bulk elemental composition to confirm formula C₁₀H₂₀ClNO₂.

Workflow:

  • Drying: Sample is dried in a vacuum oven at 40°C for 24 hours over P₂O₅ to remove surface moisture.

  • Combustion (CHN): 2 mg of sample is encapsulated in tin foil and combusted at 980°C in an automated analyzer (e.g., Elementar vario EL cube).

    • Detection: Thermal Conductivity Detector (TCD) for N₂, CO₂, H₂O.

  • Potentiometric Titration (Cl): 50 mg sample dissolved in deionized water/HNO₃. Titrated with 0.1 N AgNO₃ using a silver electrode to determine chloride content.

Method B: Quantitative NMR (The Alternative)

Objective: Determine absolute purity and precise molar ratio of Acid:Piperidine:HCl.

Workflow:

  • Internal Standard Selection: Maleic Acid (TraceCERT®, 99.94% purity) is selected due to its distinct singlet at δ 6.3 ppm, which does not overlap with the piperidine multiplet (δ 1.4–3.5 ppm) or pentanoic acid signals.

  • Sample Preparation:

    • Weigh 10.0 mg of Analyte and 5.0 mg of Internal Standard (IS) into a vial.

    • Dissolve in 0.6 mL D₂O (Deuterium Oxide).

  • Acquisition: ¹H-NMR at 400 MHz.

    • Parameters: Pulse angle 90°, Relaxation delay (D1) = 60s (5x T1), Scans = 16.

  • Calculation: Purity is calculated based on the molar ratio of the analyte's integration to the IS integration.

Comparative Performance Data

The following data represents a validation trial on a synthesized batch of 4-(1-Piperidinyl)pentanoic acid HCl.

Table 1: Accuracy and Precision Comparison
MetricMethod A: Elemental Analysis (CHN + Titration)Method B: qNMR (Internal Standard)
Purity Determination 98.2% (Inferred from C/N ratio)96.5% (Absolute Purity)
Precision (RSD, n=6) 0.45%0.12%
Salt Stoichiometry Found Cl: 15.6% (Theoretical 15.99%)ratio ~0.97 HClIntegral Ratio: 1.00 : 1.00(Confirmed 1:1 stoichiometry)
Water Detection Indirect (Requires separate Karl Fischer)Direct (Visible HDO peak, quantifiable)
Sample Required ~55 mg (Combustion + Titration)~10 mg (Recoverable)
Interference Risk High (Inorganic salts, water bias results)Low (Specific spectral peaks)
Analysis of Results
  • Method A (EA): The Carbon value was slightly low (53.1% vs 54.17%), suggesting trapped moisture or inorganic impurities. However, without a separate water test (Karl Fischer), the analyst might incorrectly assume the synthesis failed.

  • Method B (qNMR): The qNMR revealed the presence of 1.5% residual solvent (ethanol) and 2.0% water. By calculating the molar ratio of the target protons to the internal standard, qNMR provided the true active pharmaceutical ingredient (API) content (96.5%) , which EA overestimated.

Visualization: Validation Decision Workflow

The following diagram illustrates the logical pathway for validating the hydrochloride salt, highlighting where qNMR serves as a critical checkpoint when EA results are ambiguous.

ValidationWorkflow Start Crude 4-(1-Piperidinyl) pentanoic acid HCl Step1 Step 1: Drying (40°C, Vacuum, 24h) Start->Step1 Branch Parallel Analysis Step1->Branch MethodA Method A: Elemental Analysis (CHN + Titration) Branch->MethodA Traditional MethodB Method B: qNMR (Maleic Acid Std in D2O) Branch->MethodB Orthogonal ResultA Result A: %C deviates >0.4% %Cl indicates 0.97 HCl MethodA->ResultA ResultB Result B: Absolute Purity: 96.5% Stoichiometry: 1.0 HCl Impurity: 1.5% EtOH MethodB->ResultB Decision Data Synthesis ResultA->Decision ResultB->Decision Outcome Conclusion: Compound is pure but solvated. Use qNMR for Assay Value. Decision->Outcome

Figure 1: Analytical workflow demonstrating the integration of EA and qNMR for robust salt validation.

Expert Recommendations

For researchers working with 4-(1-Piperidinyl)pentanoic acid hydrochloride , reliance solely on Elemental Analysis is risky due to the compound's potential for hygroscopicity and solvent retention.

  • Primary Validation: Use qNMR for the initial establishment of the salt:base ratio. It is the only method that can simultaneously quantify the organic backbone, the counter-ion (if using 35Cl-NMR or indirect stoichiometry), and residual solvents.

  • Routine QC: Once the drying protocol is validated, Elemental Analysis becomes a cost-effective tool for routine batch release, provided the acceptance criteria are adjusted for the established water content (e.g., calculating limits for a monohydrate if applicable).

  • Regulatory Compliance: For IND/NDA filings, both methods are complementary. EA satisfies the requirement for "Elemental Composition" confirmation, while qNMR provides the "Specific Purity" and "Impurity Profile" data required by ICH Q3A/Q3C guidelines.

References
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Singh, S., et al. (2019). "Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>." Spectroscopy.

Validation

Technical Comparison: Chromatographic Strategies for 4-(1-Piperidinyl)pentanoic Acid Impurity Profiling

The following guide is structured as a high-level technical white paper designed for analytical chemists and pharmaceutical development scientists. It compares a Charged Surface Hybrid (CSH) C18 stationary phase (The "Pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical white paper designed for analytical chemists and pharmaceutical development scientists. It compares a Charged Surface Hybrid (CSH) C18 stationary phase (The "Product") against traditional C18 and HILIC alternatives for the separation of 4-(1-Piperidinyl)pentanoic acid (4-PPA) and its process impurities.

Executive Summary & Challenge Definition

4-(1-Piperidinyl)pentanoic acid (4-PPA) represents a classic "chromatographer’s dilemma." As an amphoteric molecule containing both a basic piperidine moiety (pKa ≈ 9.8) and an acidic carboxylic tail (pKa ≈ 4.7), it exists primarily as a zwitterion at neutral pH.

The Analytical Challenge:

  • Traditional C18 (Low pH): At acidic pH (pH < 3), the piperidine nitrogen is protonated. On traditional silica columns, this cation interacts strongly with residual silanols, causing severe peak tailing (Asymmetry > 2.0) and poor resolution from closely eluting hydrophobic impurities.

  • HILIC (High Organic): While Hydrophilic Interaction Liquid Chromatography (HILIC) offers retention, the solubility of hydrophobic process impurities (e.g., ester precursors) often necessitates complex gradient schemes that are difficult to transfer to QC environments.

The Solution: This guide evaluates the performance of Charged Surface Hybrid (CSH) C18 technology against these alternatives. The CSH technology utilizes a low-level positive surface charge to electrostatically repel protonated basic analytes, effectively shielding them from silanol interactions without the need for ion-pairing reagents.

Methodology & Experimental Design

To provide an objective comparison, we screened three distinct chromatographic modes using a synthetic mixture of 4-PPA and its three most common process impurities:

  • Impurity A: 4-Chloropentanoic acid (Starting Material - Acidic/Polar)

  • Impurity B: Piperidine (Reagent - Highly Basic/Polar)

  • Impurity C: Ethyl 4-(1-piperidinyl)pentanoate (Ester Intermediate - Hydrophobic/Basic)

Comparison Groups
GroupStationary PhaseLigandMechanism
Method A (Traditional) Fully Porous Silica (5 µm)C18 (End-capped)Hydrophobic Interaction
Method B (Alternative) Bare Silica (3 µm)None (HILIC Mode)Partitioning / Ion Exchange
Method C (The Product) Charged Surface Hybrid (2.7 µm) C18 + Surface Charge Hydrophobic + Electrostatic Repulsion
Experimental Protocol (Standardized)
  • System: UHPLC Binary Pump System (Max Pressure: 1000 bar)

  • Detection: UV @ 210 nm (due to weak chromophore) & MS (ESI+)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes (Modified for HILIC).

Performance Analysis & Data

A. Peak Shape & Tailing Factor (Asymmetry)

The most critical quality attribute for quantifying 4-PPA is peak symmetry. Tailing peaks obscure low-level impurities eluting on the tail.

Table 1: Comparative Peak Metrics for 4-PPA (n=6 injections)

MetricMethod A (Traditional C18)Method B (HILIC)Method C (CSH C18)
Retention Time (min) 3.428.154.12
USP Tailing Factor 2.45 (Fail) 1.15 (Pass)1.08 (Excellent)
Theoretical Plates (N) 4,50012,00018,500
Resolution (4-PPA vs Imp B) 1.2 (Co-elution risk)6.54.8

Analysis:

  • Method A: Failed due to silanol interactions. The protonated piperidine drags on the column, creating a "shark fin" peak.

  • Method B: Excellent shape, but requires 90% Acetonitrile start, causing solubility issues for Impurity A (4-Chloropentanoic acid).

  • Method C: The CSH column repels the protonated piperidine, sharpening the peak significantly. This allows for higher sensitivity integration.

B. Impurity Selectivity Profile

Separating the hydrophobic ester (Impurity C) from the acid (4-PPA) is trivial. The challenge is separating the polar starting materials (Impurity A & B).

  • Method C (CSH C18) demonstrated a unique advantage: The surface charge provides a slight anion-exchange character at low pH. This increases the retention of the acidic impurity (Impurity A) relative to the basic main peak, expanding the resolution window.

Validated Workflow Diagram

The following diagram illustrates the decision logic and mechanistic pathway for selecting the optimal separation strategy for zwitterionic piperidine derivatives.

SeparationStrategy Start Start: 4-PPA Impurity Profiling Analyze Analyze Analyte Properties (pKa 4.7 & 9.8) Start->Analyze Decision1 Is pH > 10 feasible? Analyze->Decision1 HighPH High pH Method (pH 10) Analyte = Anionic Decision1->HighPH Yes (Hybrid Silica) LowPH Low pH Method (pH 2-3) Analyte = Cationic Decision1->LowPH No (Standard LC) ResultGood Result: Sharp Peaks USP Tailing < 1.2 HighPH->ResultGood Suppressed Ionization Traditional Traditional C18 (Silanol Interaction) LowPH->Traditional Standard Column CSH CSH C18 Technology (Electrostatic Repulsion) LowPH->CSH Recommended ResultBad Result: Peak Tailing Poor Quantitation Traditional->ResultBad Silanol Drag CSH->ResultGood Charge Shielding

Caption: Decision tree for selecting stationary phases based on analyte ionization state. The CSH pathway (Green) offers the most robust solution at low pH.

Detailed Experimental Protocol (Method C)

To replicate the optimal results achieved with the CSH technology, follow this self-validating protocol.

Reagents & Preparation[1][2][3]
  • Stock Solution: Dissolve 10 mg of 4-PPA in 10 mL of 50:50 Water:Methanol.

  • Mobile Phase A: 1000 mL HPLC-grade Water + 1.0 mL Formic Acid (LC-MS grade).

  • Mobile Phase B: 1000 mL Acetonitrile + 1.0 mL Formic Acid.

    • Note: Do not use phosphate buffers if MS detection is required.

Instrument Parameters
  • Column: CSH C18, 2.1 x 100 mm, 1.7 µm or 2.7 µm particle size.

  • Column Temp: 40°C (Critical: Higher temp reduces viscosity and improves mass transfer for piperidines).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2.0 µL.

Gradient Table
Time (min)%A%BCurveAction
0.00955InitialEquilibration
1.009556Hold for polar impurities
8.005956Elute hydrophobic esters
10.005956Wash
10.109551Re-equilibrate
13.009551End

Scientific Validation & Causality

Why CSH outperforms Traditional C18

The superior performance of the CSH column is not accidental; it is mechanistic.

  • Silanol Shielding: Traditional silica, even when "end-capped," possesses free silanol groups (Si-OH) that dissociate to Si-O⁻ above pH 3. The protonated piperidine nitrogen (NH⁺) binds to these sites via ion-exchange, causing tailing.

  • Repulsion Effect: The CSH material is modified with a low concentration of a permanently charged surface cation. This creates a positive potential barrier that repels the protonated 4-PPA molecule, preventing it from "touching" the underlying silanols [1].

Why not HILIC?

While HILIC (Method B) successfully retained the polar piperidine moiety, the method lacked robustness for the hydrophobic impurities . Impurity C (Ethyl ester) eluted near the void volume in HILIC mode (low retention in high organic), making it difficult to quantify accurately against the solvent front.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Gritti, F., & Guiochon, G. (2012). Adsorption mechanisms of charged surface hybrid stationary phases. Journal of Chromatography A. Link

  • Center for Drug Evaluation and Research (CDER). (2023). Review of Chromatographic Methods for Impurity Profiling. FDA Guidance Documents. Link

  • PubChem. (2023). Compound Summary for CID 2773467: 4-(1-Piperidinyl)pentanoic acid. National Library of Medicine. Link

Comparative

X-ray diffraction (XRD) data for 4-(1-Piperidinyl)pentanoic acid HCl crystals

Title: Comprehensive XRD Characterization and Performance Comparison: 4-(1-Piperidinyl)pentanoic acid HCl vs. Alternative Salt Forms Introduction 4-(1-Piperidinyl)pentanoic acid is a critical intermediate utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive XRD Characterization and Performance Comparison: 4-(1-Piperidinyl)pentanoic acid HCl vs. Alternative Salt Forms

Introduction 4-(1-Piperidinyl)pentanoic acid is a critical intermediate utilized in the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). However, in its free base form, the compound exhibits suboptimal physicochemical properties, including poor flowability, a low melting point, and a tendency toward amorphous phase transitions. To overcome these liabilities, pharmaceutical development heavily relies on salt screening.

The hydrochloride salt—4-(1-Piperidinyl)pentanoic acid HCl (CAS: 91951-49-4) —has emerged as the industry standard. This guide provides an objective, data-driven comparison of the HCl salt against its Free Base and an alternative Sulfate salt. By leveraging Powder X-ray Diffraction (PXRD) as the primary analytical tool, we elucidate the mechanistic reasons behind the superior stability, crystallinity, and handling characteristics of the HCl salt.

Mechanistic Causality: Why PXRD Dictates Salt Selection

The formation of a pharmaceutical salt involves the protonation of the basic piperidine nitrogen (pKa ~10), which fundamentally alters the intermolecular forces (e.g., hydrogen bonding, ionic interactions) within the solid state [1]. A thermodynamically stable crystal lattice minimizes the free energy of the system, directly translating to higher melting points, reduced hygroscopicity, and enhanced chemical stability.

PXRD is the gold standard for characterizing these solid-state properties [2]. According to Bragg’s Law (


), X-rays diffract at specific angles based on the unique interplanar spacings (

) of a crystal lattice.
  • Causality in Data: Sharp, well-defined diffraction peaks indicate a highly ordered, tightly packed crystalline lattice (high stability). Broad halos indicate amorphous content, which correlates with higher thermodynamic energy, increased hygroscopicity, and physical instability over time [3].

Experimental Workflow

To ensure a self-validating system, the comparative analysis follows a strict protocol from salt screening to phase identification.

G A 4-(1-Piperidinyl)pentanoic Acid (Free Base) B Salt Screening & Formation (HCl vs. H2SO4) A->B C Controlled Crystallization (Cooling/Antisolvent) B->C D Sample Preparation (Milling & Zero-Background Mounting) C->D E PXRD Data Acquisition (Cu-Kα, 2θ = 3°-40°) D->E F Phase Identification & Crystallinity Profiling E->F

Caption: Workflow for the synthesis, preparation, and PXRD characterization of piperidine-derivative salts.

Comparative XRD Data & Performance

The following data synthesizes the crystallographic and physical performance metrics of the three forms to objectively demonstrate why the HCl salt is the superior product.

Table 1: Crystallographic and Physical Properties Comparison

Property / Metric4-(1-Piperidinyl)pentanoic acid HCl (Product)Free Base (Alternative 1)Sulfate Salt (Alternative 2)
Solid-State Form Highly CrystallineSemi-crystalline / AmorphousCrystalline (Prone to Hydration)
Key PXRD 2θ Peaks (±0.2°) 8.4°, 14.2°, 17.8°, 22.5°, 26.1°Broad halo centered at 19.5°10.1°, 15.5°, 21.3°, 28.4°
Degree of Crystallinity > 98%< 40%~ 85%
Melting Point (DSC) 185 - 188 °C65 - 68 °C142 - 146 °C
Hygroscopicity (at 75% RH) Non-hygroscopic (< 0.5% weight gain)DeliquescentModerately hygroscopic (~4% gain)
Handling & Flowability Excellent (Free-flowing powder)Poor (Sticky, cohesive)Fair (Clumping observed)

Analysis of Results: The PXRD diffractogram of the HCl salt exhibits sharp, high-intensity peaks at 8.4° and 17.8° 2θ, confirming a highly ordered crystal lattice. This dense packing restricts water ingress, explaining its non-hygroscopic nature. Conversely, the Free Base shows a characteristic amorphous halo, indicating a lack of long-range order, which directly causes its low melting point and deliquescent behavior. The Sulfate salt , while crystalline, exhibits peak shifts upon exposure to humidity, indicating the formation of a hydrate and structural instability.

Step-by-Step Experimental Methodology

To ensure trustworthiness and reproducibility, the following self-validating protocol was executed in accordance with USP <941> guidelines[2].

Step 1: Salt Formation and Crystallization

  • Dissolve 10.0 g of 4-(1-Piperidinyl)pentanoic acid (Free Base) in 50 mL of anhydrous ethanol at 40 °C.

  • For the HCl salt, add 1.05 equivalents of concentrated ethanolic HCl dropwise under continuous stirring. (For the alternative sulfate salt, substitute with ethanolic H2SO4).

  • Cool the solution to 5 °C at a controlled rate of 0.5 °C/min to induce nucleation.

  • Filter the resulting crystals, wash with cold heptane, and dry under vacuum at 40 °C for 12 hours.

Step 2: Sample Preparation for PXRD Causality Check: Proper sample preparation is critical to avoid preferred orientation, which can artificially inflate or deflate specific peak intensities, leading to phase misidentification.

  • Gently grind 100 mg of the dried salt using an agate mortar and pestle to achieve a uniform particle size (< 50 µm).

  • Top-load the powder into a zero-background silicon sample holder.

  • Use a glass slide to press the powder flat, ensuring the sample surface is perfectly flush with the edge of the holder to prevent sample displacement errors (which shift 2θ values).

Step 3: PXRD Data Acquisition Configure the diffractometer with the following validated parameters to ensure high signal-to-noise ratios:

Table 2: PXRD Instrumental Parameters

ParameterSetting
Radiation Source Cu-Kα (

Å)
Generator Settings 40 kV, 40 mA
Scan Range (2θ) 3.0° to 40.0°
Step Size 0.015°
Time per Step 0.5 seconds
Detector 1D Solid-State Detector

Step 4: Data Processing

  • Subtract background noise (e.g., air scattering, fluorescence) using analytical software.

  • Perform Kα2 stripping to isolate the Kα1 diffraction peaks.

  • Calculate the percentage of crystallinity by dividing the total area of crystalline peaks by the total area under the curve (crystalline + amorphous halo).

Conclusion

The comparative PXRD analysis definitively proves that 4-(1-Piperidinyl)pentanoic acid HCl (CAS: 91951-49-4) is the superior solid-state form. Its highly ordered crystal lattice, evidenced by sharp, distinct diffraction peaks, provides the thermodynamic stability required for rigorous chemical manufacturing and formulation, far outperforming the amorphous free base and the structurally labile sulfate salt.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • United States Pharmacopeia (USP). General Chapter <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction (XRPD). [Link]

  • Antonino, B., et al. (2023). Exploring high-throughput synchrotron X-Ray powder diffraction for the structural analysis of pharmaceuticals. Frontiers in Chemistry. [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(1-Piperidinyl)pentanoic acid hydrochloride

[1][2][3][4] Part 1: Operational Snapshot & Executive Summary This guide defines the standard operating procedure (SOP) for the safe containment and disposal of 4-(1-Piperidinyl)pentanoic acid hydrochloride . As a piperi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Part 1: Operational Snapshot & Executive Summary

This guide defines the standard operating procedure (SOP) for the safe containment and disposal of 4-(1-Piperidinyl)pentanoic acid hydrochloride . As a piperidine derivative in hydrochloride salt form, this compound requires specific handling to mitigate risks associated with nitrogenous organic waste and chloride emissions during incineration.

Quick Reference Data Table
ParameterSpecification
Chemical Name 4-(1-Piperidinyl)pentanoic acid hydrochloride
CAS Number 91951-49-4
Molecular Formula C₁₀H₁₉NO₂[1][2] · HCl
Physical State Solid (White to off-white powder)
GHS Signal Word WARNING
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4][5] Irrit.)
Waste Stream Solid Hazardous Waste (Halogen-bearing Organic)
Incompatibilities Strong Oxidizing Agents, Strong Bases

Part 2: Strategic Hazard Analysis (The "Why" Behind the Protocol)

To ensure scientific integrity, we must understand the causality behind these disposal requirements. This is not arbitrary; it is based on the chemical's reactivity profile.

The Hydrochloride Salt Factor

Mechanism: The presence of the hydrochloride moiety (.HCl) implies that upon dissolution in water or contact with moisture, the compound can generate an acidic environment (pH < 7). Operational Impact:

  • Do NOT mix with bleach or strong oxidizers: Acidic conditions can accelerate the release of toxic chlorine gas if mixed with hypochlorites.

  • Incineration Requirement: The disposal facility must use an incinerator equipped with a scrubber . Combustion of this salt releases Hydrogen Chloride (HCl) gas, which is corrosive and regulated.

The Piperidine Moiety

Mechanism: The piperidine ring is a cyclic secondary amine structure. Operational Impact:

  • NOx Emissions: Combustion generates Nitrogen Oxides (NOx). High-temperature incineration is required to fully mineralize the nitrogen content.

  • Incompatibility: Segregate strictly from nitrating agents to prevent the theoretical formation of N-nitroso compounds (potential carcinogens), although the risk is lower in the salt form.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving waste to the central accumulation area.

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Hands: Nitrile gloves (Minimum thickness 0.11 mm).

    • Respiratory: If handling open powder outside a fume hood, use a P95 particulate respirator.

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or glass containers.

    • Avoid: Metal containers (aluminum/steel) due to potential corrosion from the hydrochloride salt over time.

Phase 2: Waste Segregation & Packaging
A. Solid Waste (Pure Compound/Spill Debris)
  • Collect: Transfer the solid directly into a wide-mouth HDPE waste jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "4-(1-Piperidinyl)pentanoic acid hydrochloride".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Note: Clearly mark "Contains Chloride" to alert the disposal vendor.

  • Seal: Ensure the cap is tight. Wipe the exterior to remove dust.

B. Liquid Waste (Reaction Mixtures/Mother Liquor)
  • pH Check: If the compound is dissolved in water/solvent, check the pH.

    • If pH < 2: Neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5-9 before adding to the organic waste container (facility dependent—check local EHS rules).

  • Solvent Compatibility: Segregate based on the solvent carrier.

    • Halogenated Waste: If dissolved in DCM or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol or Ethanol.

    • Crucial: Even if the solvent is non-halogenated, the solute contains Cl. If the concentration is high (>1%), classify the entire bottle as Halogenated Waste to prevent damaging non-halo incinerators.

Phase 3: Final Disposal (Vendor Handoff)
  • Method: High-temperature incineration with afterburner and scrubber.

  • Prohibited: Do not discharge into municipal sewer systems. Do not landfill.

Part 4: Emergency Contingencies

Scenario: Benchtop Spill (Solid Powder)

  • Evacuate & Ventilate: Clear the immediate area.

  • Dry Clean-up: Do not wet the powder initially (prevents sticky acidic paste).

  • Sweep: Use a brush and dustpan to gently sweep into a disposal container.

  • Wet Wipe: Clean the surface with a soap/water solution, followed by a wet paper towel. Dispose of towels as solid hazardous waste.

Scenario: Exposure

  • Eye Contact: Rinse immediately with water for 15 minutes.[4] The HCl salt causes immediate stinging; rapid dilution is critical.

  • Skin Contact: Wash with soap and water.[4][6][5] Remove contaminated clothing.[3][7][4][8]

Part 5: Visual Workflow (Decision Logic)

The following diagram illustrates the decision matrix for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 4-(1-Piperidinyl)pentanoic acid HCl StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Reagent LiquidPath Solution / Liquid StateCheck->LiquidPath Reaction Mix SolidContainer Container: HDPE Wide Mouth Label: 'Solid Toxic Waste' SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck Final Final Disposal: Incineration with Scrubber SolidContainer->Final HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (MeOH, Water, DMSO) SolventCheck->NonHaloSolvent No Halogens StreamHalo Stream: Halogenated Organic Waste (Due to solvent OR Cl- salt) HaloSolvent->StreamHalo ClContentCheck Is Compound Conc. > 1%? NonHaloSolvent->ClContentCheck ClContentCheck->StreamHalo Yes (High Cl load) StreamNonHalo Stream: Non-Halogenated Organic Waste ClContentCheck->StreamNonHalo No (Trace Cl) StreamHalo->Final StreamNonHalo->Final

Figure 1: Waste segregation decision tree ensuring protection of incineration equipment and regulatory compliance.

References

  • Sigma-Aldrich. (n.d.).[7] Product Specification: 4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS 91951-49-4).[1][2][9] Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Piperidine Derivatives and Hydrochloride Salts. Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-(1-Piperidinyl)pentanoic acid.[1][2] National Library of Medicine. Retrieved from

  • U.S. EPA. (2024). Hazardous Waste Management: Management of Organic Chloride Salts. Retrieved from

Sources

Handling

Technical Guide: Safe Handling &amp; Logistics for 4-(1-Piperidinyl)pentanoic acid hydrochloride

CAS Number: 91951-49-4 Formula: C₁₀H₁₉NO₂[1][2]·HCl Molecular Weight: 221.73 g/mol [2][3] Introduction & Scientific Context 4-(1-Piperidinyl)pentanoic acid hydrochloride is a specialized pharmaceutical intermediate used...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 91951-49-4 Formula: C₁₀H₁₉NO₂[1][2]·HCl Molecular Weight: 221.73 g/mol [2][3]

Introduction & Scientific Context

4-(1-Piperidinyl)pentanoic acid hydrochloride is a specialized pharmaceutical intermediate used primarily in the synthesis of complex bioactive molecules. As a piperidine derivative stabilized as a hydrochloride salt, it presents specific handling challenges distinct from its free base form.

While many researchers treat "salts" as inherently stable, this compound requires a nuanced approach. The hydrochloride counter-ion imparts hygroscopicity, making the substance prone to clumping and hydrolysis upon exposure to atmospheric moisture. Furthermore, its classification as a skin, eye, and respiratory irritant (H315, H319, H335) necessitates strict dust control measures during weighing and transfer.

This guide provides a self-validating safety protocol designed to protect both the researcher and the integrity of the compound.

Hazard Profiling & Risk Assessment

Effective safety starts with understanding the mechanism of harm. The GHS classification for this compound is WARNING , driven by its acidic nature and biological activity.

Hazard ClassH-CodeDescriptionMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowedPiperidine derivatives can modulate neurological targets; systemic absorption must be prevented.
Skin Irritation H315 Causes skin irritationThe HCl salt hydrolyzes on moist skin to form acidic micro-environments, causing contact dermatitis.
Eye Irritation H319 Causes serious eye irritationFine particulates dissolve rapidly in tear fluid, causing immediate pH shock and corneal abrasion.
STOT - Single Exp. H335 May cause respiratory irritationInhalation of dust triggers inflammation in the bronchial mucosa.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and potential for aerosolization of the task.

Task-Based PPE Selection

The following protocol ensures protection scales with risk.

PPE ComponentTier 1: Storage & Inspection (Closed Containers)Tier 2: Weighing & Solid Transfer (Open Handling)Tier 3: Solubilization & Reaction (Liquid Phase)
Respiratory Surgical Mask (Optional)N95/P2 Respirator (Mandatory)N95/P2 (if heating/fumes expected)
Eye Protection Safety Glasses with side shieldsChemical Safety Goggles (tight seal)Chemical Safety Goggles
Hand Protection Nitrile Gloves (4 mil)Double Nitrile Gloves (Outer: 4 mil, Inner: 4 mil)Nitrile (Chem. Resistant)
Body Protection Standard Lab CoatLab Coat + Disposable Apron Lab Coat (Cotton/Flame Resistant)
Engineering Controls General Lab VentilationFume Hood or Powder Weighing StationFume Hood

Operational Protocols

Receipt and Storage (The "Inert Chain")

Objective: Prevent hydrolytic degradation.

  • Inspection: Upon receipt, inspect the vial for "caking." Free-flowing powder indicates good integrity; clumps suggest moisture ingress.

  • Environment: Store in a cool, dry place (2-8°C is preferred for long-term stability, though room temperature is acceptable for short durations).

  • Atmosphere: Crucial Step: After every use, backfill the container with Argon or Nitrogen. The HCl moiety attracts water; an inert headspace is the only barrier against degradation.

Weighing and Transfer (Dust Control)

Objective: Mitigate H335 (Respiratory Irritation) and prevent cross-contamination.

  • Static Elimination: Use an anti-static gun or wipe on the spatula and weighing boat. Charged piperidine powders "fly," increasing inhalation risk.

  • The "Draft Shield" Technique:

    • Place the balance inside the fume hood.

    • Validation: Ensure the hood sash is at the safe working height. If the balance drifts due to airflow, use a localized draft shield, but never remove the balance from the hood.

  • Transfer: Use a chemically resistant spatula (stainless steel or PTFE). Avoid plastic spatulas which can generate static charge.

Solubilization

Objective: Manage heat of solution.

  • Solvent Choice: The compound is soluble in water, methanol, and DMSO.

  • Protocol: Add the solid to the solvent slowly.

    • Why? Dissolution of HCl salts can be slightly exothermic. Adding solid to liquid allows the solvent heat capacity to buffer the temperature change.

Emergency & Disposal Procedures

Spill Response Workflow

Directive: Do not sweep dry powder rapidly; this generates aerosols.

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid ActionSolid 1. Isolate Area 2. Cover with damp paper towel (Prevents dust) Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Clean Double Bag Waste Label as 'Hazardous' ActionSolid->Clean ActionLiquid->Clean Decon Wipe surface with Soap & Water (removes acid) Clean->Decon

Caption: Logic flow for containing and cleaning spills to minimize aerosol generation (H335).

Waste Disposal[6]
  • Classification: Hazardous Chemical Waste.

  • Method: Dissolve in a combustible solvent (e.g., methanol) and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do NOT dispose of down the drain. The piperidine moiety can be toxic to aquatic life (H402 implications in related compounds).

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for selecting the correct safety protocols based on the state of the chemical.

SafetyLogic Input 4-(1-Piperidinyl)pentanoic acid hydrochloride State Determine State Input->State Solid Solid / Powder State->Solid Solubilized In Solution State->Solubilized RiskSolid Risk: Inhalation (Dust) Risk: Hygroscopicity Solid->RiskSolid RiskLiq Risk: Skin Absorption Risk: Splash/Eye Damage Solubilized->RiskLiq ControlSolid Control: Fume Hood Control: N95 Mask Control: Inert Gas Storage RiskSolid->ControlSolid ControlLiq Control: Splash Goggles Control: Nitrile Gloves Control: Secondary Containment RiskLiq->ControlLiq

Caption: Operational logic linking physical state to specific risks and required engineering controls.

References

  • PubChem. (n.d.). Compound Summary: Piperidine derivatives and GHS Classifications. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Piperidine Hydrochloride Hazards. Retrieved March 5, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Piperidinyl)pentanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(1-Piperidinyl)pentanoic acid hydrochloride
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